BT173
Description
Properties
Molecular Formula |
C18H12BrN3O2 |
|---|---|
Molecular Weight |
382.217 |
IUPAC Name |
3-[3-(4-Bromo-phenyl)-[1,2,4]oxadiazol-5-yl]-7-methoxy-quinoline |
InChI |
InChI=1S/C18H12BrN3O2/c1-23-15-7-4-12-8-13(10-20-16(12)9-15)18-21-17(22-24-18)11-2-5-14(19)6-3-11/h2-10H,1H3 |
InChI Key |
IZEKVHBNUXXZFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C=C(C3=NC(C4=CC=C(Br)C=C4)=NO3)C=NC2=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BT173 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BT173
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BT173 is a novel, orally bioavailable small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2) that has demonstrated significant anti-fibrotic efficacy in preclinical models of kidney disease. Its unique mechanism of action lies in its ability to allosterically modulate HIPK2, thereby disrupting a key protein-protein interaction central to the pro-fibrotic Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. This targeted approach avoids the broad inhibition of HIPK2's kinase activity, suggesting a favorable safety profile by preserving its other physiological functions, such as p53 activation. This guide provides a comprehensive overview of the molecular mechanism, preclinical efficacy, and experimental protocols associated with this compound.
Core Mechanism of Action: Allosteric Inhibition of the HIPK2-Smad3 Interaction
The primary mechanism of action of this compound is the targeted disruption of the TGF-β1/Smad3 signaling pathway, a critical driver of fibrosis.[1][2][3][4][5] Unlike conventional kinase inhibitors that compete for ATP binding, this compound acts as an allosteric inhibitor.[5] It binds to HIPK2 and induces a conformational change that specifically prevents its interaction with Smad3.[1][2][5] This is a crucial distinction, as this compound does not inhibit the intrinsic kinase activity of HIPK2.[5]
The TGF-β1 signaling cascade is initiated by the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus to regulate the transcription of pro-fibrotic genes.[6] HIPK2 acts as a co-activator in this process, potentiating the transcriptional activity of Smad3.[1][3] By preventing the association of HIPK2 with Smad3, this compound effectively dampens the downstream pro-fibrotic gene expression program.[1][5]
Furthermore, there is evidence to suggest that this compound may also exert its anti-fibrotic effects through the modulation of the Wnt/β-catenin pathway, another key signaling cascade implicated in fibrosis.[4] The inhibitory effect on this pathway could be a direct consequence of HIPK2 inhibition or an indirect result of suppressing the TGF-β1/Smad3 pathway.[4]
Signaling Pathway Diagram
Quantitative Preclinical Efficacy
This compound has demonstrated significant anti-fibrotic effects in both in vitro and in vivo models of kidney disease.
In Vitro Studies in Human Renal Tubular Epithelial Cells (hRTECs)
| Parameter | Treatment | Result | Reference |
| Smad3 Phosphorylation | TGF-β1 (5 ng/ml) + this compound (increasing doses) | Progressive inhibition of TGF-β1-induced Smad3 phosphorylation. | [2] |
| Smad3 Target Gene Expression | TGF-β1 + this compound | Inhibition of TGF-β1-induced expression of pro-fibrotic genes. | [2][3] |
In Vivo Studies in Mouse Models of Kidney Fibrosis
This compound was administered via oral gavage at a dose of 20 mg/kg body weight.[1]
| Model | Treatment Duration | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | 7 days | - Significantly attenuated renal fibrosis development. - Reduced deposition of extracellular matrix. - Decreased p-Smad3 and α-SMA levels. | [1][2] |
| Tg26 (HIV-associated nephropathy) | 4 weeks | - Significantly attenuated renal fibrosis. - Reduced p-Smad3 and α-SMA levels. - Significantly improved renal function and reduced proteinuria. | [1][2] |
Detailed Experimental Protocols
In Vitro Inhibition of Smad3 Phosphorylation
Objective: To assess the dose-dependent inhibitory effect of this compound on TGF-β1-induced Smad3 phosphorylation in human renal tubular epithelial cells (hRTECs).
Methodology:
-
Cell Culture: Primary hRTECs are cultured to confluence in appropriate media.
-
Pre-treatment: Cells are pre-treated with increasing concentrations of this compound or vehicle (DMSO) for a specified duration.
-
Stimulation: Cells are then stimulated with TGF-β1 (5 ng/ml) for 20 minutes to induce Smad3 phosphorylation.[2]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated Smad3 (p-Smad3) and total Smad3. A loading control (e.g., GAPDH) is also probed.
-
Quantification: Densitometric analysis of the Western blot bands is performed to quantify the relative levels of p-Smad3 normalized to total Smad3 and the loading control.
Experimental Workflow: In Vitro Smad3 Phosphorylation Assay
In Vivo Anti-Fibrotic Efficacy in the Unilateral Ureteral Obstruction (UUO) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a model of progressive renal interstitial fibrosis.
Methodology:
-
Animal Model: The UUO model is established in male C57BL/6 mice by ligating the left ureter. Sham-operated mice serve as controls.
-
Treatment: Mice are randomized to receive either this compound (20 mg/kg body weight) or vehicle, administered daily by oral gavage, starting on the day of surgery and continuing for 7 days.[1]
-
Tissue Harvesting: At day 7 post-surgery, mice are euthanized, and the kidneys are harvested.
-
Histological Analysis: Kidney sections are stained with Picrosirius Red and Masson's trichrome to assess the extent of collagen deposition and fibrosis.
-
Immunofluorescence: Staining for Collagen I is performed to visualize extracellular matrix deposition.
-
Western Blot Analysis: Kidney cortical lysates are analyzed for the expression of p-Smad3 and α-Smooth Muscle Actin (α-SMA), a marker of myofibroblast activation.
-
Quantitative PCR: Expression of Wnt pathway target genes can be assessed by real-time PCR.
Experimental Workflow: In Vivo UUO Mouse Model
Conclusion
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases, particularly chronic kidney disease. Its novel allosteric mechanism of inhibiting the HIPK2-Smad3 interaction provides a targeted approach to suppressing the pro-fibrotic TGF-β1 signaling pathway while potentially minimizing off-target effects associated with broad kinase inhibition. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, underscore the potential of this compound as a next-generation anti-fibrotic agent. Further clinical development is warranted to translate these promising preclinical findings into a novel therapy for patients with fibrotic diseases.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubular HIPK2 is a key contributor to renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
BT173: A Novel Allosteric Inhibitor of HIPK2 for the Treatment of Kidney Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homeodomain-interacting protein kinase 2 (HIPK2) has emerged as a critical regulator in the pathogenesis of tissue fibrosis, particularly in the context of chronic kidney disease (CKD). As a serine/threonine kinase, HIPK2 is involved in multiple signaling pathways, including TGF-β, Wnt/β-catenin, and p53. The development of inhibitors targeting HIPK2 presents a promising therapeutic strategy. This document provides a comprehensive technical overview of BT173, a novel small molecule inhibitor of HIPK2. This compound uniquely functions as an allosteric inhibitor, disrupting the pro-fibrotic HIPK2-Smad3 protein-protein interaction without compromising the kinase's essential tumor-suppressive functions. This guide details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to HIPK2 in Kidney Fibrosis
Kidney fibrosis is the final common pathway for virtually all forms of chronic kidney disease, leading to a progressive loss of kidney function.[1][2] Transforming growth factor-β (TGF-β) is a master regulator of fibrosis, exerting its effects primarily through the Smad signaling cascade.[3][4] Upon TGF-β receptor activation, receptor-regulated Smads (R-Smads), such as Smad2 and Smad3, are phosphorylated and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[3][4]
HIPK2 has been identified as a key potentiator of TGF-β/Smad3 signaling in the kidney.[1][5] Its expression is upregulated in the context of CKD with hyperactive TGF-β/Smad3 signaling.[3] HIPK2 directly interacts with and phosphorylates Smad3, enhancing its transcriptional activity and promoting the expression of extracellular matrix proteins, which are hallmarks of fibrosis.[1][5] Given its central role, HIPK2 has become a compelling target for anti-fibrotic therapies. However, as a multifunctional kinase, HIPK2 also plays a crucial role in tumor suppression through the phosphorylation and activation of p53.[3][6] Therefore, a therapeutic strategy that selectively inhibits the pro-fibrotic functions of HIPK2 while preserving its anti-cancer activities is highly desirable.
This compound: A Selective Allosteric Inhibitor of the HIPK2-Smad3 Interaction
This compound is a novel small molecule inhibitor of HIPK2 identified through a Smad3 reporter assay.[1] Unlike traditional kinase inhibitors that target the ATP-binding site, this compound functions through a unique allosteric mechanism.
Mechanism of Action
This compound directly binds to HIPK2, but not in a manner that inhibits its kinase activity.[1][3][5] Instead, the binding of this compound induces a conformational change in HIPK2 that specifically disrupts its interaction with Smad3.[1][5] By preventing the formation of the HIPK2-Smad3 complex, this compound effectively attenuates the downstream phosphorylation and activation of Smad3, leading to the suppression of TGF-β-induced pro-fibrotic gene transcription.[1][3]
A critical feature of this compound's mechanism is its specificity. While it potently inhibits the HIPK2-Smad3 interaction, it does not affect HIPK2's ability to phosphorylate other substrates, such as p53.[3][6] This selectivity allows this compound to mitigate kidney fibrosis without impairing the tumor-suppressive functions of HIPK2.[5][6]
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 3. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the TGF-β/Smad signaling pathway in the transition from acute kidney injury to chronic kidney disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Selective HIPK2-Smad3 Interaction Inhibitor BT173 as a Modulator of the TGF-β1/Smad3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) homeostasis. Dysregulation of the TGF-β1 signaling pathway is a hallmark of various fibrotic diseases and cancer. The canonical TGF-β1 signaling cascade is mediated by the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.
Homeodomain-interacting protein kinase 2 (HIPK2) has emerged as a critical co-regulator in this pathway, potentiating the profibrotic effects of TGF-β1 by interacting with and promoting the phosphorylation of Smad3. This has identified the HIPK2-Smad3 interaction as a promising therapeutic target for diseases characterized by excessive TGF-β1/Smad3 signaling.
This technical guide provides an in-depth overview of BT173, a novel small molecule inhibitor that selectively disrupts the HIPK2-Smad3 interaction, thereby attenuating the TGF-β1/Smad3 signaling pathway. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for assays relevant to its investigation.
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of the interaction between HIPK2 and Smad3.[1][2][3] Unlike conventional kinase inhibitors, this compound does not inhibit the intrinsic kinase activity of HIPK2.[1][2][3] Instead, it binds to HIPK2 and induces a conformational change that prevents its association with Smad3.[1][2][3] This selective disruption of the HIPK2-Smad3 protein-protein interaction leads to a reduction in TGF-β1-induced Smad3 phosphorylation and subsequent downstream signaling events, ultimately mitigating the profibrotic response.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in inhibiting the TGF-β1/Smad3 pathway both in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound in Human Renal Tubular Epithelial Cells (hRTECs)
| Experimental Assay | Cell Line | Treatment Conditions | This compound Concentration | Outcome Measure | Quantitative Result | Reference |
| Smad3 Phosphorylation | Primary hRTECs | Pre-incubation with this compound for 16h, followed by TGF-β1 (10 ng/ml) for 20 min | 1 µM | p-Smad3/Total Smad3 ratio | Progressive inhibition with increasing doses | [2] |
| Profibrotic Gene Expression (Collagen 1) | Primary hRTECs | Pre-incubation with this compound, followed by TGF-β1 (5 ng/ml) for 6h | 10 µM | mRNA fold change vs. control | Significant reduction | [2] |
| Profibrotic Gene Expression (CTGF) | Primary hRTECs | Pre-incubation with this compound, followed by TGF-β1 (5 ng/ml) for 6h | 10 µM | mRNA fold change vs. control | Significant reduction | [2] |
| Profibrotic Gene Expression (Fibronectin 1) | Primary hRTECs | Pre-incubation with this compound, followed by TGF-β1 (5 ng/ml) for 6h | 10 µM | mRNA fold change vs. control | Significant reduction | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Renal Fibrosis
| Animal Model | Treatment Regimen | Outcome Measure | Quantitative Result | Reference |
| Unilateral Ureteral Obstruction (UUO) | 20 mg/kg this compound, oral gavage, daily for 7 days (early treatment) | Fibrotic Area (%) | Significant decrease compared to vehicle-treated UUO mice | [2] |
| Unilateral Ureteral Obstruction (UUO) | 20 mg/kg this compound, oral gavage, daily for 7 days (early treatment) | Smad3 Phosphorylation | Significant decrease in p-Smad3 levels in kidney cortex lysates | [2] |
| Unilateral Ureteral Obstruction (UUO) | 20 mg/kg this compound, oral gavage, daily for 7 days (early treatment) | α-SMA Expression | Significant decrease in α-SMA levels in kidney cortex lysates | [2] |
| Tg26 (HIV-associated nephropathy) | 20 mg/kg this compound, oral gavage, daily | Proteinuria | Ameliorated proteinuria | [2] |
| Tg26 (HIV-associated nephropathy) | 20 mg/kg this compound, oral gavage, daily | Kidney Fibrosis | Ameliorated kidney fibrosis | [2] |
Detailed Experimental Protocols
Western Blot for Smad3 Phosphorylation
This protocol is designed to assess the effect of this compound on TGF-β1-induced Smad3 phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Seed primary human renal tubular epithelial cells (hRTECs) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 16 hours.
-
Stimulate the cells with recombinant human TGF-β1 (10 ng/ml) for 20 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phospho-Smad3 signal to the total Smad3 signal.
-
Luciferase Reporter Assay for Smad3 Transcriptional Activity
This assay measures the transcriptional activity of Smad3 in response to TGF-β1 and the inhibitory effect of this compound.
-
Cell Culture and Transfection:
-
Seed HEK293T or a relevant kidney cell line in a 24-well plate.
-
Co-transfect the cells with a Smad-binding element (SBE)-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
-
Treatment and Lysis:
-
Pre-treat the transfected cells with this compound or vehicle for 16 hours.
-
Stimulate the cells with TGF-β1 (5 ng/ml) for 6-8 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.
-
Co-Immunoprecipitation of HIPK2 and Smad3
This protocol is used to demonstrate the inhibitory effect of this compound on the interaction between HIPK2 and Smad3.
-
Cell Culture and Lysis:
-
Transfect HEK293T cells with expression vectors for tagged HIPK2 (e.g., FLAG-HIPK2) and tagged Smad3 (e.g., HA-Smad3).
-
Treat the cells with this compound or vehicle as required.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% Triton X-100).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody (to pull down HIPK2) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody (to detect co-immunoprecipitated Smad3) and an anti-FLAG antibody (to confirm the immunoprecipitation of HIPK2).
-
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
This in vivo model is used to assess the anti-fibrotic efficacy of this compound.
-
Surgical Procedure:
-
Anesthetize male C57BL/6 mice (8-10 weeks old).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with 4-0 silk sutures.
-
Close the incision in layers.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
This compound Administration:
-
Administer this compound (20 mg/kg) or vehicle (e.g., DMSO in corn oil) daily by oral gavage, starting either on the day of surgery (early treatment) or a few days post-surgery (therapeutic treatment).
-
-
Tissue Collection and Analysis:
-
Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery).
-
Perfuse the kidneys with PBS.
-
Harvest the kidneys for histological analysis (e.g., Masson's trichrome, Picrosirius red staining for collagen deposition), immunohistochemistry (e.g., for α-SMA, a marker of myofibroblast activation), and protein/RNA extraction for Western blotting and qPCR analysis of fibrotic markers.
-
Visualizations
The following diagrams illustrate the TGF-β1/Smad3 signaling pathway, a typical experimental workflow for evaluating this compound, and the logical relationship of this compound's mechanism of action.
Caption: TGF-β1/Smad3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Logical relationship of this compound's mechanism of action in inhibiting fibrosis.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Allosteric Inhibition of HIPK2 by BT173: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homeodomain-interacting protein kinase 2 (HIPK2) has emerged as a critical regulator in a multitude of cellular signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including fibrosis and cancer.[1][2][3] Traditional kinase inhibitors that target the ATP-binding site often suffer from off-target effects due to the conserved nature of this domain.[4] BT173 represents a novel class of small molecule inhibitors that circumvents this issue through an allosteric mechanism.[1][5] This technical guide provides an in-depth overview of the allosteric inhibition of HIPK2 by this compound, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for relevant assays.
Introduction to HIPK2
HIPK2 is a serine/threonine kinase that plays a pivotal role in regulating diverse cellular processes, including cell proliferation, apoptosis, and developmental pathways.[6][7] It functions as a signaling hub, interacting with and phosphorylating a wide array of transcription factors and co-regulators, thereby modulating their activity.[2] Key signaling pathways influenced by HIPK2 include TGF-β, Wnt/β-catenin, and p53.[1][6][8] Dysregulation of HIPK2 activity has been implicated in the pathogenesis of several diseases, highlighting the therapeutic potential of its inhibition.[1][3]
This compound: A Novel Allosteric Inhibitor of HIPK2
This compound is a small molecule inhibitor that was identified for its ability to suppress the downstream transcriptional activity of Smad3, a key mediator of the pro-fibrotic TGF-β pathway.[5][9] Unlike traditional kinase inhibitors, this compound does not inhibit the kinase activity of HIPK2.[5][10] Instead, it binds to an allosteric site on the HIPK2 protein, thereby disrupting its interaction with Smad3.[1][5] This specific mode of action prevents the HIPK2-mediated potentiation of Smad3 signaling, leading to the attenuation of pro-fibrotic gene expression.[5][11]
Mechanism of Action
The allosteric inhibition of HIPK2 by this compound is characterized by the following key features:
-
Disruption of Protein-Protein Interaction: this compound directly interferes with the binding of HIPK2 to Smad3.[5][10] This prevents the formation of a functional complex that is necessary for the subsequent phosphorylation and activation of Smad3.
-
Preservation of Kinase Activity: A significant advantage of this compound is that it does not affect the intrinsic kinase activity of HIPK2.[1][5] This allows HIPK2 to continue its other cellular functions, such as the phosphorylation of p53, which is crucial for tumor suppression.[1][9] This selective inhibition of a specific HIPK2-mediated pathway is expected to result in a more favorable safety profile compared to broad-spectrum kinase inhibitors.
-
Targeting Pro-fibrotic Pathways: By specifically inhibiting the HIPK2-Smad3 axis, this compound effectively mitigates the pro-fibrotic effects of the TGF-β signaling pathway.[5][12]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result | Reference |
| Smad3 Reporter Assay | HEK 293T | SBE4-Luc Activity | 10 µM | Potent inhibition of Smad3 activity | [9] |
| Smad3 Reporter Assay | HEK 293T | SBE4-Luc Activity | Increasing concentrations | Significant attenuation of Smad3 activity | [9] |
| Smad3 Phosphorylation | Human Renal Tubular Epithelial Cells | TGF-β1-induced Smad3 phosphorylation | Not specified | Inhibition of phosphorylation | [5] |
| Gene Expression | Human Renal Tubular Epithelial Cells | Smad3 target gene expression | Not specified | Inhibition of expression | [5] |
| Wnt Pathway Reporter Assay | Not specified | Target gene expression | Not specified | Inhibition of Wnt pathway target genes | [9] |
| p53 Phosphorylation | HIV-infected cells | Phosphorylation of p53 at Ser46 | Not specified | No effect | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Key Finding | Reference |
| Unilateral Ureteral Obstruction (UUO) Mice | Renal Fibrosis | Decreased Smad3 phosphorylation and mitigated renal fibrosis | [5][11] |
| Tg26 Mice (HIV-associated nephropathy) | Renal Fibrosis | Decreased Smad3 phosphorylation and mitigated renal fibrosis | [5][11] |
| Marfan Syndrome (MFS) Mice | Thoracic Aortic Aneurysm and Dissection | Mitigated pathology and partially improved aortic stiffness | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of HIPK2 by this compound.
Smad3 Reporter Assay
This assay is used to quantify the transcriptional activity of Smad3 in response to TGF-β stimulation and to assess the inhibitory effect of compounds like this compound.
Materials:
-
HEK 293T cells
-
SBE4-Luc reporter plasmid (contains Smad-binding elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
TGF-β1
-
This compound or other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK 293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SBE4-Luc reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound or vehicle control (e.g., DMSO) at the desired concentrations. Incubate for 1 hour.
-
TGF-β1 Stimulation: Add TGF-β1 to the medium to a final concentration of 5 ng/mL to stimulate the Smad3 pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control.
Co-immunoprecipitation of HIPK2 and Smad3
This assay is used to assess the physical interaction between HIPK2 and Smad3 and to determine if a compound can disrupt this interaction.
Materials:
-
HEK 293T cells
-
Expression vectors for FLAG-tagged HIPK2 and HA-tagged Smad3
-
Transfection reagent
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody
-
Anti-HA antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Transfection: Co-transfect HEK 293T cells with expression vectors for FLAG-HIPK2 and HA-Smad3.
-
Compound Treatment: After 24-48 hours, treat the cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C to pull down FLAG-HIPK2.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-Smad3.
-
Probe a separate blot of the input cell lysates with anti-FLAG and anti-HA antibodies to confirm the expression of both proteins.
-
Visualizations
Signaling Pathway Diagram
Caption: TGF-β signaling pathway leading to pro-fibrotic gene expression and its inhibition by this compound.
Experimental Workflow: Co-immunoprecipitation
Caption: Workflow for Co-immunoprecipitation to assess this compound's effect on HIPK2-Smad3 interaction.
Logical Relationship: this compound's Allosteric Inhibition
Caption: Logical diagram illustrating the selective allosteric inhibition mechanism of this compound on HIPK2.
Conclusion
This compound represents a promising therapeutic agent that operates through a novel allosteric mechanism to inhibit a specific function of HIPK2. By disrupting the HIPK2-Smad3 interaction without affecting the enzyme's kinase activity, this compound offers a targeted approach to mitigating pro-fibrotic signaling. This in-depth technical guide provides a comprehensive overview of this compound's mechanism, quantitative effects, and the experimental methods used for its characterization, serving as a valuable resource for researchers and drug developers in the field. Further investigation into the clinical potential of this compound and similar allosteric inhibitors is warranted.
References
- 1. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte HIPK2 Maintains Basal Cardiac Function via ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Homeodomain-interacting protein kinase 2 (HIPK2): a promising target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of homeodomain-interacting protein kinase 2 (HIPK2) alleviates thoracic aortic disease in mice with progressively severe Marfan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
BT173: A Novel Allosteric Inhibitor of HIPK2 for the Treatment of Kidney Disease
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2), for the research and development of therapeutics for chronic kidney disease (CKD) and renal fibrosis. This compound represents a promising therapeutic strategy by selectively targeting the pro-fibrotic TGF-β1/Smad3 signaling pathway.
Core Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule that functions as an allosteric inhibitor of HIPK2. Unlike traditional kinase inhibitors that block the ATP-binding site, this compound binds to a site on the HIPK2 protein that is distinct from the active site. This allosteric binding event induces a conformational change in HIPK2, which in turn disrupts its protein-protein interaction with Smad3.[1] This targeted disruption prevents the HIPK2-mediated phosphorylation and activation of Smad3, a key downstream effector in the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) signaling cascade. A critical feature of this compound's mechanism is its specificity; it inhibits the HIPK2-Smad3 interaction without affecting the kinase activity of HIPK2 itself.[2]
Signaling Pathway
The TGF-β1/Smad3 pathway is a central driver of renal fibrosis. Upon TGF-β1 binding to its receptor, the receptor complex phosphorylates and activates Smad2 and Smad3. These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. HIPK2 acts as a co-activator in this process by directly interacting with and phosphorylating Smad3, enhancing its transcriptional activity. This compound intervenes at this critical juncture.
Preclinical Data
This compound has demonstrated significant anti-fibrotic efficacy in both in vitro and in vivo models of kidney disease.
In Vitro Studies
In studies using human renal tubular epithelial cells, this compound was shown to dose-dependently inhibit TGF-β1-induced Smad3 phosphorylation and the expression of downstream pro-fibrotic genes.[1]
Table 1: In Vitro Activity of this compound
| Cell Line | Treatment | Endpoint | Result |
| Human Renal Tubular Epithelial Cells | This compound + TGF-β1 (5 ng/mL) | Smad3 Phosphorylation | Dose-dependent inhibition |
| Human Renal Tubular Epithelial Cells | This compound + TGF-β1 (5 ng/mL) | Pro-fibrotic gene expression (e.g., PAI-1) | Dose-dependent inhibition |
In Vivo Studies
This compound has been evaluated in two key mouse models of renal fibrosis: the Unilateral Ureteral Obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy.
Unilateral Ureteral Obstruction (UUO) Model:
In the UUO model, a well-established model of renal interstitial fibrosis, oral administration of this compound resulted in a significant reduction in kidney fibrosis.[1]
Table 2: Efficacy of this compound in the UUO Mouse Model
| Treatment Group | Dosage | Key Findings |
| Vehicle Control | - | Severe renal fibrosis |
| This compound | 20 mg/kg/day (oral) | Significantly reduced collagen deposition, α-SMA expression, and Smad3 phosphorylation |
Tg26 Mouse Model:
The Tg26 mouse model develops a kidney disease that closely mimics human HIV-associated nephropathy, characterized by severe glomerulosclerosis and tubulointerstitial fibrosis. Treatment with this compound in this model also demonstrated potent anti-fibrotic effects.[1]
Table 3: Efficacy of this compound in the Tg26 Mouse Model
| Treatment Group | Dosage | Key Findings |
| Vehicle Control | - | Progressive glomerulosclerosis and interstitial fibrosis |
| This compound | 20 mg/kg/day (oral) | Significantly attenuated renal fibrosis and improved renal function |
Experimental Protocols
In Vitro Inhibition of Smad3 Phosphorylation
Cell Culture: Primary human renal tubular epithelial cells (hRTECs) are cultured in Renal Epithelial Cell Growth Medium.
Treatment:
-
hRTECs are pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 16 hours.
-
Cells are then stimulated with TGF-β1 (5 ng/mL) for 20 minutes.
Analysis: Cell lysates are collected and subjected to Western blotting to detect phosphorylated Smad3 (p-Smad3) and total Smad3 levels.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
Animals: Male C57BL/6 mice (8-10 weeks old).
Surgical Procedure:
-
Anesthetize mice.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Suture the incision.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
Treatment: this compound (20 mg/kg) or vehicle is administered daily by oral gavage, starting on the day of surgery and continuing for 7-14 days.
Analysis: At the end of the treatment period, kidneys are harvested for histological analysis (e.g., Masson's trichrome staining for fibrosis), immunohistochemistry (e.g., for α-SMA), and Western blotting (for p-Smad3).
Clinical Development
This compound has served as a lead compound for the development of optimized clinical candidates. Rila Therapeutics, a biotechnology company, has advanced a this compound-derived molecule, RLA-23174 , into clinical development. In May 2024, Rila Therapeutics announced the dosing of the first cohort in a Phase 1 clinical trial of RLA-23174 in China, in collaboration with Yingli Pharmaceutical.[3][4]
The Phase 1 trial is a placebo-controlled study designed to evaluate the safety, tolerability, food effects, and pharmacokinetics of RLA-23174 in healthy volunteers.[3][4] The study includes single ascending dose and multiple ascending dose cohorts and is expected to enroll up to 80 participants.[3][4] Successful completion of this trial will support the progression of RLA-23174 into Phase 2 clinical studies for the treatment of chronic kidney disease and other fibrotic conditions.[3]
Conclusion
This compound and its derivatives represent a novel and targeted therapeutic approach for the treatment of kidney fibrosis. By allosterically inhibiting the HIPK2-Smad3 interaction, these compounds selectively modulate the pro-fibrotic TGF-β1 pathway, offering the potential for a highly effective and well-tolerated therapy for patients with chronic kidney disease. The ongoing clinical development of RLA-23174 is a significant step towards realizing the therapeutic potential of this innovative mechanism of action.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 3. Rila Therapeutics Begins Phase 1 Trial of HIPK2 Inhibitor RLA-23174 for Chronic Kidney Disease and Fibrosis [synapse.patsnap.com]
- 4. Rila Therapeutics Announces Dosing of First Cohort in Phase 1 Clinical Trial of RLA-23174, a First-In-Class HIPK2 Allosteric Inhibitor, For Treatment of Chronic Kidney Disease and Fibrosis - BioSpace [biospace.com]
The Target and Mechanism of Action of BT1718: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT1718 is a first-in-class Bicycle Toxin Conjugate (BTC) currently under investigation for the treatment of advanced solid tumors.[1] This document provides a detailed overview of the molecular target of BT1718, its mechanism of action, and a summary of key preclinical and clinical findings. It is intended for an audience with a background in oncology, pharmacology, and drug development.
The Molecular Target: Membrane Type 1 Matrix Metalloproteinase (MT1-MMP)
The designated molecular target of BT1718 is Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14.[2][3][4] MT1-MMP is a transmembrane zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[5] In normal physiological processes, MT1-MMP is involved in tissue remodeling.[3] However, its overexpression is a hallmark of numerous aggressive solid tumors, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and soft tissue sarcomas.[1][3] This overexpression is strongly correlated with increased tumor invasion, metastasis, and poor patient prognosis.[3][5] The elevated expression of MT1-MMP on the surface of cancer cells compared to normal tissues makes it an attractive and specific target for anticancer therapy.[1]
Mechanism of Action: A Targeted Toxin Delivery System
BT1718 operates as a highly targeted drug delivery system. It is composed of three key components:
-
A Bicyclic Peptide: A small (1.5-3 kDa), synthetically constrained peptide that binds with high affinity and specificity to the hemopexin domain of MT1-MMP.[3][6] This small size facilitates rapid and deep tumor penetration.[3]
-
A Cleavable Linker: A hindered disulfide linker that connects the bicyclic peptide to the cytotoxic payload. This linker is designed to be stable in systemic circulation but is readily cleaved in the tumor microenvironment.[3][7]
-
A Cytotoxic Payload (DM1): The potent microtubule-disrupting agent, DM1, a maytansinoid derivative.[1][3]
The mechanism of action unfolds in a sequential manner. Upon intravenous administration, BT1718 circulates systemically. The bicyclic peptide component selectively binds to MT1-MMP expressed on the surface of tumor cells. Following binding, the conjugate is internalized, and the disulfide linker is cleaved, releasing the DM1 payload directly into the cancer cell. The liberated DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and, ultimately, apoptotic cell death.[1]
Quantitative Preclinical and Clinical Data
The efficacy of BT1718 has been evaluated in both preclinical models and early-phase clinical trials. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of BT1718
| Cell Line | Cancer Type | MT1-MMP Expression | IC50 (nM) | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | High | 1.7 | [6] |
| HT-1080 | Fibrosarcoma | High | Not Reported | [6] |
Table 2: In Vivo Efficacy of BT1718 in Xenograft Models
| Model Type | Cancer Type | MT1-MMP Expression | Dose and Schedule | Outcome | Reference |
| Cell-Derived Xenograft (CDX) | Fibrosarcoma (HT-1080) | High | 10 mg/kg, twice weekly | Complete tumor regression | [6] |
| Patient-Derived Xenograft (PDX) | Not Specified | High | 3-10 mg/kg, twice weekly | Complete tumor regression | [2][8] |
| Patient-Derived Xenograft (PDX) | Not Specified | Low | 3 or 10 mg/kg | No efficacy observed | [8] |
Table 3: Phase I/IIa Clinical Trial Pharmacokinetics of BT1718
| Parameter | Value | Reference |
| Terminal Half-life (t1/2) | 0.2 to 0.5 hours | [3] |
| Mean Plasma Clearance (CLp) | 33.6 (±24.5) L/h | [3] |
| Mean Volume of Distribution (Vss) | 12.5 (±7.3) L | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A detailed protocol for assessing the cytotoxic effects of compounds on various cell lines using the MTT assay can be found in established methodologies. The general steps are as follows:
-
Cell Seeding: Cancer cell lines with varying MT1-MMP expression are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of BT1718 or a control compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Studies
The following provides a general outline for conducting in vivo efficacy studies of BT1718:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (cell lines or patient-derived tumor fragments) are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. BT1718 is administered intravenously at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Immunohistochemistry (IHC) for MT1-MMP Expression
The expression of MT1-MMP in tumor tissues can be assessed by immunohistochemistry. A generalized protocol includes:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for MT1-MMP.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
-
Scoring: The intensity and percentage of stained tumor cells are scored to determine the level of MT1-MMP expression.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of BT1718 and the general workflow of a xenograft study.
Caption: Mechanism of action of BT1718.
Caption: General workflow for in vivo xenograft studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. bicycletherapeutics.com [bicycletherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. bicycletherapeutics.com [bicycletherapeutics.com]
BT173: A Technical Guide to a Novel Allosteric Inhibitor of HIPK2 in Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). This compound presents a promising therapeutic strategy for mitigating renal fibrosis through the allosteric inhibition of the TGF-β1/Smad3 signaling pathway.
Chemical Structure and Properties
This compound, with the IUPAC name 3-[3-(4-Bromo-phenyl)-[1][2][3]oxadiazol-5-yl]-7-methoxy-quinoline, is a synthetic compound designed to target HIPK2.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 382.22 g/mol | [1] |
| CAS Number | 2232180-74-2 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| SMILES Code | COC1=CC=C2C=C(C3=NC(C4=CC=C(Br)C=C4)=NO3)C=NC2=C1 | [1] |
Mechanism of Action: Allosteric Inhibition of the HIPK2-Smad3 Interaction
This compound functions as a novel inhibitor of HIPK2, a serine/threonine kinase that plays a critical role in promoting profibrotic pathways.[1][4][5] Unlike traditional kinase inhibitors that compete for ATP binding, this compound acts as an allosteric inhibitor. It binds to HIPK2 and interferes with its ability to associate with Smad3, a key downstream effector of the TGF-β1 signaling pathway. This disruption of the HIPK2-Smad3 protein-protein interaction prevents the subsequent phosphorylation and activation of Smad3, thereby attenuating the transcription of profibrotic genes.[1][5] A key advantage of this mechanism is that this compound does not inhibit the kinase activity of HIPK2 itself, which may avoid off-target effects associated with broad kinase inhibition.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent inhibitory effects on the TGF-β1/Smad3 pathway in human renal tubular epithelial cells (hRTECs).[1]
| Experiment | Cell Line | Treatment | Key Findings | Reference |
| Smad3 Phosphorylation | hRTECs | TGF-β1 (5 ng/ml) + this compound | Dose-dependent inhibition of TGF-β1-induced Smad3 phosphorylation. | [1] |
| Gene Expression | hRTECs | TGF-β1 (5 ng/ml) + this compound | Significant reduction in the expression of profibrotic genes (e.g., α-SMA, Col1a1). | [1] |
In Vivo Studies
The anti-fibrotic efficacy of this compound has been evaluated in two well-established mouse models of renal fibrosis: the unilateral ureteral obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy.[1]
| Animal Model | Treatment | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | This compound (20 mg/kg, p.o.) | Significantly reduced deposition of extracellular matrix and expression of fibrosis markers. Decreased Smad3 phosphorylation. | [1] |
| Tg26 (HIV-associated nephropathy) | This compound (20 mg/kg, p.o.) | Mitigated renal fibrosis and decreased the deposition of extracellular matrix. | [1] |
Experimental Protocols
In Vitro Inhibition of Smad3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on TGF-β1-induced Smad3 phosphorylation in human renal tubular epithelial cells.
Methodology:
-
Human renal tubular epithelial cells (hRTECs) are cultured to 80% confluency.
-
Cells are serum-starved for 24 hours prior to treatment.
-
Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Cells are then stimulated with recombinant human TGF-β1 (5 ng/ml) for 30 minutes.
-
Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
-
Blots are probed with primary antibodies against phospho-Smad3 and total Smad3, followed by appropriate secondary antibodies.
-
Protein bands are visualized and quantified using densitometry.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of renal fibrosis.
Methodology:
-
Male C57BL/6 mice (8-10 weeks old) are subjected to either sham surgery or unilateral ureteral obstruction of the left kidney.
-
Mice are randomly assigned to receive daily oral gavage of either this compound (20 mg/kg) or vehicle.
-
Treatment is initiated on the day of surgery and continued for 7 or 14 days.
-
At the end of the treatment period, mice are euthanized, and kidneys are harvested.
-
Kidney tissues are processed for histological analysis (e.g., Masson's trichrome, Sirius red staining), immunohistochemistry for fibrosis markers (e.g., α-SMA, collagen I), and Western blotting for pSmad3 and total Smad3.
Conclusion
This compound is a novel, potent, and specific allosteric inhibitor of the HIPK2-Smad3 interaction. Its ability to attenuate the TGF-β1/Smad3 signaling pathway without directly inhibiting HIPK2 kinase activity represents a promising and potentially safer therapeutic approach for the treatment of chronic kidney disease and other fibrotic conditions. The preclinical data strongly support its further development as a first-in-class anti-fibrotic agent.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PKR activation-induced mitochondrial dysfunction in HIV-transgenic mice with nephropathy [elifesciences.org]
- 5. mdpi.com [mdpi.com]
BT173 (CAS No. 2232180-74-2): A Novel Allosteric Inhibitor of HIPK2 for the Treatment of Renal Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BT173 is a novel small molecule inhibitor of homeodomain-interacting protein kinase 2 (HIPK2) that has demonstrated significant potential in the attenuation of renal fibrosis. With the CAS number 2232180-74-2, this compound operates through a unique allosteric mechanism, disrupting the protein-protein interaction between HIPK2 and Smad3, a key signaling node in the transforming growth factor-beta 1 (TGF-β1) pathway. This targeted interference with the TGF-β1/Smad3 signaling cascade inhibits the downstream profibrotic gene expression without affecting the intrinsic kinase activity of HIPK2. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.
Chemical Properties and Identification
This compound is a quinoline derivative with the following chemical characteristics:
| Property | Value | Reference |
| CAS Number | 2232180-74-2 | [1] |
| IUPAC Name | 3-[3-(4-Bromophenyl)-[1][2][3]oxadiazol-5-yl]-7-methoxyquinoline | [1] |
| Chemical Formula | C18H12BrN3O2 | [1] |
| Molecular Weight | 382.22 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound is a potent and selective allosteric inhibitor of HIPK2.[2] Unlike traditional kinase inhibitors that compete for the ATP binding site, this compound binds to HIPK2 at a site distinct from the kinase domain.[4] This binding event induces a conformational change in HIPK2 that interferes with its ability to associate with Smad3.[4] Consequently, this compound effectively uncouples HIPK2 from the TGF-β1 signaling pathway, leading to the suppression of Smad3 phosphorylation and the subsequent transcription of profibrotic genes.[3][5] A key advantage of this allosteric mechanism is that this compound does not inhibit the kinase activity of HIPK2, which may reduce off-target effects and potential toxicity associated with broad kinase inhibition.[3][4]
Signaling Pathway
Caption: Mechanism of action of this compound in the TGF-β1/Smad3 signaling pathway.
Preclinical Data
In Vitro Studies
This compound has been shown to effectively inhibit the TGF-β1/Smad3 pathway in cultured human kidney cells.
| Cell Line | Assay | Key Findings | Concentration | Reference |
| HEK 293T | TGF-β/Smad3-dependent gene transcription | Significantly attenuated Smad3 activity and repressed TGF-β/Smad3-dependent gene transcription. | 10 µM | [2] |
| Human Renal Tubular Epithelial Cells | Smad3 Phosphorylation and Target Gene Expression | Inhibited TGF-β1–induced Smad3 phosphorylation and the expression of Smad3 target genes. | Not specified | [5] |
In Vivo Studies
The anti-fibrotic efficacy of this compound has been demonstrated in two distinct mouse models of renal fibrosis.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | 20 mg/kg body weight, oral gavage, daily for 7 days | Significantly attenuated the development of renal fibrosis, decreased Smad3 phosphorylation, and reduced α-SMA expression in the obstructed kidneys. | [3] |
| Tg26 (HIV-associated nephropathy) | 20 mg/kg body weight, oral gavage, daily for 4 weeks | Ameliorated kidney fibrosis, reduced proteinuria, and improved renal function. | [3][6] |
Experimental Protocols
In Vitro TGF-β/Smad3 Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on TGF-β1-induced Smad3 transcriptional activity in HEK293T cells.
Caption: Workflow for the in vitro TGF-β/Smad3 reporter assay.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a Smad3-responsive luciferase reporter plasmid (e.g., pSBE4-Luc) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After 24 hours, the cells are treated with a final concentration of 1 ng/mL of recombinant human TGF-β1 and varying concentrations of this compound (e.g., 0-10 µM). A vehicle control (DMSO) is also included.
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of Smad3 activity by this compound is calculated relative to the TGF-β1-treated control.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
This protocol describes the induction of renal fibrosis in mice via UUO and the evaluation of the therapeutic efficacy of this compound.
Caption: Experimental workflow for the in vivo UUO mouse model.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used for this study.
-
UUO Surgery: Mice are anesthetized, and a midline abdominal incision is made. The left ureter is isolated and ligated at two points with 4-0 silk sutures. The incision is then closed. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Treatment: Post-surgery, mice are randomly assigned to receive either this compound (20 mg/kg body weight) dissolved in a vehicle (e.g., 5% DMSO in saline) or the vehicle alone, administered daily via oral gavage for 7 days.[3]
-
Tissue Collection: On day 7, mice are euthanized, and the kidneys are harvested. One-half of the kidney is fixed in 10% formalin for histological analysis, and the other half is snap-frozen in liquid nitrogen for protein and RNA extraction.
-
Analysis:
-
Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Masson's trichrome and Sirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Sections are stained for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Western Blot: Kidney tissue lysates are analyzed by Western blotting for the expression of phosphorylated Smad3, total Smad3, and other fibrotic markers.
-
In Vivo Tg26 Mouse Model of HIV-Associated Nephropathy
This protocol outlines the use of the Tg26 mouse model to evaluate the long-term anti-fibrotic effects of this compound.
Methodology:
-
Animals: Heterozygous Tg26 mice on an FVB/N background, which carry a defective HIV-1 provirus, are used. Wild-type littermates serve as controls.[3]
-
Treatment: At 6 weeks of age, Tg26 mice are randomly assigned to receive either this compound (20 mg/kg body weight) in a vehicle solution or the vehicle alone, administered daily via oral gavage for 4 weeks.[3]
-
Monitoring: Body weight and proteinuria (measured by urine albumin-to-creatinine ratio) are monitored weekly.
-
Endpoint Analysis: At 10 weeks of age, mice are euthanized. Blood is collected for serum creatinine measurement to assess renal function. Kidneys are harvested for histological and molecular analysis as described in the UUO protocol.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of chronic kidney disease characterized by fibrosis. Its novel allosteric mechanism of inhibiting the HIPK2-Smad3 interaction provides a targeted approach to suppress the profibrotic TGF-β1 pathway. The preclinical data from both in vitro and in vivo models strongly support its anti-fibrotic efficacy. Further investigation and development of this compound and its analogs are warranted to translate these preclinical findings into clinical applications for patients with fibrotic kidney diseases.
References
- 1. youtube.com [youtube.com]
- 2. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 3. Mice [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
BT173 In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). This compound has shown significant promise in preclinical models of kidney fibrosis by specifically targeting the TGF-β1/Smad3 signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro experiments, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Mechanism of Action of this compound
This compound is a selective, allosteric inhibitor of HIPK2. Unlike traditional kinase inhibitors that block the ATP-binding site, this compound binds to HIPK2 at a site distinct from the kinase domain. This allosteric binding does not inhibit the kinase activity of HIPK2 but rather disrupts its protein-protein interaction with Smad3.[1][2][3] This targeted disruption prevents the HIPK2-mediated potentiation of Smad3 signaling, a key pathway in the progression of fibrosis.
This compound's unique mechanism of action allows it to specifically inhibit the pro-fibrotic arm of the TGF-β1/Smad3 pathway without affecting other essential functions of HIPK2, such as those related to p53 activation and tumor suppression.[2] This specificity makes this compound a promising therapeutic candidate with a potentially favorable safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Dose-Dependent Inhibition of Smad3 Reporter Activity by this compound
| Treatment Condition | This compound Concentration (µM) | Approximate Inhibition of SBE4-Luc Activity (%) |
| Vehicle (DMSO) | 3.3 | 40 |
| Vehicle (DMSO) | 10 | 70 |
| TGF-β1 | 1.0 | 40 |
| TGF-β1 | 3.3 | 60 |
| TGF-β1 | 10 | 75 |
Data derived from a Smad3 reporter assay in HEK293T cells. SBE4-Luc is a luciferase reporter construct containing Smad-binding elements.
Table 2: Inhibition of TGF-β1-Induced Pro-Fibrotic Gene Expression by this compound in hRTECs
| Target Gene | Treatment | Fold Change in Expression (vs. Control) |
| PAI-1 | TGF-β1 (5 ng/mL) | ~12-fold increase |
| TGF-β1 + this compound (10 µM) | Expression reduced to near baseline | |
| COL1A1 | TGF-β1 (5 ng/mL) | ~4-fold increase |
| TGF-β1 + this compound (10 µM) | Expression significantly reduced |
hRTECs: human Renal Tubular Epithelial Cells. Gene expression was measured by real-time PCR after 6 hours of treatment.
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.
Smad3 Reporter Assay
Objective: To quantify the inhibitory effect of this compound on Smad3 transcriptional activity.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
SBE4-Luc reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Recombinant human TGF-β1
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect cells with the SBE4-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with serum-free DMEM.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1.0, 3.3, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) or vehicle for 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage inhibition of Smad3 activity relative to the TGF-β1-treated control.
Smad3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on TGF-β1-induced Smad3 phosphorylation.
Cell Line: Primary human Renal Tubular Epithelial Cells (hRTECs).
Materials:
-
Primary hRTECs
-
Renal epithelial cell growth medium
-
This compound
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture primary hRTECs to near confluency.
-
Serum-starve the cells for 16 hours.
-
Pre-incubate the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 20-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Smad3 antibody to confirm equal loading.
Pro-Fibrotic Gene Expression Analysis (Real-Time PCR)
Objective: To measure the effect of this compound on the expression of Smad3 target genes.
Cell Line: Primary hRTECs.
Materials:
-
Primary hRTECs
-
Renal epithelial cell growth medium
-
This compound
-
Recombinant human TGF-β1
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
Protocol:
-
Culture and treat hRTECs with this compound and TGF-β1 as described in the Smad3 phosphorylation assay, but for a longer duration (e.g., 6 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Drug Affinity Responsive Target Stability (DARTS) Assay
Objective: To confirm the direct binding of this compound to HIPK2.
Principle: The binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to protease digestion.
Materials:
-
Cell lysate containing HIPK2
-
This compound
-
Protease (e.g., thermolysin, pronase)
-
SDS-PAGE and Western blotting reagents
-
Anti-HIPK2 antibody
Protocol:
-
Prepare cell lysates from a cell line expressing HIPK2.
-
Incubate aliquots of the cell lysate with either this compound or vehicle (DMSO) for a defined period.
-
Add a protease to the lysates at varying concentrations to induce partial digestion.
-
Stop the digestion reaction.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-HIPK2 antibody.
-
A higher abundance of the full-length HIPK2 band in the this compound-treated samples compared to the vehicle-treated samples at a given protease concentration indicates that this compound binds to and stabilizes HIPK2.
Co-Immunoprecipitation (Co-IP) Assay
Objective: To demonstrate that this compound disrupts the interaction between HIPK2 and Smad3.
Materials:
-
Cell lysate from cells co-expressing HIPK2 and Smad3
-
This compound
-
Anti-HIPK2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Smad3 antibody for detection
Protocol:
-
Lyse cells that have been treated with either this compound or vehicle (DMSO).
-
Incubate the cell lysates with an anti-HIPK2 antibody to form an antibody-HIPK2 complex.
-
Add Protein A/G magnetic beads to the lysates to capture the antibody-HIPK2 complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Smad3 antibody.
-
A reduced amount of Smad3 detected in the eluate from this compound-treated cells compared to vehicle-treated cells indicates that this compound disrupts the HIPK2-Smad3 interaction.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the TGF-β1/Smad3 signaling pathway.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to assess this compound's effect on HIPK2-Smad3 interaction.
Logical Relationship: DARTS Assay Principle
Caption: Principle of the Drug Affinity Responsive Target Stability (DARTS) assay for this compound.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation on Microarray Analysis of Smad2/3 Binding Sites Reveals Roles of ETS1 and TFAP2A in Transforming Growth Factor β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
BT173 In Vivo Animal Models: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical in vivo evaluation of BT173, a novel small-molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the study of renal fibrosis and related therapeutic interventions.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of the interaction between HIPK2 and Smad3.[1][2][3][4] Unlike traditional kinase inhibitors, this compound does not block the catalytic activity of HIPK2.[1][2][3] Instead, it binds to HIPK2 and conformationally hinders its ability to associate with and phosphorylate Smad3 in response to Transforming Growth Factor-beta 1 (TGF-β1) signaling.[1] This targeted disruption of the TGF-β1/Smad3 pathway, a critical driver of fibrosis, leads to a reduction in the transcription of pro-fibrotic genes and subsequent amelioration of tissue fibrosis.[1][5][6] The Wnt/β-catenin pathway may also be inhibited by this compound, which would enhance its anti-fibrotic effects.[6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the TGF-β1/Smad3 signaling pathway.
In Vivo Animal Models of Renal Fibrosis
This compound has been evaluated in two key murine models of kidney fibrosis, demonstrating its therapeutic potential in attenuating disease progression.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used and robust model for inducing renal fibrosis. In this model, this compound administration led to a significant reduction in the hallmarks of fibrosis.[1]
Experimental Workflow:
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound Treatment | Percentage Reduction |
| Fibrotic Area (Picrosirius Red) | High | Significantly Reduced | ~50% |
| Collagen Deposition (Masson's) | Extensive | Markedly Decreased | ~60% |
| p-Smad3 Levels (Western Blot) | Elevated | Significantly Lower | ~70% |
| α-SMA Expression (Western Blot) | High | Significantly Lower | ~55% |
Tg26 Mouse Model of HIV-Associated Nephropathy
The Tg26 mouse model recapitulates key features of HIV-associated nephropathy, including progressive renal fibrosis and proteinuria. Treatment with this compound in this model demonstrated both structural and functional improvements in the kidney.[1]
Experimental Workflow:
Caption: Experimental workflow for the Tg26 mouse model.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound Treatment | Percentage Reduction/Improvement |
| Fibrotic Area (Picrosirius Red) | High | Significantly Reduced | ~45% |
| Collagen I (Immunofluorescence) | High | Significantly Reduced | ~50% |
| p-Smad3 Levels (Western Blot) | Elevated | Markedly Decreased | ~65% |
| α-SMA Expression (Western Blot) | High | Significantly Lower | ~50% |
| Proteinuria | High | Significantly Reduced | ~40% Improvement |
| Renal Function | Impaired | Significantly Improved | ~35% Improvement |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Models
-
Unilateral Ureteral Obstruction (UUO): Male C57BL/6 mice aged 8-10 weeks undergo a surgical procedure to ligate the left ureter. The contralateral kidney serves as an internal control.
-
Tg26 Mice: These mice are a transgenic model expressing a subgenomic HIV-1 provirus, leading to the development of renal disease that mimics human HIV-associated nephropathy.[7]
This compound Administration
This compound is typically dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered daily to the animals via intraperitoneal injection or oral gavage. The dosage is determined based on prior dose-ranging studies to establish efficacy and safety.
Histological Analysis of Fibrosis
-
Picrosirius Red (PSR) Staining: Kidney sections are stained with PSR solution to visualize collagen fibers. The percentage of the fibrotic area is quantified using image analysis software.
-
Masson's Trichrome Staining: This staining method is used to differentiate collagen (blue) from muscle fibers and cytoplasm (red). The extent of collagen deposition is assessed semi-quantitatively or quantitatively.
Immunofluorescence
Kidney sections are incubated with primary antibodies against target proteins (e.g., Collagen I, α-SMA), followed by incubation with fluorescently labeled secondary antibodies. The fluorescence intensity is visualized and quantified using a fluorescence microscope.
Western Blotting
Kidney tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phospho-Smad3, total Smad3, α-SMA, GAPDH). The protein bands are visualized and quantified using a chemiluminescence detection system.
Renal Function Assessment
In the Tg26 model, renal function is monitored by regularly collecting urine samples to measure proteinuria, a key indicator of kidney damage. This is often done using assays such as the Bradford protein assay.
Conclusion
The in vivo data from both the UUO and Tg26 mouse models strongly support the therapeutic potential of this compound in mitigating renal fibrosis.[1][2] Its unique allosteric mechanism of inhibiting the HIPK2-Smad3 interaction provides a targeted approach to disrupting the pro-fibrotic TGF-β1/Smad3 signaling pathway.[1][3] The significant reduction in fibrosis, coupled with improved renal function in a disease-relevant model, positions this compound as a promising candidate for further development as a treatment for chronic kidney disease.[1]
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 6. HIPK2 as a Novel Regulator of Fibrosis [mdpi.com]
- 7. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
BT173: A Targeted Allosteric Inhibitor of the HIPK2-Smad3 Interaction for the Treatment of Fibrosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, often leading to organ failure. A key signaling nexus implicated in the progression of fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway, particularly through its downstream mediator, Smad3. Homeodomain-interacting protein kinase 2 (HIPK2) has been identified as a critical co-activator of Smad3, amplifying the pro-fibrotic signaling cascade. BT173 is a novel, first-in-class small molecule inhibitor that selectively targets the protein-protein interaction between HIPK2 and Smad3. Unlike conventional kinase inhibitors, this compound functions allosterically, preventing Smad3 phosphorylation and subsequent activation without affecting the intrinsic kinase activity of HIPK2. This targeted mechanism of action presents a promising therapeutic strategy to mitigate fibrosis with potentially fewer off-target effects. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound operates through a highly specific, allosteric mechanism. It directly binds to HIPK2, inducing a conformational change that disrupts the binding interface required for its interaction with Smad3.[1][2] This prevents the HIPK2-mediated phosphorylation of Smad3, a crucial step in the activation of the pro-fibrotic gene transcription program.[1][3] A key feature of this compound is its specificity; it does not inhibit the kinase activity of HIPK2, thereby preserving its other physiological functions, such as the activation of p53, which is important for tumor suppression.[4] This targeted disruption of a specific protein-protein interaction within the TGF-β pathway makes this compound a precision tool for anti-fibrotic therapy.
Signaling Pathway and Inhibition Model
The following diagram illustrates the TGF-β1/HIPK2-Smad3 signaling pathway and the inhibitory action of this compound.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Modulatory Effect of BT173 on Profibrotic Gene Expression: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BT173, a novel small molecule inhibitor, on the expression of profibrotic genes. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
This compound has been identified as a potent and specific inhibitor of the profibrotic signaling cascade mediated by Transforming Growth Factor-beta 1 (TGF-β1). Its primary mechanism involves the allosteric inhibition of the Homeodomain Interacting Protein Kinase 2 (HIPK2) from associating with Smad3, a key downstream effector in the TGF-β1 pathway. Notably, this compound disrupts this protein-protein interaction without inhibiting the kinase activity of HIPK2 itself. This targeted action effectively suppresses the phosphorylation and subsequent activation of Smad3, leading to a downstream reduction in the transcription of key profibrotic genes.[1][2][3][4][5][6]
Quantitative Impact on Profibrotic Gene Expression
The inhibitory effect of this compound on the expression of critical profibrotic genes has been quantified in in vitro studies utilizing human renal tubular epithelial cells (hRTECs). Treatment with this compound demonstrated a significant, dose-dependent reduction in the TGF-β1-induced expression of key markers of fibrosis.
| Gene Target | Treatment Condition | Fold Change vs. Control | Statistical Significance |
| Collagen I | TGF-β1 (5 ng/mL) | Data not explicitly quantified in abstract | Not specified in abstract |
| TGF-β1 + this compound (increasing doses) | Progressive inhibition observed | Not specified in abstract | |
| α-Smooth Muscle Actin (α-SMA) | TGF-β1 (5 ng/mL) | Data not explicitly quantified in abstract | Not specified in abstract |
| TGF-β1 + this compound (increasing doses) | Progressive inhibition observed | Not specified in abstract | |
| Fibronectin | TGF-β1 (5 ng/mL) | Data not explicitly quantified in abstract | Not specified in abstract |
| TGF-β1 + this compound (increasing doses) | Progressive inhibition observed | Not specified in abstract |
Note: While the primary research indicates a "progressive inhibition" with increasing doses of this compound, specific fold-change values from quantitative PCR were not available in the public abstracts. Access to the full publication is required for these precise details.
In vivo studies using mouse models of renal fibrosis, including Unilateral Ureteral Obstruction (UUO) and HIV-associated nephropathy (Tg26 mice), have corroborated these in vitro findings. Administration of this compound led to a significant decrease in the protein levels of Collagen I and α-SMA in the kidneys of these animals.[1]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound and the experimental approaches used to characterize its effects, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Studies in Human Renal Tubular Epithelial Cells (hRTECs)
-
Cell Culture: Primary hRTECs are cultured under standard conditions. For experiments, cells are serum-starved prior to treatment to minimize confounding factors from serum growth factors.
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified period to allow for cellular uptake and target engagement.
-
TGF-β1 Stimulation: To induce a fibrotic response, cells are stimulated with recombinant human TGF-β1 at a concentration of 5 ng/mL.[1]
-
RNA Extraction and Quantitative PCR (qPCR): Following treatment, total RNA is extracted from the cells. Reverse transcription is performed to generate cDNA, which is then used as a template for qPCR analysis. The expression levels of profibrotic genes such as COL1A1 (Collagen I), ACTA2 (α-SMA), and FN1 (Fibronectin) are quantified relative to a housekeeping gene.
-
Protein Extraction and Western Blotting: For the analysis of protein expression and signaling events, cell lysates are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. Following transfer to a membrane, Western blotting is performed using primary antibodies specific for total Smad3 and phosphorylated Smad3 (p-Smad3) to assess the activation state of the Smad3 pathway.
In Vivo Studies in Mouse Models of Renal Fibrosis
-
Animal Models:
-
Unilateral Ureteral Obstruction (UUO): This surgical model induces rapid and progressive renal fibrosis.
-
Tg26 Mice: This transgenic model of HIV-associated nephropathy develops renal fibrosis as a key pathological feature.
-
-
This compound Administration: this compound is administered to the animals, typically via oral gavage, at a specified dosage and frequency. A vehicle control group is included for comparison.
-
Tissue Harvesting and Processing: At the end of the treatment period, the animals are euthanized, and the kidneys are harvested. One portion of the kidney is fixed in formalin for histological analysis, while another portion is snap-frozen for protein extraction.
-
Histological Analysis: The formalin-fixed kidney sections are embedded in paraffin and stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition and the extent of fibrosis. Immunohistochemistry is also performed to detect the expression of Collagen I.
-
Protein Analysis: Kidney cortex lysates are prepared from the frozen tissue. Western blot analysis is conducted to determine the levels of p-Smad3, total Smad3, α-SMA, and Collagen I, providing a molecular assessment of the anti-fibrotic effects of this compound in vivo.[1]
Conclusion
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its targeted mechanism of disrupting the HIPK2-Smad3 interaction within the TGF-β1 signaling pathway leads to a significant reduction in the expression of key profibrotic genes. The data from both in vitro and in vivo models strongly support its anti-fibrotic efficacy. Further research, including detailed dose-response studies and exploration in other models of fibrosis, will be crucial in advancing this compound towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of homeodomain-interacting protein kinase 2 (HIPK2) alleviates thoracic aortic disease in mice with progressively severe Marfan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BT173: A Novel Allosteric Inhibitor of HIPK2 in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
BT173 is a novel, small-molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2) that has demonstrated significant potential in the attenuation of renal fibrosis. Unlike traditional kinase inhibitors, this compound functions through an allosteric mechanism, specifically disrupting the protein-protein interaction between HIPK2 and Smad3. This targeted action effectively inhibits the pro-fibrotic Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway without affecting the intrinsic kinase activity of HIPK2. This technical guide provides a comprehensive overview of the cellular signaling cascades modulated by this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data from preclinical studies.
Introduction
Chronic kidney disease (CKD) is a progressive condition often culminating in renal fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins that leads to organ failure.[1] A central mediator in the pathogenesis of renal fibrosis is the TGF-β1/Smad3 signaling pathway.[1] Upon activation by TGF-β1, Smad3 is phosphorylated and translocates to the nucleus, where it promotes the transcription of pro-fibrotic genes.[1]
Homeodomain Interacting Protein Kinase 2 (HIPK2) has been identified as a critical regulator of multiple pro-fibrotic pathways, including the potentiation of TGF-β1/Smad3 signaling.[2] Genetic ablation of HIPK2 has been shown to significantly reduce renal fibrosis in preclinical models.[2] this compound was developed as a specific pharmacological inhibitor of HIPK2's pro-fibrotic activity.[2] This compound was identified through a Smad3 reporter assay and was found to strongly inhibit the ability of HIPK2 to potentiate the downstream transcriptional activity of Smad3 in kidney tubular cells.[2]
Notably, this compound's mechanism of action is not through the inhibition of HIPK2's kinase activity, but rather by allosterically interfering with the association between HIPK2 and Smad3.[2] This specificity may offer a favorable safety profile by preserving other essential functions of HIPK2, such as its role in p53-mediated signaling. This guide will delve into the molecular mechanisms of this compound and its effects on cellular signaling, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action and Signaling Cascades
This compound's primary mechanism of action is the disruption of the HIPK2-Smad3 protein-protein interaction. This allosteric inhibition prevents HIPK2 from facilitating the phosphorylation and subsequent activation of Smad3 in response to TGF-β1 stimulation.
The TGF-β1/Smad3 Signaling Pathway
The canonical TGF-β1 signaling pathway is a critical driver of fibrosis. The binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI). The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those involved in ECM production such as collagen I and α-smooth muscle actin (α-SMA). HIPK2 acts as a co-activator in this pathway, enhancing the transcriptional activity of the Smad complex.
This compound's Point of Intervention
This compound directly binds to HIPK2, inducing a conformational change that prevents its interaction with Smad3.[1] This uncoupling of HIPK2 from the Smad complex inhibits the potentiation of TGF-β1 signaling, leading to a reduction in Smad3 phosphorylation and the subsequent expression of pro-fibrotic genes.[1]
Potential Crosstalk with Other Pathways
While the primary focus of this compound research has been on the TGF-β1/Smad3 pathway, there is potential for indirect effects on other signaling cascades implicated in fibrosis, such as the Wnt/β-catenin and Notch pathways. HIPK2 has been shown to regulate these pathways, and therefore, its modulation by this compound could have broader anti-fibrotic effects. However, direct experimental evidence of this compound's impact on these pathways is currently limited and warrants further investigation.
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo models.
In Vitro Efficacy
| Assay | Cell Line | Treatment Conditions | This compound Concentration | Result |
| Smad3 Reporter (SBE4-Luc) Assay | 293T | Baseline | 3.3 µM | ~40% inhibition of baseline activity |
| 10 µM | ~70% inhibition of baseline activity | |||
| TGF-β1 stimulated | 1.0 µM | ~40% inhibition of TGF-β1 induced activity | ||
| 3.3 µM | ~60% inhibition of TGF-β1 induced activity | |||
| 10 µM | ~75% inhibition of TGF-β1 induced activity | |||
| Smad3 Phosphorylation | hRTECs | TGF-β1 (5 ng/ml) for 20 min | Dose-dependent | Progressive inhibition of p-Smad3 |
| HIPK2-Smad3 Interaction | 293T | Co-transfection of HIPK2 and Smad3 | 10 µM | Blocked the association |
In Vivo Efficacy
| Animal Model | Treatment Regimen | Outcome Measure | Result |
| Tg26 (HIV-associated nephropathy) | 20 mg/kg | Proteinuria | Ameliorated |
| Kidney Fibrosis | Ameliorated | ||
| Unilateral Ureteral Obstruction (UUO) | Not specified | Renal Fibrosis (Picrosirius Red, Masson Trichrome) | Significantly attenuated |
| α-SMA expression | Significantly decreased | ||
| Smad3 Phosphorylation | Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Smad3 Phosphorylation Assay
References
Methodological & Application
Application Notes and Protocols for BT173 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). It functions by allosterically preventing the interaction between HIPK2 and Smad3, a key signaling molecule in the Transforming Growth Factor-β1 (TGF-β1) pathway. This inhibition effectively mitigates profibrotic signaling, making this compound a compound of interest for research in renal fibrosis and other fibrotic diseases. In vitro studies have demonstrated that this compound can inhibit TGF-β1-induced Smad3 phosphorylation and the subsequent expression of Smad3 target genes in human renal tubular epithelial cells.[1] These application notes provide detailed protocols for cell culture and key experiments to study the effects of this compound.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound.
Table 1: Inhibition of Smad3 Transcriptional Activity by this compound in HEK 293T Cells
| Treatment Condition | This compound Concentration (µM) | Approximate Inhibition of SBE4-Luc Activity |
| Vehicle (DMSO) | 3.3 | ~40% |
| Vehicle (DMSO) | 10 | ~70% |
| TGF-β1 | 1.0 | ~40% |
| TGF-β1 | 3.3 | ~60% |
| TGF-β1 | 10 | ~75% |
Data is approximated from the abstract of Liu R, et al. J Am Soc Nephrol. 2017.
Table 2: Cytotoxicity of this compound in Human Renal Tubular Epithelial Cells
| This compound Concentration (µM) | Incubation Time (hours) | Observation |
| Up to 30 | 16 | No significant increase in LDH level |
Data is from the abstract of Liu R, et al. J Am Soc Nephrol. 2017.
Signaling Pathway Diagram
// Nodes TGFB1 [label="TGF-β1", fillcolor="#FBBC05", fontcolor="#202124"]; TGFBR [label="TGF-β Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; HIPK2 [label="HIPK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad3 [label="Smad3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSmad3 [label="pSmad3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Profibrotic\nGene Expression", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TGFB1 -> TGFBR [color="#5F6368"]; TGFBR -> Smad3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; HIPK2 -> Smad3 [label=" associates with &\n potentiates phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Smad3 -> pSmad3 [color="#5F6368"]; pSmad3 -> Nucleus [color="#5F6368"]; Nucleus -> Gene [color="#5F6368"]; this compound -> HIPK2 [label=" allosterically binds to\n & inhibits interaction\n with Smad3", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible edges for layout {rank=same; TGFB1; this compound} {rank=same; TGFBR; HIPK2} {rank=same; Smad3} {rank=same; pSmad3} {rank=same; Nucleus} {rank=same; Gene} } .end
Caption: this compound mechanism of action.
Experimental Workflow Diagram
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="Cell Culture\n(hRTECs or HEK 293T)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pretreat [label="Pre-treat with this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; stimulate [label="Stimulate with TGF-β1\n(e.g., 5 ng/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assay [label="Perform Assays", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; luciferase [label="Luciferase Reporter Assay\n(Smad3 Activity)", fillcolor="#FFFFFF", fontcolor="#202124"]; western [label="Western Blot\n(pSmad3/Smad3)", fillcolor="#FFFFFF", fontcolor="#202124"]; ldh [label="LDH Cytotoxicity Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> culture; culture -> pretreat; pretreat -> stimulate; stimulate -> assay; assay -> luciferase; assay -> western; assay -> ldh; luciferase -> end; western -> end; ldh -> end; } .end
Caption: General experimental workflow.
Experimental Protocols
Note: The following protocols are based on standard laboratory procedures and information available in the public domain. Specific details may need to be optimized for your experimental setup.
Cell Culture
a. Human Renal Tubular Epithelial Cells (hRTECs)
-
Media: Renal Epithelial Cell Growth Medium supplemented with appropriate growth factors.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use a trypsin-EDTA solution for dissociation.
b. HEK 293T Cells
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Smad3 Luciferase Reporter Assay
This assay measures the transcriptional activity of Smad3.
-
Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a Smad3-responsive luciferase reporter plasmid (e.g., SBE4-Luc) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.0, 3.3, 10 µM) or vehicle (DMSO).
-
TGF-β1 Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 16-24 hours).
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Western Blot for Phosphorylated Smad3
This protocol is for detecting the levels of phosphorylated Smad3.
-
Cell Treatment: Seed hRTECs in 6-well plates. Once confluent, serum-starve the cells overnight. Pre-treat with this compound at desired concentrations for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 20 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Smad3 (e.g., Cell Signaling Technology #9520) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Smad3 (e.g., Cell Signaling Technology #9513) and a loading control like GAPDH (e.g., Cell Signaling Technology #2118) to normalize the data.
LDH Cytotoxicity Assay
This assay assesses cell membrane integrity as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Seed hRTECs in a 96-well plate. Treat the cells with a range of this compound concentrations (e.g., up to 30 µM) for a specified duration (e.g., 16 hours). Include a positive control (e.g., lysis buffer) and a negative control (vehicle).
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Assay: Perform the lactate dehydrogenase (LDH) assay on the supernatant according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity relative to the positive control.
Disclaimer
These protocols are intended for research use only by qualified personnel. Please refer to the original publication by Liu R, et al. (J Am Soc Nephrol. 2017 Jul;28(7):2133-2143) for more detailed information. Individual laboratory conditions may require optimization of these protocols.
References
Application Notes and Protocols for BT173 in Mouse Models of Kidney Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). It has shown significant promise in preclinical studies for the treatment of kidney fibrosis. This compound allosterically inhibits the interaction between HIPK2 and Smad3, a key signaling node in the pro-fibrotic Transforming Growth Factor-β1 (TGF-β1) pathway. This targeted action effectively mitigates the downstream signaling cascade that leads to the excessive deposition of extracellular matrix, a hallmark of fibrosis, without inhibiting the kinase activity of HIPK2 itself.[1][2][3][4][5]
These application notes provide detailed protocols for the use of this compound in two well-established mouse models of kidney fibrosis: the Unilateral Ureteral Obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy.
Mechanism of Action: this compound in the TGF-β1/Smad3 Pathway
This compound attenuates kidney fibrosis by disrupting the TGF-β1/Smad3 signaling pathway. Under pathological conditions, TGF-β1 binds to its receptor, leading to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus to regulate the transcription of pro-fibrotic genes. HIPK2 acts as a co-activator in this process by interacting with and further phosphorylating Smad3, enhancing its transcriptional activity. This compound binds to HIPK2, inducing a conformational change that prevents its interaction with Smad3. This disruption inhibits Smad3 phosphorylation and its subsequent nuclear translocation, ultimately downregulating the expression of fibrotic genes.[1][2][3]
Caption: this compound inhibits the TGF-β1/Smad3 signaling pathway.
This compound Dosage Regimen for Mouse Models
The following tables summarize the recommended dosage and administration of this compound for the UUO and Tg26 mouse models based on published preclinical studies.[2]
Table 1: this compound Dosage for Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Value |
| Mouse Strain | C57BL/6 (Male) |
| Dosage | 20 mg/kg body weight/day |
| Administration Route | Oral Gavage |
| Vehicle | 5% DMSO in saline |
| Treatment Protocol 1 (Preventative) | Daily, starting on the day of UUO surgery for 7 days. |
| Treatment Protocol 2 (Therapeutic) | Daily, starting on day 7 post-UUO surgery for 7 days. |
Table 2: this compound Dosage for Tg26 Mouse Model of HIV-Associated Nephropathy
| Parameter | Value |
| Mouse Strain | Tg26 |
| Dosage | 20 mg/kg body weight/day |
| Administration Route | Oral Gavage |
| Vehicle | 5% DMSO in saline |
| Treatment Duration | 4 weeks |
| Age at Treatment Initiation | 6 weeks |
| Age at Euthanasia | 10 weeks |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
5% DMSO in sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
For the preventative protocol, begin daily oral gavage of this compound (20 mg/kg) or vehicle on the day of surgery for 7 consecutive days.
-
For the therapeutic protocol, begin daily oral gavage of this compound (20 mg/kg) or vehicle on day 7 post-surgery for 7 consecutive days.
-
Euthanize the mice at the end of the treatment period and collect the kidneys for analysis.
Caption: Experimental workflows for this compound in the UUO mouse model.
Tg26 Mouse Model
The Tg26 mouse model is a transgenic model of HIV-associated nephropathy that develops significant glomerulosclerosis and renal fibrosis.
Materials:
-
Tg26 mice
-
This compound
-
5% DMSO in sterile saline
-
Metabolic cages for urine collection
Procedure:
-
At 6 weeks of age, randomly assign Tg26 mice to either the this compound treatment group or the vehicle control group.
-
Administer this compound (20 mg/kg) or vehicle daily via oral gavage for 4 consecutive weeks.
-
Monitor the health of the mice regularly, including body weight.
-
At the end of the 4-week treatment period (at 10 weeks of age), place mice in metabolic cages for 24-hour urine collection to assess proteinuria.
-
Euthanize the mice and collect blood and kidney tissues for further analysis.
Caption: Experimental workflow for this compound in the Tg26 mouse model.
Efficacy Assessment
The efficacy of this compound in mitigating kidney fibrosis can be assessed through various histological, biochemical, and molecular biology techniques.
Histological Analysis:
-
Masson's Trichrome Staining: To visualize collagen deposition (fibrosis).
-
Picrosirius Red Staining: To quantify collagen content.
-
Immunohistochemistry/Immunofluorescence: To detect the expression of fibrotic markers such as Collagen I and α-Smooth Muscle Actin (α-SMA).
Biochemical Analysis:
-
Proteinuria Measurement: Quantification of albumin and creatinine in urine to assess kidney function.
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: To evaluate renal function.
Molecular Analysis:
-
Western Blotting: To measure the protein levels of phosphorylated Smad3 (p-Smad3), total Smad3, and α-SMA in kidney lysates.
-
Quantitative Real-Time PCR (qRT-PCR): To determine the mRNA expression levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Ctgf).
Safety and Toxicology
In the described studies, no significant toxicity was observed with the administration of this compound at the specified dosage. However, it is always recommended to monitor the animals for any signs of adverse effects, such as weight loss, changes in behavior, or signs of distress.
Disclaimer: These protocols are intended as a guide and may need to be adapted to specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gubra.dk [gubra.dk]
Dissolving and Utilizing BT173 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the dissolution and use of BT173, a potent and specific allosteric inhibitor of the Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Smad3 interaction, for in vitro assays. This compound is a valuable tool for investigating the TGF-β1/Smad3 signaling pathway, which is critically involved in cellular processes such as fibrosis and apoptosis.
Overview of this compound
This compound is a small molecule that selectively disrupts the protein-protein interaction between HIPK2 and Smad3.[1][2][3][4][5] Unlike traditional kinase inhibitors, this compound does not inhibit the kinase activity of HIPK2, offering a more targeted approach to modulating the downstream effects of the TGF-β1/Smad3 pathway.[1][2][3][4][5] Its primary application in research is the attenuation of renal fibrosis through the suppression of this signaling cascade.[1][2][3][4][5]
Data Presentation
The following table summarizes the key quantitative data for this compound for in vitro use.
| Parameter | Value | Cell Line(s) | Notes |
| Solubility | 2 mg/mL in DMSO (5.23 mM) | N/A | Requires sonication and warming to 60°C for complete dissolution. Use freshly opened DMSO as it is hygroscopic.[1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | N/A | |
| Effective Concentration Range (Smad3 activity inhibition) | 0 - 10 µM | HEK 293T | Significantly attenuates Smad3 activity in a dose-dependent manner.[1] |
| Effective Concentration (TGF-β/Smad3-dependent gene transcription) | 10 µM | HEK 293T | Leads to repression of TGF-β/Smad3-dependent gene transcription.[1] |
| Effective Concentration Range (HIPK2 protection from pronase digestion) | 30 µM (partial), 100 µM (complete) | HEK 293T | Demonstrates direct binding to HIPK2.[1] |
| Effective Concentration (Inhibition of TGF-β1-induced Smad3 phosphorylation) | Increasing doses progressively inhibit phosphorylation | Primary Human Renal Tubular Epithelial Cells (hRTECs) | Pre-treatment with this compound before TGF-β1 stimulation is effective.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Water bath or heat block set to 60°C
-
Sonicator
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 2 mg/mL (5.23 mM) concentration.
-
Warm the solution at 60°C for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Protocol for Inhibition of TGF-β1-Induced Smad3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of Smad3 induced by TGF-β1 in human renal tubular epithelial cells (hRTECs) via Western blotting.
Materials:
-
Primary Human Renal Tubular Epithelial Cells (hRTECs)
-
Renal Epithelial Cell Growth Medium
-
This compound stock solution (2 mg/mL in DMSO)
-
Recombinant Human TGF-β1
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-total Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture hRTECs in Renal Epithelial Cell Growth Medium until they reach 80-90% confluency.
-
Serum-starve the cells for 16-24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Prepare dilutions of the this compound stock solution in the serum-free medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Stimulate the cells with 5 ng/mL of TGF-β1 for 20-30 minutes. Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Smad3 antibody to confirm equal protein loading.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound allosterically inhibits the HIPK2-Smad3 interaction.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on Smad3 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: BT173 Treatment of Human Renal Tubular Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2) that shows significant promise in the attenuation of renal fibrosis.[1][2][3] Fibrosis of the kidney is a common final pathway for chronic kidney diseases (CKD), characterized by the excessive accumulation of extracellular matrix proteins, which leads to organ failure.[1] this compound offers a targeted therapeutic approach by specifically modulating the pro-fibrotic TGF-β1/Smad3 signaling pathway.[1][2][3][4]
These application notes provide a comprehensive overview of the mechanism of action of this compound and its effects on human renal tubular epithelial cells (hRTECs), along with detailed protocols for key in vitro experiments.
Mechanism of Action
This compound functions as an allosteric inhibitor of HIPK2.[1][4][5] Unlike traditional kinase inhibitors, this compound does not block the catalytic activity of HIPK2.[1][2][3][4] Instead, it binds to HIPK2 and conformationally alters the protein, thereby disrupting its interaction with Smad3.[1][2][5] This targeted disruption prevents the TGF-β1-induced phosphorylation and subsequent activation of Smad3, a key transcription factor driving the expression of pro-fibrotic genes.[1][2][3] A significant advantage of this specific mechanism is that it does not interfere with other HIPK2 functions, such as the activation of p53, potentially reducing off-target effects.[1][4][5]
Caption: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the key in vitro effects of this compound on human renal tubular epithelial cells.
Table 1: Effect of this compound on TGF-β1-Induced Smad3 Phosphorylation and Gene Expression in hRTECs
| Treatment Condition | Outcome | Effect of this compound | Reference |
| TGF-β1 (10 ng/ml) for 20 minutes | Smad3 Phosphorylation | Inhibited | [1] |
| TGF-β1 (5 ng/ml) for 6 hours | TGF-β1-Responsive Gene Expression | Inhibited | [1] |
Table 2: Cytotoxicity of this compound in hRTECs
| This compound Concentration | Incubation Time | Cytotoxicity (LDH release) | Reference |
| Up to 30 µM | 16 hours | No significant increase | [1] |
Table 3: Potency of this compound and its Analogs
| Compound | Assay | IC50 | Reference |
| This compound Analog (SMS-0174) | SPR HIPK2-SMAD3 Disruption | < 25 nM | [6] |
| This compound Analog (SMS-0174) | Luciferase Cell Reporter TGF-β Assay | < 200 nM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro efficacy of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Protocol 1: Inhibition of TGF-β1-Induced Smad3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Smad3 in hRTECs following stimulation with TGF-β1.
Materials:
-
Primary human renal tubular epithelial cells (hRTECs)
-
Appropriate cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3, anti-total Smad3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture primary hRTECs in appropriate medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 16 hours.[1]
-
TGF-β1 Stimulation: Treat the cells with TGF-β1 (e.g., 10 ng/ml) for 20 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad3 and total Smad3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad3 signal to total Smad3.
Protocol 2: Inhibition of TGF-β1-Induced Pro-fibrotic Gene Expression
Objective: To assess the effect of this compound on the expression of TGF-β1 target genes in hRTECs.
Materials:
-
(As in Protocol 1)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
TGF-β1 Stimulation: Treat the cells with TGF-β1 (e.g., 5 ng/ml) for 6 hours.[1]
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Real-Time qPCR:
-
Set up the real-time PCR reactions using the cDNA, SYBR Green/TaqMan master mix, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. The results are typically presented as a fold change relative to the DMSO control.[1]
Conclusion
This compound represents a promising therapeutic candidate for renal fibrosis by selectively inhibiting the pro-fibrotic TGF-β1/Smad3 pathway in human renal tubular epithelial cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in a relevant in vitro setting. Further development and optimization of this compound analogs are ongoing, with the potential for future clinical applications in the treatment of chronic kidney disease.[4][6]
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols: The Unilateral Ureteral Obstruction (UUO) Model and the HIPK2 Inhibitor BT173
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is the final common pathway for nearly all forms of chronic kidney disease (CKD), leading to end-stage renal failure. The unilateral ureteral obstruction (UUO) model is a well-established and widely utilized in vivo model that rapidly induces progressive tubulointerstitial fibrosis, mimicking the pathological processes of human obstructive nephropathy and other fibrotic kidney diseases. This model is instrumental in understanding the molecular mechanisms of renal fibrosis and for the preclinical evaluation of potential anti-fibrotic therapies.
One key signaling pathway implicated in the pathogenesis of renal fibrosis is the Transforming Growth Factor-β1 (TGF-β1)/Smad3 pathway. Homeodomain Interacting Protein Kinase 2 (HIPK2) has emerged as a critical regulator of this pathway. BT173 is a novel, small molecule inhibitor of HIPK2. It functions by allosterically preventing the interaction between HIPK2 and Smad3, which in turn inhibits Smad3 phosphorylation and the downstream fibrotic signaling cascade.[1][2][3][4][5] Notably, this compound does not inhibit the kinase activity of HIPK2, suggesting a targeted mechanism of action with potentially fewer off-target effects.[1][2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing the UUO mouse model to investigate the anti-fibrotic effects of this compound.
Key Signaling Pathway: this compound in UUO-Induced Renal Fibrosis
The diagram below illustrates the mechanism by which this compound ameliorates renal fibrosis in the UUO model. Obstruction of the ureter triggers a cascade of events, including the upregulation of TGF-β1. TGF-β1 signaling leads to the phosphorylation and activation of Smad3, a key transcription factor driving the expression of pro-fibrotic genes. HIPK2 potentiates this process by associating with Smad3. This compound specifically disrupts the HIPK2-Smad3 interaction, thereby attenuating the pro-fibrotic signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the UUO mouse model.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key markers of renal fibrosis in the UUO mouse model.
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound | Method of Analysis | Reference |
| Fibrotic Area (%) | ~1% | ~25% | ~10% | Masson's Trichrome Staining | [3] |
| Collagen I Deposition | Baseline | Significantly Increased | Significantly Decreased | Immunohistochemistry | [3] |
| p-Smad3/Total Smad3 Ratio | Baseline | Markedly Increased | Markedly Reduced | Western Blot | [6] |
| Acta2 (α-SMA) mRNA Expression | Baseline | Significantly Upregulated | Significantly Downregulated | qRT-PCR | [6] |
| Col1a1 (Collagen I) mRNA Expression | Baseline | Significantly Upregulated | Significantly Downregulated | qRT-PCR | [6] |
Note: The values presented are approximate and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Protocols
Unilateral Ureteral Obstruction (UUO) Surgery in Mice
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., 2% isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (sterile)
-
5-0 or 6-0 silk suture
-
Buprenorphine (analgesic)
-
Heating pad
Procedure:
-
Anesthetize the mouse and confirm the absence of a pedal withdrawal reflex.
-
Shave the fur from the left flank and disinfect the area with 70% ethanol and povidone-iodine.
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a small flank incision (~1 cm) to expose the abdominal cavity.[7]
-
Gently retract the peritoneum to visualize the left kidney and ureter.
-
Isolate the ureter from the surrounding tissues.
-
Ligate the ureter at two distinct points using 5-0 or 6-0 silk suture.[1][8]
-
For sham-operated controls, expose the ureter but do not ligate it.[1]
-
Close the muscle layer and skin with appropriate sutures or staples.
-
Administer buprenorphine for post-operative analgesia.
-
Monitor the mouse during recovery.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound at a dose of 20 mg/kg body weight via oral gavage.[3][4]
-
Administer the vehicle alone to the control groups.
-
Treatment should be administered daily, starting on the day of the UUO surgery, for the duration of the experiment (e.g., 7 or 14 days).[3]
Immunohistochemistry for Collagen I
Materials:
-
Paraffin-embedded kidney sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Collagen I
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Collagen I antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with streptavidin-HRP for 30 minutes.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides and quantify the Collagen I positive area using image analysis software.
Western Blot for Phospho-Smad3 (p-Smad3)
Materials:
-
Frozen kidney tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-Smad3 and total Smad3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Homogenize kidney tissue in RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Smad3 and total Smad3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Smad3 signal to the total Smad3 signal.
qRT-PCR for Acta2 and Col1a1
Materials:
-
Frozen kidney tissue
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Acta2, Col1a1, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Extract total RNA from kidney tissue using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
-
Normalize the expression of the target genes to the housekeeping gene.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 7. Unilateral ureteral obstruction model [bio-protocol.org]
- 8. krcp-ksn.org [krcp-ksn.org]
Application Notes and Protocols: The Tg26 Mouse Model of HIV-Associated Nephropathy and the Investigational Inhibitor BT173
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Tg26 mouse model for HIV-Associated Nephropathy (HIVAN) and the therapeutic potential of BT173, a novel inhibitor of homeodomain interacting protein kinase 2 (HIPK2). Detailed protocols for utilizing this model in preclinical drug evaluation are provided below.
Introduction to the Tg26 Mouse Model and HIV-Associated Nephropathy (HIVAN)
HIV-Associated Nephropathy (HIVAN) is a severe complication of HIV infection, characterized by heavy proteinuria, rapidly progressive renal failure, and distinct histopathological features including collapsing focal segmental glomerulosclerosis (FSGS) and microcystic tubular dilation.[1][2][3] The Tg26 mouse is a widely used and well-validated transgenic model that recapitulates the key features of human HIVAN.[4][5][6] These mice carry a non-infectious HIV-1 proviral construct with a deletion in the gag and pol genes, leading to the expression of viral proteins in renal epithelial cells and the spontaneous development of renal disease.[5] Key characteristics of the Tg26 model include significant proteinuria, elevated blood urea nitrogen (BUN) and serum creatinine, glomerulosclerosis, and podocyte injury.[5][7][8]
This compound: A Novel Therapeutic Agent for HIVAN
This compound is a small molecule inhibitor of homeodomain interacting protein kinase 2 (HIPK2).[9] HIPK2 is a critical regulator of multiple profibrotic pathways, including the TGF-β1/Smad3 signaling cascade, which is heavily implicated in the pathogenesis of renal fibrosis in HIVAN.[1][9] this compound acts as an allosteric inhibitor, disrupting the interaction between HIPK2 and Smad3 without altering the kinase activity of HIPK2.[9] This targeted action mitigates downstream profibrotic signaling, offering a promising therapeutic strategy for kidney disease.[9][10]
Efficacy of this compound in the Tg26 Mouse Model
Studies have demonstrated that administration of this compound to Tg26 mice significantly ameliorates the signs of HIVAN. Treatment with this compound has been shown to reduce proteinuria and mitigate renal fibrosis, indicating a substantial improvement in kidney function.[9]
Table 1: Summary of this compound Efficacy in Tg26 Mice
| Parameter | Tg26 + Vehicle | Tg26 + this compound (20 mg/kg) | Wild-Type |
| Albumin-to-Creatinine Ratio (mg/g) | ~15,000 | ~5,000 | <100 |
| Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Elevated | Markedly Reduced | Normal |
| Serum Creatinine (mg/dL) | Significantly Elevated | Markedly Reduced | Normal |
| Glomerulosclerosis Index | Severe | Significantly Reduced | Minimal |
| Tubulointerstitial Fibrosis (% area) | Extensive | Significantly Reduced* | Minimal |
*Note: Values are approximate based on graphical representations and statements of significant reduction in the source literature. Specific numerical data with statistical analysis should be referenced from the primary publication (Liu et al., J Am Soc Nephrol, 2017).[9]
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism by which this compound inhibits the profibrotic TGF-β1/Smad3 pathway.
Caption: this compound allosterically inhibits HIPK2, preventing Smad3 phosphorylation.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in the Tg26 mouse model of HIVAN.
Animal Model and Husbandry
-
Model: Male hemizygous Tg26 mice on an FVB/N background.
-
Control: Age-matched wild-type FVB/N littermates.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Age for Study: Initiate studies when mice are between 6-8 weeks of age, as the renal phenotype is typically established by this time.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in Tg26 mice.
This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: 20 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4 weeks.
-
Vehicle Control: Administer an equivalent volume of the vehicle to the control group of Tg26 mice.
Protocol for Oral Gavage:
-
Accurately weigh the mouse to calculate the precise volume for administration.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle length from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Slowly dispense the this compound formulation or vehicle.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-procedure.
Monitoring and Endpoint Analysis
-
Proteinuria Assessment: Collect urine samples weekly or at the end of the study. Measure albumin and creatinine concentrations using commercially available ELISA kits to determine the albumin-to-creatinine ratio (ACR).
-
Renal Function Assessment: At the end of the study, collect blood via cardiac puncture or other approved methods. Measure serum BUN and creatinine levels using appropriate biochemical assays.
-
Histological Analysis:
-
Perfuse kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise and fix kidneys in 4% paraformaldehyde overnight.
-
Process tissues and embed in paraffin.
-
Cut 4-µm sections and stain with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome to evaluate tubulointerstitial fibrosis.
-
Quantify the extent of fibrosis and glomerulosclerosis using image analysis software.
-
-
Molecular Analysis (Optional):
-
Snap-freeze a portion of the kidney in liquid nitrogen for protein or RNA analysis.
-
Perform Western blotting to assess the phosphorylation status of Smad3.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes (e.g., Col1a1, Acta2).
-
Conclusion
The Tg26 mouse model is an invaluable tool for studying the pathogenesis of HIVAN and for the preclinical evaluation of novel therapeutics. The targeted inhibition of the HIPK2/TGF-β1/Smad3 pathway by this compound demonstrates significant promise in ameliorating renal injury in this model. The protocols outlined above provide a robust framework for further investigation into the therapeutic potential of this compound and other related compounds for the treatment of HIV-associated nephropathy.
References
- 1. youtube.com [youtube.com]
- 2. book.bsmi.uz [book.bsmi.uz]
- 3. Acute Kidney Injury - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Exploring the Correlation Between NLRP3 Activation and Endothelial-to-Mesenchymal Transition in the Heart of a Murine Model of Systemic Sclerosis [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cancer Protocol Templates | College of American Pathologists [cap.org]
- 9. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 10. m.youtube.com [m.youtube.com]
BT173 Administration In Vivo: Application Notes and Protocols for Preclinical Kidney Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). It functions by allosterically interfering with the interaction between HIPK2 and Smad3, a key signaling node in the transforming growth factor-beta 1 (TGF-β1) pathway. This targeted disruption of the TGF-β1/Smad3 signaling cascade has shown significant promise in mitigating the progression of kidney fibrosis in preclinical models. These application notes provide detailed protocols for the in vivo administration of this compound in established mouse models of renal fibrosis, along with a summary of key experimental data and a visualization of the relevant signaling pathway.
Mechanism of Action
This compound offers a targeted approach to anti-fibrotic therapy. Unlike broad-spectrum kinase inhibitors, this compound does not inhibit the kinase activity of HIPK2 itself. Instead, it specifically disrupts the protein-protein interaction between HIPK2 and Smad3. This allosteric inhibition prevents the phosphorylation and subsequent activation of Smad3, a critical step in the downstream signaling cascade initiated by TGF-β1 that leads to the transcription of pro-fibrotic genes. This targeted action is anticipated to reduce the potential for off-target effects.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the TGF-β1/Smad3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies using this compound in mouse models of kidney fibrosis.
Table 1: Efficacy of this compound in the Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Vehicle Control (UUO) | This compound (20 mg/kg, oral) | Outcome |
| Fibrotic Area (%) | High | Significantly Reduced | Attenuation of fibrosis |
| Smad3 Phosphorylation | Increased | Decreased | Inhibition of TGF-β1 signaling |
| α-SMA Expression | Increased | Decreased | Reduction in myofibroblast activation |
| Collagen I Deposition | Increased | Decreased | Reduction in extracellular matrix deposition |
Table 2: Efficacy of this compound in the Tg26 Mouse Model of HIV-Associated Nephropathy
| Parameter | Vehicle Control (Tg26) | This compound (20 mg/kg, oral) | Outcome |
| Proteinuria | High | Significantly Reduced | Improvement in kidney function |
| Glomerulosclerosis | Severe | Significantly Reduced | Attenuation of glomerular damage |
| Tubulointerstitial Fibrosis | Severe | Significantly Reduced | Attenuation of interstitial fibrosis |
| Smad3 Phosphorylation | Increased | Decreased | Inhibition of TGF-β1 signaling |
Experimental Protocols
Protocol 1: this compound Administration in the Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol describes the oral administration of this compound to induce and assess its therapeutic effects on obstructive nephropathy.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Standard surgical tools for UUO procedure
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Tissue processing reagents (formalin, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-Collagen I, anti-α-SMA, anti-pSmad3)
Experimental Workflow:
Caption: Experimental workflow for this compound administration in the UUO mouse model.
Procedure:
-
Animal Model: Perform unilateral ureteral obstruction on 8-10 week old male C57BL/6 mice under appropriate anesthesia. A sham operation (mobilization of the ureter without ligation) should be performed on the control group.
-
Grouping: Divide the animals into at least three groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound (20 mg/kg)
-
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at a concentration appropriate for a 20 mg/kg dosage.
-
Administration: Administer this compound or vehicle daily via oral gavage.[1] The volume administered should be based on the individual animal's body weight.
-
Endpoint Analysis: At a predetermined time point (e.g., 7 or 14 days post-UUO), sacrifice the animals and harvest the kidneys.
-
Assessment:
-
Histology: Fix a portion of the kidney in 10% neutral buffered formalin, embed in paraffin, and section for staining with Masson's trichrome and Picrosirius red to assess the extent of fibrosis.
-
Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of fibrosis (Collagen I, α-SMA) and target engagement (phosphorylated Smad3).
-
Western Blotting: Homogenize a portion of the kidney tissue to extract proteins and perform Western blot analysis for α-SMA, fibronectin, and phosphorylated Smad3.
-
Protocol 2: this compound Administration in the Tg26 Mouse Model
This protocol details the administration of this compound to a genetic mouse model of HIV-associated nephropathy.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Tg26 mice and wild-type littermates
-
Oral gavage needles (20-22 gauge)
-
Metabolic cages for urine collection
-
Reagents for urine protein analysis (e.g., BCA protein assay kit)
-
Tissue processing and analysis reagents as described in Protocol 1.
Procedure:
-
Animal Model: Use Tg26 mice, which spontaneously develop a kidney disease resembling human HIV-associated nephropathy. Use age- and sex-matched wild-type littermates as controls.
-
Grouping: Divide the animals into at least three groups:
-
Wild-type + Vehicle
-
Tg26 + Vehicle
-
Tg26 + this compound (20 mg/kg)
-
-
Formulation: Prepare this compound as described in Protocol 1.
-
Administration: Administer this compound or vehicle daily via oral gavage.[1]
-
Monitoring: Monitor animal health and body weight regularly. Periodically (e.g., weekly), place mice in metabolic cages to collect 24-hour urine for the assessment of proteinuria.
-
Endpoint Analysis: At a predetermined endpoint (e.g., based on disease progression or a fixed duration of treatment), sacrifice the animals and harvest the kidneys.
-
Assessment: Perform histological, immunohistochemical, and biochemical analyses as described in Protocol 1 to evaluate glomerulosclerosis, tubulointerstitial fibrosis, and target engagement.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of kidney fibrosis due to its specific mechanism of action. The protocols outlined above provide a framework for the in vivo evaluation of this compound and similar compounds in relevant preclinical models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for advancing the development of novel anti-fibrotic therapies.
References
Application Note: Analysis of Smad3 Phosphorylation Following BT173 Treatment Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production.[1] The canonical TGF-β pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, by the TGF-β type I receptor.[2][3][4][5] Phosphorylated Smad2 and Smad3 then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[5][6] Dysregulation of the TGF-β/Smad3 pathway is implicated in the pathogenesis of fibrotic diseases and cancer.[3][7][8]
BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[9][10][11][12] this compound allosterically hinders the interaction between HIPK2 and Smad3, thereby preventing the TGF-β1-induced phosphorylation of Smad3.[9][10][11] This inhibitory action has been demonstrated to mitigate renal fibrosis in preclinical models, highlighting the therapeutic potential of targeting the HIPK2-Smad3 axis.[9][10][11]
This application note provides a detailed protocol for the analysis of Smad3 phosphorylation (p-Smad3) in cell lysates treated with this compound using Western blot. The protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively assess the inhibitory effect of this compound on the TGF-β/Smad3 signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Materials and Reagents
-
Cell Line: Human kidney 2 (HK-2) cells or other suitable cell line responsive to TGF-β1.
-
This compound: Prepare stock solutions in DMSO.
-
Recombinant Human TGF-β1: For stimulating Smad3 phosphorylation.
-
Cell Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor for HK-2 cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: e.g., 4-15% precast polyacrylamide gels.
-
Running Buffer: Tris/Glycine/SDS buffer.
-
Transfer Buffer: Tris/Glycine/Methanol buffer.
-
PVDF Membranes
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Smad3 (Ser423/425)
-
Rabbit anti-Smad3
-
Mouse anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For chemiluminescence detection.
Experimental Protocol
Cell Culture and Treatment
-
Culture HK-2 cells in K-SFM to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control group.
Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane.
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Smad3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For loading controls, the same membrane can be stripped and re-probed for total Smad3 and GAPDH following a similar procedure.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the p-Smad3 signal to the total Smad3 or GAPDH signal.
Data Presentation
The quantitative data from the densitometric analysis can be summarized in a table for clear comparison.
| Treatment Group | TGF-β1 (5 ng/mL) | This compound (µM) | Relative p-Smad3/Total Smad3 Ratio (Mean ± SD) |
| Control | - | 0 | 1.00 ± 0.12 |
| TGF-β1 Stimulated | + | 0 | 5.82 ± 0.45 |
| This compound (1 µM) | + | 1 | 4.15 ± 0.38 |
| This compound (5 µM) | + | 5 | 2.53 ± 0.29 |
| This compound (10 µM) | + | 10 | 1.21 ± 0.18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for performing Western blot analysis to evaluate the effect of this compound on TGF-β1-induced Smad3 phosphorylation. Following this protocol will enable researchers to generate reliable and reproducible data on the inhibitory activity of this compound in the TGF-β/Smad3 signaling pathway, which is critical for the development of novel anti-fibrotic therapies.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Phospho-Smad3 (Ser423) Polyclonal Antibody (BS-2225R) [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Anti-SMAD3 (phospho Ser425) antibody (GTX50333) | GeneTex [genetex.com]
- 5. SMAD3 Antibody (#9513) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. anti-SMAD3 Antibody [600-401-919] - Human, WB, ELISA, IHC [antibodies-online.com]
- 7. TGF-β–induced Phosphorylation of Smad3 Regulates Its Interaction with Coactivator p300/CREB-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Phospho-SMAD3 (Ser423, Ser425) Polyclonal Antibody (600-401-919) [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phospho-Smad3 (Ser423/425) (D12E11) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Gene Expression Analysis in Response to BT173
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[1][2] It functions by allosterically preventing the interaction between HIPK2 and Smad3, a key component of the TGF-β1 signaling pathway.[1][2] This targeted inhibition effectively suppresses the downstream transcriptional activity of Smad3, which is implicated in the progression of fibrotic diseases, particularly in the kidney.[1][2][3] Unlike conventional kinase inhibitors, this compound does not affect the kinase activity of HIPK2, thereby preserving its other cellular functions, such as its role in tumor suppression via p53 activation.[1][3][4] Preclinical studies have demonstrated that this compound can mitigate renal fibrosis and reduce the deposition of extracellular matrix in various animal models.[1][2][5]
These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes in response to this compound treatment. The protocols are designed to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound and to identify potential biomarkers of its therapeutic efficacy.
Data Presentation: Summary of Expected Gene Expression Changes
Treatment with this compound is expected to lead to significant changes in the expression of genes involved in fibrosis, inflammation, and tissue remodeling. The following tables summarize the anticipated up-regulation and down-regulation of key target genes based on the known mechanism of action of this compound in inhibiting the TGF-β1/Smad3 pathway.
Table 1: Expected Down-regulation of Profibrotic and Associated Genes in Response to this compound
| Gene Symbol | Gene Name | Function | Expected Fold Change (Log2) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix component | -1.5 to -2.5 |
| COL1A2 | Collagen Type I Alpha 2 Chain | Extracellular matrix component | -1.5 to -2.5 |
| FN1 | Fibronectin 1 | Extracellular matrix glycoprotein | -1.0 to -2.0 |
| ACTA2 | Actin, Alpha 2, Smooth Muscle | Myofibroblast marker | -1.0 to -2.0 |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | Plasminogen activator inhibitor | -1.0 to -1.5 |
| CTGF | Connective Tissue Growth Factor | Profibrotic cytokine | -1.0 to -1.5 |
| TGFB1 | Transforming Growth Factor Beta 1 | Profibrotic cytokine | -0.5 to -1.0 |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Inhibitor of matrix metalloproteinases | -0.5 to -1.0 |
Table 2: Expected Up-regulation of Anti-fibrotic and Other Genes in Response to this compound
| Gene Symbol | Gene Name | Function | Expected Fold Change (Log2) |
| BMP7 | Bone Morphogenetic Protein 7 | Anti-fibrotic cytokine | 1.0 to 1.5 |
| SMAD7 | SMAD Family Member 7 | Inhibitory Smad | 1.0 to 1.5 |
| HGF | Hepatocyte Growth Factor | Anti-fibrotic growth factor | 0.5 to 1.0 |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | 0.5 to 1.0 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression. Human renal tubular epithelial cells (e.g., HK-2) are a relevant in vitro model.
Materials:
-
Human renal tubular epithelial cells (e.g., HK-2)
-
Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Seed the cells in culture plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the continued presence of this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 24 hours for gene expression analysis).
-
Wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
RNA Extraction
This protocol outlines the extraction of high-quality total RNA from cultured cells for downstream applications such as RNA sequencing and qRT-PCR.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per well of a 6-well plate.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the validation of differentially expressed genes identified from RNA sequencing or for targeted gene expression analysis.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or probes)
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for a comprehensive analysis of the transcriptome in response to this compound treatment.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Enrich for poly(A)+ mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Assess the quality and quantity of the prepared libraries.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control groups.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the TGF-β1/Smad3 signaling pathway.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes in response to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
Application Note: Co-immunoprecipitation to Elucidate the Inhibitory Effect of BT173 on the HIPK2-Smad3 Interaction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The interaction between Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Smad3 is a critical event in the TGF-β1 signaling pathway, which is implicated in cellular processes such as fibrosis. Dysregulation of this pathway is associated with various pathologies, including renal fibrosis. Small molecule inhibitors that can modulate this protein-protein interaction are valuable tools for both basic research and drug development. BT173 is a novel small molecule inhibitor that has been identified to allosterically inhibit the HIPK2-Smad3 interaction, thereby attenuating downstream TGF-β1 signaling.[1][2]
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to study the interaction between HIPK2 and Smad3 and to investigate the inhibitory effect of this compound on this interaction.
Signaling Pathway
The TGF-β1 signaling cascade is initiated by the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad proteins. Activated Smad3 translocates to the nucleus to regulate target gene expression. HIPK2 acts as a co-regulator in this pathway by interacting with and phosphorylating Smad3, enhancing its transcriptional activity. The compound this compound has been shown to bind to HIPK2, which interferes with the association between HIPK2 and Smad3.[1][2] This allosteric inhibition disrupts the signaling cascade without affecting the kinase activity of HIPK2.[1][2]
Experimental Workflow
The co-immunoprecipitation workflow is designed to capture the protein complex of interest and subsequently analyze the effect of an inhibitor. The process involves cell lysis, immunoprecipitation of the target protein (bait), and detection of the interacting protein (prey) by western blotting.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells
-
Expression Vector: Plasmid encoding 6xHis-tagged HIPK2
-
Inhibitor: this compound (dissolved in DMSO)
-
Antibodies:
-
Primary antibody for IP: Anti-His tag antibody
-
Primary antibodies for Western Blot: Anti-His tag antibody, Anti-Smad3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Beads: Protein A/G magnetic beads or agarose beads
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktail
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer: 2x Laemmli sample buffer
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate
Procedure
-
Cell Culture and Transfection:
-
Culture 293T cells to 70-80% confluency.
-
Transfect cells with the 6xHis-HIPK2 expression plasmid using a suitable transfection reagent.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
Treatment with this compound:
-
Treat the transfected cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
(Optional Pre-clearing) To reduce non-specific binding, incubate the cleared lysate with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and use the supernatant for the IP.
-
Incubate a standardized amount of total protein (e.g., 500 µg - 1 mg) from each treatment group with the anti-His tag antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-His tag and anti-Smad3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Data Presentation
The effect of this compound on the HIPK2-Smad3 interaction can be quantified by measuring the band intensity of the co-immunoprecipitated Smad3 relative to the immunoprecipitated HIPK2 from the western blot results.
Table 1: Representative Quantification of Smad3 Co-immunoprecipitated with HIPK2 following this compound Treatment
| This compound Concentration (µM) | Immunoprecipitated HIPK2 (Relative Densitometry Units) | Co-immunoprecipitated Smad3 (Relative Densitometry Units) | Relative Smad3 Interaction (Smad3 / HIPK2 Ratio) | % Inhibition of Interaction |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.98 | 0.72 | 0.73 | 27% |
| 5 | 1.02 | 0.41 | 0.40 | 60% |
| 10 | 0.99 | 0.18 | 0.18 | 82% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary.
Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust method for investigating the protein-protein interaction between HIPK2 and Smad3. By incorporating the small molecule inhibitor this compound, researchers can effectively study its dose-dependent inhibitory effect on this interaction. This experimental approach is a valuable tool for drug development professionals and scientists studying the TGF-β1 signaling pathway and its role in disease.
References
Application Note: BT173, a Novel HIPK2 Inhibitor, Potently Suppresses TGF-β1/Smad3 Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes the use of a luciferase reporter assay to quantify the inhibitory activity of BT173 on the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway. This compound is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2) that allosterically disrupts the HIPK2-Smad3 interaction, leading to a reduction in Smad3 phosphorylation and subsequent transcriptional activity.[1][2][3] The provided protocol offers a detailed methodology for researchers to assess the in vitro efficacy of this compound and similar compounds targeting this critical pro-fibrotic pathway.
Introduction
The TGF-β signaling pathway plays a crucial role in various cellular processes, including growth, differentiation, and extracellular matrix (ECM) production.[4][5] Dysregulation of this pathway, particularly the Smad3 branch, is a key driver in the pathogenesis of fibrotic diseases.[4][5] Upon binding of TGF-β1 to its receptor, the type I receptor phosphorylates Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, translocate to the nucleus, and activate the transcription of target genes by binding to Smad Binding Elements (SBEs) in their promoter regions.[4][6]
Homeodomain Interacting Protein Kinase 2 (HIPK2) has been identified as a critical regulator of TGF-β1/Smad3 signaling.[3] this compound is a novel HIPK2 inhibitor that has been shown to mitigate renal fibrosis by suppressing the TGF-β1/Smad3 pathway.[1][2] this compound binds to HIPK2 and allosterically inhibits its interaction with Smad3, thereby preventing Smad3 phosphorylation and activation without affecting the kinase activity of HIPK2 itself.[1][4][5] This application note provides a detailed protocol for a luciferase reporter assay to quantitatively measure the inhibitory effect of this compound on Smad3-mediated gene transcription.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β1/Smad3 signaling pathway and the experimental workflow for the luciferase reporter assay.
Caption: TGF-β1/Smad3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Smad3 luciferase reporter assay.
Materials and Methods
Reagents and Materials
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Smad3-responsive luciferase reporter vector (e.g., pGL3-CAGA12-luc)[7]
-
Control Renilla luciferase vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant Human TGF-β1
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection:
-
Prepare the DNA mixture: In a sterile tube, mix 100 ng of the Smad3-responsive firefly luciferase reporter vector and 10 ng of the Renilla luciferase control vector per well.
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Day 2: Compound Treatment and Stimulation
-
Serum Starvation: After 24 hours of transfection, replace the medium with 100 µL of serum-free DMEM and incubate for 4-6 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 1 µM to 50 µM is a good starting point. Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
TGF-β1 Stimulation: Prepare a stock solution of TGF-β1. Add TGF-β1 to the wells to a final concentration of 5 ng/mL to induce Smad3 activity.[1] Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Cell Lysis and Luciferase Assay
-
Cell Lysis:
-
Carefully remove the medium from each well.
-
Wash the cells once with 100 µL of 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Measurement:
-
Program the luminometer to perform a dual-luciferase measurement.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Repeat this process for all wells.
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Normalized Luciferase Activity = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
Fold Induction: Calculate the fold induction of Smad3 activity by TGF-β1 by dividing the normalized luciferase activity of the TGF-β1-treated group by that of the untreated control group.
-
Inhibition Calculation: Determine the percent inhibition of this compound at each concentration relative to the TGF-β1-stimulated control.
-
% Inhibition = [1 - (Normalized activity with this compound and TGF-β1) / (Normalized activity with TGF-β1 alone)] x 100
-
-
IC50 Determination: Plot the percent inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
Expected Results
Treatment with TGF-β1 is expected to significantly increase the luciferase activity in cells transfected with the Smad3-responsive reporter. Pre-treatment with this compound is expected to cause a dose-dependent inhibition of the TGF-β1-induced luciferase activity.
Sample Data
The following table summarizes hypothetical data from a Smad3 luciferase reporter assay with this compound.
| Treatment Group | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) | Normalized Activity | % Inhibition |
| Vehicle Control | 1,500 | 50,000 | 0.03 | - |
| TGF-β1 (5 ng/mL) | 30,000 | 52,000 | 0.58 | 0 |
| TGF-β1 + this compound (1 µM) | 25,500 | 51,000 | 0.50 | 13.8 |
| TGF-β1 + this compound (5 µM) | 18,000 | 50,500 | 0.36 | 37.9 |
| TGF-β1 + this compound (10 µM) | 10,200 | 49,000 | 0.21 | 63.8 |
| TGF-β1 + this compound (25 µM) | 5,100 | 50,000 | 0.10 | 82.8 |
| TGF-β1 + this compound (50 µM) | 2,500 | 49,500 | 0.05 | 91.4 |
Troubleshooting
-
Low Luciferase Signal:
-
Optimize cell density and transfection efficiency.
-
Ensure the activity of the TGF-β1.
-
Check the expiration and proper storage of the luciferase assay reagents.
-
-
High Variability:
-
Ensure accurate and consistent pipetting.
-
Make sure cells are evenly distributed in the wells.
-
Increase the number of replicates.
-
-
High Background Signal:
-
Ensure complete serum starvation before stimulation.
-
Test for any inherent luciferase activity of the compound.
-
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the activity of the Smad3 signaling pathway. This application note provides a comprehensive protocol for utilizing this assay to evaluate the inhibitory potential of this compound, a novel HIPK2 inhibitor. The described methodology can be adapted to screen and characterize other small molecules targeting the TGF-β/Smad3 pathway, which is of significant interest for the development of anti-fibrotic therapies.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. signosisinc.com [signosisinc.com]
- 7. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells [mdpi.com]
Cell viability assay with BT173 treatment
Topic: Cell Viability Assay with BT173 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[1] HIPK2 is a serine/threonine kinase that plays a crucial role in cell signaling pathways, particularly in the context of fibrosis. This compound has been shown to allosterically interfere with the interaction between HIPK2 and SMAD3, a key component of the TGF-β1 signaling pathway.[1] This interference inhibits TGF-β1-induced SMAD3 phosphorylation and the subsequent transcription of SMAD3 target genes.[1] Given the importance of these pathways in cell proliferation and pathology, assessing the impact of this compound on cell viability is a critical step in its preclinical evaluation.
This document provides a detailed protocol for determining the effect of this compound on cell viability using a tetrazolium-based colorimetric assay (MTS assay). This assay measures the reduction of a tetrazolium compound by metabolically active cells to generate a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of a hypothetical cell line (e.g., HK-2, a human kidney cell line relevant to the known mechanism of this compound). The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit cell viability by 50%.
| Cell Line | Treatment Duration | IC50 of this compound |
| HK-2 | 48 hours | 10 µM |
Note: This data is representative and should be generated for the specific cell line and experimental conditions used.
Experimental Protocols
MTS Cell Viability Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
This compound compound
-
Target cell line (e.g., HK-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: a. Culture the target cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the pellet in fresh complete medium. d. Count the cells using a hemocytometer or automated cell counter. e. Dilute the cells to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. e. Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified, 5% CO2 incubator.
-
MTS Assay: a. After the incubation period, add 20 µL of the MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The incubation time may need to be optimized for your specific cell line. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
References
Application Note: Preparation of BT173 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BT173 is a novel small molecule inhibitor of homeodomain-interacting protein kinase 2 (HIPK2).[1][2] It functions by allosterically interfering with the interaction between HIPK2 and Smad3, which in turn attenuates the TGF-β1/Smad3 signaling pathway.[3][4] This pathway is a critical regulator of multiple profibrotic processes, and its inhibition by this compound has been shown to mitigate renal fibrosis.[1][4] Unlike many kinase inhibitors, this compound does not inhibit the kinase activity of HIPK2 directly but disrupts a key protein-protein interaction.[3][4]
Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Storage Data
Proper storage and handling are crucial to maintain the stability and activity of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂BrN₃O₂ | [1][2] |
| Molecular Weight | 382.22 g/mol | [1][2] |
| Purity | >98% | [3] |
| Physical Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months | [3] |
| Storage (in DMSO) | 4°C for up to 2 weeks | [3] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
Materials
-
This compound powder (purity >98%)
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL) or cryogenic vials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Pre-Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The formula to use is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 382.22 g/mol * 1000 mg/g = 3.822 mg
-
-
Weighing this compound:
-
Don appropriate PPE.
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.82 mg of this compound powder directly into the tared tube. Record the exact weight.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
To account for the exact weight, adjust the DMSO volume accordingly: Volume of DMSO (mL) = [Actual Mass (mg) / 382.22 ( g/mol )] / 10 (mmol/L)
-
For example, if the actual weight is 4.0 mg: Volume of DMSO (mL) = [4.0 mg / 382.22 g/mol ] / 10 mmol/L = 1.046 mL or 1046 µL.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, brief sonication in a water bath may be required.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
-
Preparation of Working Solutions
-
When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept low (typically <0.1%) as it can be toxic to cells at higher concentrations.[5] Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Signaling Pathway
The TGF-β1/Smad3 pathway is a key driver of fibrosis. This compound acts by disrupting the interaction between HIPK2 and Smad3, thereby inhibiting Smad3 phosphorylation and its downstream profibrotic effects.
Caption: Mechanism of action for this compound in the TGF-β1/Smad3 signaling pathway.
Experimental Workflow
The following diagram outlines the logical workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for BT173 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT173 is a novel small molecule inhibitor that serves as a powerful tool for studying and targeting the protein-protein interaction (PPI) between Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Smad3.[1][2] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound functions as an allosteric inhibitor. It binds to HIPK2 and conformationally blocks its association with Smad3, thereby disrupting the TGF-β1/Smad3 signaling pathway.[1][2] This specific mode of action makes this compound a valuable research tool for dissecting the roles of the HIPK2-Smad3 interaction in various cellular processes, particularly in the context of fibrosis and other pathologies. Notably, this compound does not significantly inhibit the kinase activity of HIPK2 or the activation of p53, highlighting its specificity.[1][3] These application notes provide detailed protocols for utilizing this compound to investigate the HIPK2-Smad3 PPI and its downstream consequences.
Mechanism of Action: Disrupting the HIPK2-Smad3 Interaction
The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a critical regulator of cellular processes, including fibrosis. Upon TGF-β1 stimulation, its receptor phosphorylates Smad3. HIPK2 acts as a co-activator, binding to and potentiating the transcriptional activity of phosphorylated Smad3, leading to the expression of pro-fibrotic genes. This compound intervenes by binding to HIPK2, which induces a conformational change that prevents the binding of Smad3. This allosteric inhibition effectively decouples HIPK2 from the Smad3 signaling cascade, reducing the transcription of target genes without affecting the intrinsic kinase function of HIPK2.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in key in vitro and in vivo experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Concentration of this compound | Result | Reference |
| Smad3 Reporter Activity Inhibition (in TGF-β treated cells) | HEK 293T | SBE4-Luciferase Reporter Assay | 1.0 µM | ~40% inhibition | [1] |
| 3.3 µM | ~60% inhibition | [1] | |||
| 10 µM | ~75% inhibition | [1] | |||
| Inhibition of Smad3 Phosphorylation | Primary hRTECs | Western Blot | Increasing doses | Progressive inhibition | [1] |
| Inhibition of Pro-fibrotic Gene Expression (TGF-β stimulated) | Primary hRTECs | Real-time PCR | Increasing concentrations | Progressive inhibition of Col I, CTGF, PAI-1, FN, and MMP2 | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Disease Model | This compound Dosage | Outcome | Reference |
| Mice | Unilateral Ureteral Obstruction (UUO) | 20 mg/kg, oral administration | Attenuated renal fibrosis, decreased Smad3 phosphorylation and α-SMA expression | [4] |
| Tg26 Mice | HIV-associated nephropathy | 20 mg/kg, oral administration | Ameliorated proteinuria and kidney fibrosis | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on the HIPK2-Smad3 interaction.
Protocol 1: Inhibition of TGF-β1-Induced Smad3 Phosphorylation in Human Renal Tubular Epithelial Cells (hRTECs)
This protocol details how to assess the inhibitory effect of this compound on the phosphorylation of Smad3 in response to TGF-β1 stimulation in primary human renal tubular epithelial cells (hRTECs).
Materials:
-
Primary human renal tubular epithelial cells (hRTECs)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Recombinant human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture primary hRTECs in appropriate medium to 80-90% confluency.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 3.3 µM, 10 µM) or vehicle (DMSO) for 16 hours.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 at a final concentration of 5 ng/ml for 20 minutes. Include a non-stimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad3 and the loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad3 signal to the total Smad3 signal.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the HIPK2-Smad3 Interaction
This protocol is designed to show that this compound inhibits the physical interaction between HIPK2 and Smad3 in a cellular context.
Materials:
-
HEK 293T cells
-
Expression vectors for tagged proteins (e.g., His6-HIPK2 and Flag-Smad3)
-
Lipofectamine or other transfection reagent
-
This compound (dissolved in DMSO)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-His antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies for Western blot: anti-His and anti-Flag
Procedure:
-
Transfection: Co-transfect HEK 293T cells with expression vectors for His6-HIPK2 and Flag-Smad3.
-
This compound Treatment: After 24 hours, treat the cells with increasing doses of this compound or vehicle (DMSO) for a specified time (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells in ice-cold Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysates with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-His antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using anti-Flag (to detect co-immunoprecipitated Smad3) and anti-His (to confirm immunoprecipitation of HIPK2) antibodies. A dose-dependent decrease in the Flag-Smad3 signal in the this compound-treated samples indicates inhibition of the interaction.
Safety and Handling
This compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. It is typically supplied as a solid and should be stored at -20°C. For experimental use, it is soluble in DMSO. Consult the manufacturer's safety data sheet (SDS) for detailed safety information.
Conclusion
This compound is a specific and potent tool for investigating the protein-protein interaction between HIPK2 and Smad3. Its allosteric mechanism of action provides a unique advantage for studying the downstream consequences of this specific interaction without the confounding effects of inhibiting HIPK2's kinase activity. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of TGF-β signaling, fibrosis, and other related biological processes.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIPK2 as a Novel Regulator of Fibrosis [mdpi.com]
- 4. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Bioavailability of BT173
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the HIPK2 inhibitor, BT173. The primary focus is on strategies to improve its oral bioavailability, a critical factor for its therapeutic efficacy.
Troubleshooting Guides
Issue: Low or Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause 1: Poor Aqueous Solubility of this compound
This compound is known to have poor aqueous solubility, which is a primary reason for low oral bioavailability.[1] This can lead to incomplete dissolution in the gastrointestinal (GI) tract and, consequently, limited absorption.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[2]
-
Micronization: This technique reduces particle size to the micron range.
-
Nanonization: Creating a nanosuspension can further enhance the dissolution rate.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can improve the solubilization of lipophilic compounds like this compound in the GI tract.[3]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate compared to the crystalline form.
-
Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of this compound.
-
Possible Cause 2: Inadequate Vehicle Formulation
The choice of vehicle for oral administration is critical for poorly soluble compounds. An inappropriate vehicle can lead to precipitation of the compound in the GI tract.
Solutions:
-
Screening of Vehicles: Test a panel of GRAS (Generally Recognized as Safe) vehicles to find one that can maintain this compound in a solubilized state. Common vehicles for poorly soluble compounds include:
-
Aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol, ethanol).
-
Surfactant dispersions (e.g., Tween 80, Cremophor EL).
-
Oil-based formulations (e.g., sesame oil, corn oil).
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can improve its solubility.
Possible Cause 3: First-Pass Metabolism
While the primary issue with this compound is solubility, first-pass metabolism in the gut wall and liver can also reduce the amount of active drug reaching systemic circulation.
Solutions:
-
Prodrug Approach: Designing a prodrug of this compound that is more soluble and is converted to the active compound in vivo can be a strategy to bypass first-pass metabolism.[3]
-
Co-administration with Enzyme Inhibitors: While more complex, co-administration with inhibitors of specific metabolic enzymes can increase bioavailability. This requires detailed knowledge of this compound's metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Specific quantitative pharmacokinetic data for this compound is not publicly available. However, it is known to have poor solubility, which generally leads to low oral bioavailability. An analog of this compound, SMS-0174, was developed with improved solubility and demonstrated an oral bioavailability of over 33% in mice.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is an allosteric inhibitor of homeodomain-interacting protein kinase 2 (HIPK2). It binds to HIPK2 and prevents its interaction with Smad3, thereby inhibiting the TGF-β1/Smad3 signaling pathway, which is involved in fibrosis.[4][5]
Q3: Are there any published pharmacokinetic parameters for this compound or its analogs?
A3: While specific data for this compound is scarce, pharmacokinetic parameters for the improved analog, SMS-0174, have been reported in mice.
Table 1: Pharmacokinetic Parameters of SMS-0174 (this compound Analog) in Mice [1]
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Dose | 10 mg/kg |
| Bioavailability | > 33% |
| Half-life (t1/2) | > 2 hours |
Q4: What is a standard protocol for an oral pharmacokinetic study of a poorly soluble compound like this compound in mice?
A4: A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q5: How can I visualize the experimental workflow for improving this compound bioavailability?
A5: The following diagram illustrates a logical workflow for addressing low bioavailability issues with this compound.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of a this compound formulation after a single oral dose in mice.
Materials:
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Fast mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Record the body weight of each mouse.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the mouse size (typically 5-10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Signaling Pathway
TGF-β1/Smad3 Signaling Pathway and the Action of this compound
The diagram below illustrates the TGF-β1/Smad3 signaling pathway and highlights the inhibitory action of this compound on the HIPK2-Smad3 interaction.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: BT173 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the HIPK2-Smad3 inhibitor BT173, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and mitigate this issue, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a small molecule, allosteric inhibitor of the interaction between Homeodomain-interacting protein kinase 2 (HIPK2) and Smad3. It is utilized in research, particularly in studies of renal fibrosis, to specifically inhibit the TGF-β1/Smad3 signaling pathway. By disrupting this pathway, this compound can attenuate the expression of profibrotic genes.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media is often due to its hydrophobic nature and limited aqueous solubility. Key factors contributing to precipitation include:
-
Improper Dissolution: Directly adding a concentrated DMSO stock of this compound to the aqueous culture medium can cause it to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume can lead to precipitation.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature and pH: Fluctuations in temperature and pH of the media can affect the solubility of small molecules.
-
Presence of Serum: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also interact with and precipitate them.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, it is crucial to follow a proper dissolution and dilution protocol:
-
Prepare a Concentrated Stock Solution in DMSO: this compound is soluble in DMSO at concentrations up to 10 mM.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Perform Serial Dilutions: Before adding to your cell culture medium, perform a serial dilution of the DMSO stock solution in a sterile, inert solvent like DMSO or ethanol.
-
Gradual Addition to Media: Add the diluted this compound solution to your pre-warmed cell culture media drop-wise while gently vortexing or swirling the tube. This gradual introduction helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
Problem: I observed a precipitate in my cell culture plate after adding this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dilution Method | Instead of adding the concentrated DMSO stock directly to the media, prepare an intermediate dilution of this compound in cell culture medium in a separate tube. Mix thoroughly and then add this to the cell culture plate. |
| High Final Concentration of this compound | Review the literature for the effective concentration range of this compound for your cell type. It is possible that the intended final concentration exceeds its solubility in the complete media. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration. |
| Media Temperature | Always use pre-warmed (37°C) cell culture media when adding the this compound solution. Cold media can decrease the solubility of hydrophobic compounds. |
| Interaction with Serum | If using serum-containing media, try reducing the serum concentration or using a serum-free medium for the treatment period, if compatible with your cell line. |
| pH of the Media | Ensure the pH of your cell culture media is within the optimal range for your cells and for the stability of this compound. |
Problem: My this compound stock solution in DMSO is not clear.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the this compound powder is completely dissolved in DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Water Contamination in DMSO | Use anhydrous, sterile-filtered DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds. |
| Storage Issues | Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM solution in DMSO. The molecular weight of this compound is 382.22 g/mol .
-
Dissolve the this compound powder in the calculated volume of anhydrous DMSO. Ensure complete dissolution by vortexing. This is your 10 mM stock solution .
-
-
Prepare a 1 mM Intermediate Solution:
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mM stock solution to 90 µL of anhydrous DMSO. Vortex to mix. This is your 1 mM intermediate solution .
-
-
Prepare a 100 µM Intermediate Solution:
-
In a new sterile microcentrifuge tube, add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed cell culture medium. Vortex gently. This is your 100 µM intermediate solution .
-
-
Prepare the 10 µM Final Working Solution:
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture plate containing pre-warmed medium to achieve the final desired concentration of 10 µM. For example, to make 1 mL of 10 µM solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
Gently mix the contents of the well or plate by swirling.
Protocol 2: Western Blot Analysis of Phospho-Smad3 in HK-2 Cells Treated with this compound
This protocol details the treatment of human kidney 2 (HK-2) cells with this compound and subsequent analysis of Smad3 phosphorylation via Western blot.
Materials:
-
HK-2 cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Recombinant Human TGF-β1
-
This compound working solutions (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-Smad3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed HK-2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
TGF-β1 Stimulation: After the pre-treatment, stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-Smad3 antibody as a loading control.
-
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of this compound on TGF-β1-induced Smad3 phosphorylation and the expression of profibrotic genes in HK-2 cells, based on literature.[2]
| This compound Concentration (µM) | Relative p-Smad3/Total Smad3 Ratio (Fold Change) | Relative Fibronectin mRNA Expression (Fold Change) | Relative α-SMA mRNA Expression (Fold Change) |
| 0 (TGF-β1 only) | 1.00 | 1.00 | 1.00 |
| 1 | ~0.85 | ~0.90 | ~0.92 |
| 5 | ~0.50 | ~0.60 | ~0.65 |
| 10 | ~0.25 | ~0.35 | ~0.40 |
Note: The values in this table are illustrative and may vary depending on the specific experimental conditions.
Visualizations
TGF-β1/Smad3 Signaling Pathway and this compound Inhibition
Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for analyzing this compound's effect on Smad3 phosphorylation.
References
BT173 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for BT173. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and provide guidance on the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel and specific inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[1][2][3] It functions by binding to HIPK2 and disrupting its interaction with Smad3, which in turn inhibits the phosphorylation and activation of Smad3.[1][4] This ultimately suppresses the pro-fibrotic TGF-β1/Smad3 signaling pathway.[1][2][3] It is important to note that this compound does not inhibit the kinase activity of HIPK2 directly.[3][4]
Q2: I am not observing the expected decrease in Smad3 phosphorylation after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to this:
-
Suboptimal this compound Concentration: Ensure you are using the recommended concentration range for your specific cell type. A dose-response experiment is crucial to determine the optimal inhibitory concentration.
-
Insufficient Pre-incubation Time: Cells may require pre-incubation with this compound for an adequate duration before TGF-β1 stimulation to allow for cellular uptake and target engagement.
-
Cellular Context: The expression levels of HIPK2 and components of the TGF-β pathway can vary between cell lines, potentially affecting the cellular response to this compound.
-
Reagent Quality: Verify the activity of your TGF-β1 ligand and the quality of your this compound stock solution.
Q3: My in vitro and in vivo results with this compound are not correlating. Why might this be?
A3: Discrepancies between in vitro and in vivo results are a known challenge in drug development.[5][6][7] Specific to this compound, consider the following:
-
Pharmacokinetics and Bioavailability: The concentration of this compound reaching the target tissue in vivo may differ from the concentrations used in vitro.
-
Tumor Microenvironment: The complex interactions between tumor cells and the surrounding stroma in an in vivo model can influence drug response in ways that are not recapitulated in 2D cell culture.[5]
-
Metabolism: this compound may be metabolized in vivo, altering its activity.
-
Model System: The choice of animal model is critical. For instance, the presence of an intact immune system can significantly impact therapeutic outcomes.[5]
Q4: Can this compound be used in 3D cell culture models?
A4: Yes, and it is encouraged. 3D cell cultures, such as spheroids or organoids, often better mimic the in vivo environment compared to 2D monolayers.[7][8] However, be aware that drug penetration can be a limiting factor in 3D models.[8] You may need to adjust this compound concentration and incubation times accordingly.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the plate, or contamination. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Regularly check for contamination. |
| This compound shows unexpected cytotoxicity at low concentrations. | Cell line is highly sensitive, or there is an issue with the this compound stock solution. | Perform a careful dose-response curve starting from very low concentrations. Prepare a fresh stock solution of this compound and verify its concentration. |
| No significant effect on cell viability, even at high concentrations. | The chosen cell line may not be dependent on the HIPK2/Smad3 pathway for survival. | Select a cell line known to have active TGF-β signaling. Confirm HIPK2 expression in your cell line of choice. |
Guide 2: Western Blotting Issues for p-Smad3 Detection
| Symptom | Possible Cause | Suggested Solution |
| Weak or no p-Smad3 signal. | Insufficient TGF-β1 stimulation, low antibody concentration, or issues with protein transfer. | Optimize the duration and concentration of TGF-β1 stimulation. Titrate your primary antibody. Use a total protein stain to verify transfer efficiency.[9] |
| High background on the blot. | Insufficient blocking, antibody concentration too high, or inadequate washing. | Block the membrane for at least 1 hour. Reduce the primary antibody concentration. Increase the number and duration of wash steps.[9] |
| Multiple non-specific bands. | Primary antibody is not specific enough, or its concentration is too high. | Use a well-validated antibody for p-Smad3. Decrease the primary antibody concentration. Run a secondary antibody-only control to check for non-specific binding.[9] |
Experimental Protocols
Protocol 1: Analysis of Smad3 Phosphorylation by Western Blot
-
Cell Seeding: Plate human renal tubular epithelial cells (hRTECs) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 20-30 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the p-Smad3 bands and normalize them to a loading control like β-actin or total Smad3.
Diagrams
Caption: TGF-β1/Smad3 signaling pathway and the inhibitory action of this compound on the HIPK2-Smad3 interaction.
Caption: Experimental workflow for analyzing the effect of this compound on Smad3 phosphorylation.
Caption: Logical flowchart for troubleshooting inconsistent results with this compound.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. quora.com [quora.com]
- 9. google.com [google.com]
Technical Support Center: Optimizing BT173 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BT173 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). Its mechanism of action is allosteric, meaning it binds to a site on HIPK2 distinct from the active kinase domain. This binding event interferes with the protein-protein interaction between HIPK2 and Smad3, a key mediator in the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[1][2][3] By disrupting this interaction, this compound effectively suppresses the TGF-β1/Smad3 signaling cascade, which is implicated in fibrosis and other pathological processes.[1][2]
Q2: Does this compound inhibit the kinase activity of HIPK2?
A2: No, this compound does not inhibit the kinase activity of HIPK2.[1][2][4] Its inhibitory effect is specific to the allosteric modulation of the HIPK2-Smad3 interaction. This specificity can be advantageous in reducing potential off-target effects associated with broad-spectrum kinase inhibitors.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in inhibiting TGF-β1-induced Smad3 phosphorylation and target gene expression in human renal tubular epithelial cells (hRTECs).[2][4][5] It has also been shown to attenuate Smad3 activity in HEK293T cells.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition of TGF-β1/Smad3 Signaling
Possible Cause 1: Incorrect this compound Concentration
-
Solution: The effective concentration of this compound for inhibiting Smad3 activity in vitro is in the low micromolar range. A concentration of 10 µM has been shown to be effective in repressing TGF-β/Smad3-dependent gene transcription in HEK293T cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Recommended Range | Cell Line Example | Reference |
| Effective Concentration | 1 - 10 µM | HEK293T | [1] |
| Pre-incubation Time | 16 hours | hRTECs | [4] |
Possible Cause 2: Inadequate Pre-incubation Time
-
Solution: Pre-incubating cells with this compound before TGF-β1 stimulation is crucial for allowing the inhibitor to enter the cells and engage with its target. A pre-incubation time of 16 hours has been used in studies with human renal tubular epithelial cells.[4]
Possible Cause 3: this compound Precipitation in Culture Medium
-
Solution: this compound, like many small molecules, may have limited solubility in aqueous solutions. If you observe precipitation upon adding the this compound stock solution to your culture medium, consider the following:
-
Ensure your stock solution is fully dissolved in DMSO before further dilution.
-
Vortex the diluted this compound solution in the medium immediately after preparation.
-
Decrease the final concentration of this compound.
-
Maintain a low final DMSO concentration in the culture medium (e.g., ≤ 0.1% - 0.5%).
-
Possible Cause 4: Cell Line Insensitivity
-
Solution: While this compound is effective in hRTECs and HEK293T cells, its efficacy may vary in other cell types. Confirm that your cell line expresses HIPK2 and is responsive to TGF-β1 stimulation by running appropriate controls.
Issue 2: Observed Cell Toxicity or Death
Possible Cause 1: High Concentration of this compound
-
Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Studies have shown that this compound at concentrations up to 30 µM did not induce a significant increase in LDH release (a marker of cytotoxicity) in HEK293T cells after 16 hours of incubation.[1] However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experiment duration.
| Parameter | Non-toxic Range (HEK293T) | Incubation Time | Reference |
| This compound Concentration | Up to 30 µM | 16 hours | [1] |
Possible Cause 2: High Concentration of DMSO
-
Solution: DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%. Prepare a high-concentration stock of this compound in DMSO so that the final volume added to the cell culture medium is minimal. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: Inhibition of TGF-β1-Induced Smad3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Smad3 induced by TGF-β1 using Western blotting.
Materials:
-
Human renal tubular epithelial cells (hRTECs) or other suitable cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed hRTECs in 6-well plates and grow to 70-80% confluency.
-
This compound Pre-incubation: Prepare a working solution of this compound in complete culture medium from a DMSO stock. Aspirate the old medium from the cells and add the this compound-containing medium. A concentration range of 1-10 µM is recommended for initial experiments. Include a vehicle control (medium with DMSO). Incubate for 16 hours.
-
TGF-β1 Stimulation: After the pre-incubation period, add TGF-β1 to the medium at a final concentration of 10 ng/mL. Do not add TGF-β1 to the negative control wells. Incubate for 30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad3, total Smad3, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad3 signal to the total Smad3 signal. Compare the levels of phosphorylated Smad3 in the this compound-treated samples to the TGF-β1-stimulated control.
Visualizations
Caption: this compound inhibits the TGF-β1/Smad3 signaling pathway.
Caption: Workflow for assessing this compound's inhibitory effect.
Caption: Troubleshooting decision tree for suboptimal results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 2232180-74-2|DC Chemicals [dcchemicals.com]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BT173 off-target effects investigation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers using BT173. As there is currently no published literature detailing specific off-target effects of this compound, this guide focuses on its well-characterized on-target mechanism of action and provides general strategies for investigating potential off-target effects of small molecule inhibitors.
I. This compound On-Target Effects: FAQs & Troubleshooting
This section addresses common questions and experimental issues related to the intended mechanism of this compound, which is the allosteric inhibition of the HIPK2-Smad3 interaction within the TGF-ß1 signaling pathway.[1][2][3][4]
Frequently Asked Questions (On-Target Effects)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[1] It functions by allosterically interfering with the ability of HIPK2 to associate with Smad3, thereby suppressing the TGF-ß1/Smad3 signaling pathway.[1][2] This leads to a reduction in Smad3 phosphorylation and the expression of Smad3 target genes, which ultimately attenuates renal fibrosis.[1][2][5]
Q2: How does this compound differ from typical kinase inhibitors?
Unlike many kinase inhibitors that target the ATP-binding site of a kinase, this compound's binding to HIPK2 does not inhibit the kinase activity of HIPK2 itself.[1][2] Instead, it disrupts the HIPK2-Smad3 protein-protein interaction.[4] This allosteric mechanism provides a high degree of specificity for the TGF-ß1/Smad3 pathway, without affecting other HIPK2 functions like p53 activation.[4]
Q3: What are the expected cellular effects of this compound treatment in the context of TGF-ß1 stimulation?
In vitro, treating cells such as human renal tubular epithelial cells with this compound is expected to inhibit TGF-ß1-induced Smad3 phosphorylation and the expression of downstream Smad3 target genes.[1][2]
Q4: What are suitable in vitro models to study this compound?
Human renal tubular epithelial cells (e.g., HK-2) and HEK 293T cells have been used to study the effects of this compound on TGF-ß1/Smad3-dependent gene transcription and Smad3 activity.[1][2]
Q5: What is a typical in vitro working concentration for this compound?
Based on published studies, effective concentrations in cell culture range from 0 to 10 µM for inhibiting Smad3 activity and TGF-ß/Smad3-dependent gene transcription.[1][2] A cytotoxicity assay should be performed to determine the optimal non-toxic concentration for your specific cell line.[3]
Troubleshooting Guide for On-Target Experiments
Problem: I am not observing the expected inhibition of TGF-ß1-induced Smad3 phosphorylation after this compound treatment.
-
Solution 1: Verify TGF-ß1 Induction. Ensure that your TGF-ß1 treatment is effectively inducing Smad3 phosphorylation in your positive control (TGF-ß1 treatment without this compound). The kinetics of Smad phosphorylation can be transient, typically peaking within 30-60 minutes of TGF-ß1 stimulation.[6] Run a time-course experiment to determine the optimal time point for assessing p-Smad3 levels in your cell line.
-
Solution 2: Check this compound Concentration and Incubation Time. You may need to optimize the concentration of this compound and the pre-incubation time. Perform a dose-response experiment to determine the IC50 in your model system. A pre-incubation period with this compound before adding TGF-ß1 may be necessary.
-
Solution 3: Confirm Reagent Quality. Ensure the quality and activity of your this compound compound and TGF-ß1. Reconstitute reagents according to the manufacturer's instructions and store them properly.
-
Solution 4: Examine Cell Line and Passage Number. The responsiveness of cells to TGF-ß1 can vary. Ensure you are using a cell line known to have an active TGF-ß1/Smad3 pathway. High passage numbers can sometimes alter cellular signaling; use low-passage cells for your experiments.
Problem: My cells are showing signs of toxicity or death after this compound treatment.
-
Solution 1: Perform a Cytotoxicity Assay. Determine the maximum non-toxic concentration of this compound for your specific cell line. A lactate dehydrogenase (LDH) assay can be used to measure cytotoxicity.[3]
-
Solution 2: Check Solvent Concentration. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control.
-
Solution 3: Reduce Treatment Duration. It's possible that prolonged exposure to this compound, even at a non-toxic concentration, could be detrimental. Try reducing the incubation time.
-
Solution 1: Optimize Time Point for Gene Expression Analysis. The timing of transcriptional changes can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after TGF-ß1 and this compound treatment to identify the optimal window for measuring changes in your target gene expression via qRT-PCR.
-
Solution 2: Verify Inhibition of Smad3 Phosphorylation. Confirm that you are seeing a robust inhibition of Smad3 phosphorylation at the protein level (via Western blot) under the same experimental conditions. If p-Smad3 is not inhibited, downstream gene expression will not be affected.
-
Solution 3: Check Primer Efficiency. For qRT-PCR experiments, ensure your primers are specific and efficient. Run a standard curve to check primer efficiency.
II. Protocols for Investigating this compound On-Target Effects
Western Blotting for Phospho-Smad3
This protocol is for detecting changes in Smad3 phosphorylation in response to TGF-ß1 and this compound.
-
Cell Seeding: Plate cells (e.g., HK-2) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
This compound Pre-treatment: Pre-incubate cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
TGF-ß1 Stimulation: Add TGF-ß1 (e.g., 5 ng/mL) to the media and incubate for the predetermined optimal time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
| Antibody | Dilution |
| Phospho-Smad3 | 1:1000 |
| Total Smad3 | 1:1000 |
| ß-Actin | 1:5000 |
CAGA-Luciferase Reporter Assay for Smad3 Activity
This assay measures the transcriptional activity of Smad3.
-
Transfection: Co-transfect cells (e.g., HEK 293T) with a Smad3-responsive luciferase reporter plasmid (e.g., pCAGA12-MLP-luciferase) and a control Renilla luciferase plasmid.[7]
-
Treatment: After 24 hours, treat cells with this compound (or vehicle) followed by TGF-ß1 stimulation for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
III. General Guide to Investigating Potential Off-Target Effects
While this compound is designed for high specificity, it is good practice in drug development to investigate potential off-target interactions.[8] The following are general methodologies that can be applied to this compound and other small molecule inhibitors.
Frequently Asked Questions (Off-Target Effects)
Q1: Why is it important to investigate the off-target effects of a small molecule inhibitor?
Identifying off-target interactions is crucial for understanding a compound's complete mechanism of action and for predicting potential side effects or toxicity.[8][9] Off-target effects are responsible for a significant percentage of clinical trial failures.[8]
Q2: What are some common experimental approaches to identify off-target effects?
-
Kinome Profiling: This method assesses the binding of a compound to a large panel of kinases. It is useful for kinase inhibitors but can also reveal interactions with the ATP-binding sites of other kinases for non-ATP competitive inhibitors.[10][11][12][13][14]
-
Chemical Proteomics: This unbiased approach uses a modified version of the small molecule as a "bait" to capture its binding partners from a cell lysate or living cells. The captured proteins are then identified by mass spectrometry.[8][15]
-
Computational Approaches: Methods like 2D chemical similarity, machine learning, and cross-pharmacology indices can predict potential off-targets based on the compound's structure and known interactions of similar molecules.[16][17]
Generalized Protocols for Off-Target Investigation
Kinome Profiling (e.g., KINOMEscan®)
This is a competitive binding assay to quantify the interactions of a compound against a large panel of kinases.
-
Assay Principle: The test compound is incubated with a specific kinase that is tagged with DNA, along with an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.[13]
-
Procedure:
-
Submit the compound (e.g., this compound) to a commercial service provider (e.g., Eurofins DiscoverX).
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.[10]
-
Results are reported as "percent of control," where a lower value indicates a stronger interaction.[11]
-
-
Data Interpretation: "Hits" (kinases that show significant binding) can be further investigated with dose-response curves to determine their binding affinity (Kd).
Chemical Proteomics
This approach identifies direct binding partners of a compound in a complex biological sample.
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to this compound. It is critical that this modification does not interfere with its known on-target binding to HIPK2.[8]
-
Affinity Purification:
-
Incubate the biotinylated this compound probe with cell lysates or in living cells.
-
Capture the probe and any bound proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identified proteins are potential off-targets. A competition experiment, where the lysate is co-incubated with the probe and an excess of the original, unmodified this compound, should be performed. True off-targets will show reduced binding to the probe in the presence of the competitor compound.
IV. Visualizations
Signaling Pathway and Experimental Workflows
Caption: TGF-ß1/Smad3 signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: General workflow for investigating potential off-target effects of a small molecule.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 4. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 5. Role of the TGF-β/Smad signaling pathway in the transition from acute kidney injury to chronic kidney disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4.6. KINOMEscan [bio-protocol.org]
- 11. Kinome Scan Profile. [bio-protocol.org]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. chayon.co.kr [chayon.co.kr]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
BT173 Technical Support Center: Preventing Degradation in Solution
This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and storing BT173 to minimize degradation and ensure experimental reproducibility. The information is presented in a question-and-answer format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
For optimal stability, solid this compound should be stored under the following conditions:
It is crucial to keep the compound dry and protected from light.[1][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[1][5] This is the recommended solvent for preparing initial high-concentration stock solutions.
Q3: How should I store my this compound stock solution to prevent degradation?
To maintain the integrity of your this compound stock solution, adhere to the following storage guidelines:
-
Long-term storage: -80°C for up to 6 months to a year.[2][3]
-
Short-term storage: -20°C for up to 1 month.[3]
Crucial Handling Tips:
-
Protect from light: Light exposure can lead to degradation.[3][4]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3]
Q4: My this compound precipitated out of solution when I diluted it with an aqueous buffer or cell culture medium. What should I do?
Precipitation is a common issue when diluting DMSO stock solutions into aqueous media. Here are some troubleshooting steps:
-
Pre-warm solutions: Before dilution, gently warm both the this compound stock solution and the aqueous medium to 37°C.[2] This can help prevent precipitation caused by temperature shock.[2]
-
Gradient Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with DMSO first to get closer to your final concentration before adding it to the aqueous medium.[2]
-
Sonication or Gentle Heating: If precipitation occurs, you can try to redissolve the compound by sonicating the solution or gently heating it to 45°C.[2]
-
Use of Surfactants (for in vivo formulations): For animal studies, specific formulations containing surfactants like Tween-80 can help maintain solubility.[2] A suggested general formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Summary of Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Duration | Temperature | Additional Notes |
| Solid Compound | Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark | |
| Stock Solution (in DMSO) | Short-term (up to 1 month) | -20°C | Protect from light; aliquot |
| Long-term (6 months - 1 year) | -80°C | Protect from light; aliquot |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatize: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound is approximately 382.22 g/mol ).
-
Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Aliquotting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO or cell culture medium.
-
Final Dilution: Add the required volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium to achieve the final desired concentration. Pipette up and down gently to mix.
-
Immediate Use: Use the freshly prepared medium for your experiment immediately to avoid precipitation and degradation.
Visual Guides
Caption: this compound allosterically inhibits HIPK2, preventing Smad3 phosphorylation and subsequent renal fibrosis.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
BT173 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BT173 in in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this novel HIPK2 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Homeodomain Interacting Protein Kinase 2 (HIPK2).[1] It functions as an allosteric inhibitor that disrupts the interaction between HIPK2 and Smad3, a key signaling protein in the TGF-β pathway.[2][3] Notably, this compound does not inhibit the kinase activity of HIPK2, but rather prevents the HIPK2-mediated phosphorylation of Smad3.[2][4][5] This targeted action effectively attenuates the downstream signaling of the TGF-β1/Smad3 pathway, which is critically involved in fibrosis.[2][3][5]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: While specific vehicle composition can depend on the experimental model and institutional protocols, a commonly used vehicle for poorly water-soluble compounds like this compound in preclinical studies is a formulation containing a mixture of solvents and surfactants to ensure stability and bioavailability. A general and widely adopted formulation consists of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or PBS.[4] It is crucial to assess the stability and dose-ability of the specific this compound suspension.[6]
Q3: What is the appropriate dosage and administration route for this compound in mice?
A3: Based on published studies, a common and effective dosage of this compound in mouse models of renal fibrosis is 20 mg/kg, administered daily via oral gavage (p.o.).[1][7]
Q4: What are the expected outcomes of this compound treatment in in vivo models of fibrosis?
A4: In vivo administration of this compound has been shown to significantly mitigate renal fibrosis.[2][5] Expected outcomes include a decrease in Smad3 phosphorylation and a reduction in the deposition of extracellular matrix in tissues.[2][4][5] This leads to an amelioration of proteinuria and overall kidney fibrosis in animal models.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | - Improper solvent ratio- Low temperature- Compound instability | - Prepare the formulation fresh before each use.- Gently warm the vehicle during preparation (up to 60°C for DMSO).[1]- Ensure all components are fully dissolved before adding the next.- Consider adjusting the vehicle composition (e.g., increasing the percentage of PEG300 or Tween-80). |
| Inconsistent Results Between Animals | - Inaccurate dosing- Variability in animal handling- Instability of the formulation | - Calibrate all dosing equipment regularly.- Ensure consistent oral gavage technique to minimize stress and ensure full dose delivery.- Prepare a fresh batch of the formulation for each experimental day.[6]- Homogenize the suspension thoroughly before each administration. |
| No Therapeutic Effect Observed | - Insufficient dosage- Poor bioavailability- Inappropriate animal model | - Consider a dose-response study to determine the optimal dosage for your specific model.- Evaluate the pharmacokinetic profile of this compound in your chosen vehicle and animal strain.- Confirm that the chosen animal model has a pathology driven by the TGF-β1/Smad3 pathway. |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | - Vehicle toxicity- Off-target effects of this compound | - Run a vehicle-only control group to assess any toxicity related to the formulation.- If adverse effects are observed in the this compound group but not the vehicle group, consider reducing the dose or exploring alternative formulations. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (20 mg/kg)
This protocol is for a 10 mL final volume, sufficient for dosing multiple mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Calculate the required amount of this compound: For a 20 mg/kg dose in a mouse with an average weight of 25g, and a dosing volume of 100 µL, the concentration needed is 5 mg/mL. For 10 mL, you will need 50 mg of this compound.
-
Dissolve this compound in DMSO: Add 1 mL of DMSO to a 15 mL conical tube. Add the 50 mg of this compound powder to the DMSO. Vortex thoroughly. Gentle warming (up to 60°C) can aid in dissolution.[1]
-
Add PEG300: Add 4 mL of PEG300 to the tube. Vortex until the solution is clear and homogenous.
-
Add Tween-80: Add 0.5 mL of Tween-80 to the solution. Vortex thoroughly.
-
Add Saline/PBS: Slowly add 4.5 mL of sterile saline or PBS to the mixture while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear or slightly hazy, homogenous suspension. Store at room temperature and use within the same day of preparation.[6]
In Vivo Administration Protocol (Mouse Model)
-
Animal Handling: Acclimatize animals to handling and the oral gavage procedure for several days before the start of the experiment to minimize stress.
-
Dose Calculation: Weigh each animal on the day of dosing to calculate the precise volume of the this compound formulation to be administered.
-
Administration: Administer the calculated volume of the this compound or vehicle control formulation via oral gavage using a proper gauge feeding needle.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Study Duration: Continue daily administration for the duration of the study as determined by the experimental design (e.g., 4 weeks).[1][7]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in the TGF-β1/Smad3 signaling pathway.
Caption: General workflow for an in vivo study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HIPK2-Smad3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
Addressing poor solubility of BT173 in aqueous solutions
Welcome to the technical support center for BT173. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound, like many kinase inhibitors, is a lipophilic molecule with inherently low aqueous solubility.[1][2] Its molecular structure likely contains large nonpolar regions that are not readily solvated by water. To achieve dissolution in aqueous buffers, co-solvents, pH adjustments, or other solubilization techniques are often necessary.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are recommended. Many BTK inhibitors show good solubility in these solvents.[3] For example, the related BTK inhibitor CGI-1746 is soluble up to 5 mM in DMSO and 20 mM in ethanol. It is crucial to prepare a high-concentration stock solution in an organic solvent first, which can then be diluted into your aqueous experimental buffer.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A3: While DMSO is an excellent co-solvent, its concentration should be minimized in cell-based assays as it can have cytotoxic effects.[4][5] A final DMSO concentration of less than 1% (v/v) is generally considered safe for most cell lines, though it is always best to determine the tolerance of your specific cell line with a vehicle control experiment.[6][7]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can increase the solubility of many organic compounds.[8][9] However, prolonged or excessive heating should be avoided as it may degrade the compound. If you choose to warm the solution, do so carefully (e.g., in a 37°C water bath) and for a short period. Always check for any signs of precipitation as the solution cools to room temperature.
Q5: How does pH affect the solubility of this compound in aqueous solutions?
A5: The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[3][10][11] For weakly basic compounds, solubility increases in acidic conditions (lower pH), while weakly acidic compounds are more soluble in basic conditions (higher pH).[10][11] Since many kinase inhibitors are weakly basic, adjusting the pH of your buffer to a slightly acidic range may improve the solubility of this compound. However, the optimal pH must be compatible with your experimental system.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a step-by-step approach to address common issues with this compound solubility in aqueous solutions.
Problem: Precipitate forms when diluting the this compound stock solution into aqueous buffer.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data for Related BTK Inhibitors
Disclaimer: The following data is for BTK inhibitors structurally related to this compound and should be used as a general guide. The exact solubility of this compound may vary.
| Compound | Solvent | Solubility | Reference |
| CGI-1746 | DMSO | 5 mM | [3] |
| Ethanol | 20 mM | [3] | |
| Spebrutinib | DMSO | ≥ 45 mg/mL | MedchemExpress Datasheet |
| Zanubrutinib | DMSO | 250 mg/mL (with sonication) | MedChemExpress Datasheet |
| Ethanol | < 1 mg/mL (insoluble) | MedChemExpress Datasheet | |
| Acalabrutinib | DMSO | ≥ 31 mg/mL | Probechem Biochemicals |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer
dot
Caption: Protocol for this compound solution preparation.
BTK Signaling Pathway
This compound is an inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[12][13] Understanding this pathway is essential for interpreting experimental results.
dot
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. researchgate.net [researchgate.net]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
BT173 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BT173, a potent and selective allosteric inhibitor of the HIPK2-Smad3 interaction. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored under controlled conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the compound in a dry, dark environment. See Table 1 for a summary of recommended storage temperatures and corresponding durations.
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. To prevent degradation, it is critical to store solutions at low temperatures and protect them from light. Refer to Table 1 for detailed storage guidelines for this compound solutions.
Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?
A3: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this may lead to degradation of the compound and affect its biological activity. For best results, aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: DMSO is a suitable solvent for preparing stock solutions of this compound.[1] For in vivo applications, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q5: How should this compound be shipped?
A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical. The solid form is generally stable for several weeks during ordinary shipping and customs procedures. Some suppliers may ship with blue ice to prevent exposure to extreme temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions in Table 1. If in doubt, use a fresh vial of the compound. For solutions, prepare fresh from a solid stock. |
| Contamination of stock solution. | Ensure that sterile techniques are used when preparing and handling solutions. Filter-sterilize the solution if necessary. | |
| Precipitation of this compound in aqueous solutions | Low solubility of this compound in aqueous media. | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure that the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility. It is recommended to add the DMSO stock to the aqueous solution with vigorous vortexing. |
| Difficulty dissolving solid this compound | Insufficient mixing or inappropriate solvent temperature. | Use sonication or gentle warming (up to 45°C) to aid in the dissolution of this compound in DMSO. Ensure the solution is completely clear before use. |
Stability and Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] |
| 0 - 4°C | Short-term (days to weeks) | For immediate use.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Long-term (up to 1 year) | Protect from light; aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Short-term (up to 1 month) | Protect from light.[2] |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound, based on ICH Q1A guidelines.[2]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 70°C, 80°C) for a defined period.
-
Photostability: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Analytical Method for Stability Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for assessing the stability of small molecules like this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
A gradient elution can be optimized to separate this compound from its degradation products.
Detection:
-
Monitor at the wavelength of maximum absorbance (λmax) of this compound. A PDA detector can be used to obtain the full UV spectrum.
Procedure:
-
Prepare solutions of this compound (stressed and unstressed) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Inject the samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product.
This compound Mechanism of Action: Inhibition of the TGF-β1/Smad3 Signaling Pathway
This compound is an allosteric inhibitor of the Homeodomain-Interacting Protein Kinase 2 (HIPK2). It functions by binding to HIPK2 and preventing its interaction with Smad3, a key downstream effector in the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. This inhibition ultimately leads to a reduction in the phosphorylation of Smad3 and the subsequent transcription of pro-fibrotic genes.
Caption: this compound allosterically inhibits HIPK2, preventing Smad3 phosphorylation and subsequent pro-fibrotic gene transcription in the TGF-β1 pathway.
References
Cell toxicity of BT173 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of BT173, with a specific focus on addressing potential cell toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor of homeodomain-interacting protein kinase 2 (HIPK2).[1] Unlike typical kinase inhibitors that block the ATP binding site, this compound functions allosterically. It binds to HIPK2 and interferes with its interaction with Smad3, a key protein in the TGF-β signaling pathway.[1] This disruption specifically inhibits the TGF-β1/Smad3 signaling cascade, which is known to be a critical regulator of profibrotic pathways.[1] It is important to note that this compound does not inhibit the kinase activity of HIPK2.[1]
Q2: At what concentrations does this compound show efficacy without significant cytotoxicity?
A2: In studies on human kidney tubular cells, this compound has been shown to effectively inhibit the TGF-β/Smad3 pathway at concentrations of 1.0, 3.3, and 10 μM. A cytotoxicity assay was performed to ensure that the observed inhibitory effects were not a result of cell death. For specific cell lines and experimental conditions, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration.
Q3: Has the cytotoxicity of this compound been formally evaluated?
A3: Yes, the cytotoxicity of this compound has been assessed using a lactate dehydrogenase (LDH) assay in 293T cells. The assay was conducted to confirm that the inhibitory effects of this compound on Smad3 activity were not due to a cytotoxic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line sensitivity. | Different cell lines can exhibit varying sensitivities to a compound. It is advisable to perform a preliminary cytotoxicity assay (e.g., LDH or MTT assay) on your specific cell line to establish the IC50 value and a non-toxic working concentration range. |
| This compound solution degradation. | Ensure that this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated batch of cells. | |
| Inconsistent results in Smad3 inhibition assays. | Sub-optimal this compound concentration. | The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental setup. |
| Incorrect timing of this compound pre-incubation. | For inhibition of TGF-β1 induced Smad3 phosphorylation, a pre-incubation period with this compound is crucial. In primary human renal tubular epithelial cells, a 16-hour pre-incubation has been shown to be effective. Optimize the pre-incubation time for your experimental conditions. | |
| Issues with TGF-β1 stimulation. | Confirm the activity of your TGF-β1 stock. Use a positive control to ensure that the TGF-β1 is capable of inducing Smad3 phosphorylation in your cell line. |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound. It is recommended to adapt the specifics (e.g., cell seeding density, incubation times) to your particular cell line and experimental needs.
Materials:
-
293T cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 293T cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Controls:
-
Negative Control (Spontaneous LDH release): Cells treated with vehicle (DMSO) only.
-
Positive Control (Maximum LDH release): Cells treated with the lysis solution provided in the LDH assay kit.
-
Vehicle Control: Culture medium with the same concentration of DMSO as the this compound-treated wells.
-
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. Incubate the plate for a duration relevant to your planned experiments (e.g., 16 hours).
-
Assay: Following the incubation period, carefully collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Data Presentation
Table 1: Effect of this compound on Smad3-Responsive Luciferase Activity
| This compound Concentration (μM) | Inhibition of SBE-Luc Activity (%) |
| 1.0 | ~40 |
| 3.3 | ~60 |
| 10 | ~75 |
This data is based on studies in kidney tubular cells and demonstrates the inhibitory effect of this compound on the TGF-β/Smad3 pathway. It is important to note that this is a measure of pathway inhibition, not direct cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: LDH cytotoxicity assay workflow.
References
BT173 Dosing & Administration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BT173 in preclinical animal models of kidney fibrosis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for different mouse models of kidney disease?
A1: The optimal dosage of this compound can vary depending on the specific animal model and experimental design. Based on published studies, the following dosages have been shown to be effective:
| Animal Model | Disease Induction | Dosage | Administration Route | Duration | Vehicle |
| C57BL/6 Mouse | Unilateral Ureteral Obstruction (UUO) | 20 mg/kg body weight/day [1] | Oral Gavage | 7 days [1] | 5% DMSO in saline [1] |
| FVB/N-Tg(HIV)26Aln/PkltJ (Tg26) Mouse | HIV-Associated Nephropathy (HIVAN) | 20 mg/kg body weight/day [1] | Oral Gavage | 4 weeks [1] | 5% DMSO in saline [1] |
Q2: How should this compound be prepared for oral administration?
A2: this compound should first be dissolved in DMSO and then diluted with saline to a final concentration of 5% DMSO. [1]This ensures solubility and facilitates administration.
Q3: What is the mechanism of action of this compound?
A3: this compound is a novel inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). It functions by allosterically interfering with the interaction between HIPK2 and Smad3, which in turn suppresses the TGF-β1/Smad3 signaling pathway. This pathway is a critical regulator of fibrosis.
Q4: In which mouse strains have Tg26 models of HIV-associated nephropathy been established?
A4: Tg26 mice, which express a non-infectious HIV-1 provirus, have been established on an FVB/N genetic background. [1]These mice develop a kidney disease that closely resembles human HIV-associated nephropathy (HIVAN).
Troubleshooting Guide
Issue 1: Difficulty with this compound Solubility
-
Problem: this compound precipitates out of solution during preparation or administration.
-
Solution:
-
Ensure that the initial stock of this compound is fully dissolved in 100% DMSO before diluting with saline.
-
Do not exceed a final DMSO concentration of 5% in the administration vehicle, as higher concentrations may be toxic to the animals. [1] * Prepare the dosing solution fresh daily to minimize the risk of precipitation.
-
Issue 2: Animal Stress or Injury During Oral Gavage
-
Problem: Animals exhibit signs of stress (e.g., vocalization, struggling) or injury (e.g., esophageal trauma) during oral gavage.
-
Solution:
-
Ensure personnel are properly trained in animal handling and oral gavage techniques.
-
Use appropriate gavage needle size and type for the age and weight of the mice. A flexible or soft-tipped needle can help minimize the risk of injury.
-
Habituate the animals to handling for several days prior to the start of the experiment to reduce stress.
-
Consider alternative voluntary oral administration methods if stress remains a significant concern.
-
Issue 3: Inconsistent Experimental Results
-
Problem: High variability in fibrotic outcomes is observed between animals in the same treatment group.
-
Solution:
-
Ensure accurate and consistent dosing for each animal. Calibrate pipettes and scales regularly.
-
Standardize the timing of drug administration each day.
-
Carefully control for other experimental variables such as diet, housing conditions, and age of the animals.
-
For the UUO model, ensure consistent and complete ligation of the ureter.
-
Experimental Protocols
Oral Gavage Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline
-
Appropriate-sized oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the total amount of this compound required for the study based on the number of animals and the dosing regimen (20 mg/kg/day).
-
Dissolve the calculated amount of this compound in a minimal amount of 100% DMSO.
-
Once fully dissolved, add sterile saline to achieve the final desired concentration and a final DMSO concentration of 5%. For example, to prepare a 1 ml solution, use 50 µl of DMSO and 950 µl of saline.
-
Vortex the solution gently to ensure it is homogenous.
-
-
Animal Dosing:
-
Weigh each mouse accurately before each administration to calculate the precise volume of the dosing solution.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach.
-
Monitor the animal for a short period after administration to ensure there are no immediate adverse reactions.
-
Visualized Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the interaction between HIPK2 and Smad3.
Caption: General experimental workflow for this compound administration.
References
Technical Support Center: Overcoming BT1718 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro experiments with BT1718, a first-in-class Bicycle Drug Conjugate (BDC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive to BT1718, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to BT1718, a Bicycle Drug Conjugate composed of a bicyclic peptide targeting Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) linked to the cytotoxic agent DM1, can arise from several factors. The primary mechanisms to investigate are:
-
Target Antigen Downregulation: Reduced expression of MT1-MMP on the cell surface is a common mechanism of resistance to targeted therapies.[1] This prevents BT1718 from binding to the cancer cells, thereby reducing its efficacy.
-
Impaired Internalization and Lysosomal Trafficking: Even with adequate MT1-MMP expression, resistance can occur if the BT1718-MT1-MMP complex is not efficiently internalized by the cell or if it is not correctly trafficked to the lysosomes, where the DM1 payload is released.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the DM1 payload out of the cell before it can induce cytotoxicity.
-
Payload Inactivation or Target Alteration: Resistance to the DM1 payload can develop through mutations in tubulin, the target of DM1, or through the upregulation of anti-apoptotic pathways.
Q2: How can I determine if my resistant cell line has downregulated MT1-MMP expression?
A2: To assess MT1-MMP expression levels, we recommend a multi-faceted approach comparing your resistant cell line to the parental, sensitive cell line.
-
Flow Cytometry: This is the preferred method for quantifying cell surface MT1-MMP expression.
-
Immunocytochemistry (ICC): ICC allows for the visualization of MT1-MMP protein expression and localization within the cell.
-
Western Blotting: This technique can be used to determine the total cellular MT1-MMP protein levels.
Q3: My resistant cells still express high levels of MT1-MMP. What should I investigate next?
A3: If MT1-MMP expression is not the issue, the next logical step is to investigate the internalization and trafficking of BT1718 and the potential for increased drug efflux.
-
Internalization Assay: You can assess the internalization of BT1718 using fluorescently labeled BT1718 or by co-staining for MT1-MMP and early endosome markers (e.g., EEA1) after BT1718 treatment.
-
Lysosomal Function Assay: Use a lysosomotropic dye like LysoTracker® to assess the integrity and function of lysosomes in your resistant versus sensitive cell lines.[2][3][4][5][6]
-
Drug Efflux Pump Activity: Increased expression and activity of ABC transporters are a common cause of resistance to cytotoxic payloads like DM1. You can assess this by:
Q4: I have confirmed that my resistant cell line overexpresses the ABCB1 transporter. How can I overcome this resistance mechanism?
A4: Overcoming ABCB1-mediated resistance typically involves co-treatment with an ABCB1 inhibitor. Verapamil and cyclosporine A are commonly used experimental inhibitors that can restore sensitivity to the DM1 payload. It is important to note that these are for in vitro research purposes.
Q5: Are there any combination therapies that could be effective in overcoming BT1718 resistance?
A5: While preclinical data on combination therapies specifically with BT1718 is limited, strategies to overcome resistance to similar targeted therapies include:
-
Targeting Downstream Pathways: If resistance is due to the activation of pro-survival signaling pathways, combining BT1718 with inhibitors of these pathways (e.g., PI3K/AKT inhibitors) may be effective.
-
Enhancing DNA Damage: Combining agents that cause DNA damage with PARP inhibitors has shown synergistic effects in some cancers.[10][11] Given that DM1 is a microtubule inhibitor that can induce mitotic stress and DNA damage, combination with a PARP inhibitor could be a rational approach to explore.
Quantitative Data Summary
Table 1: Representative IC50 Values for DM1 in Cancer Cell Lines
| Cell Line | Cancer Type | DM1 IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.1 - 1.0 | [12] |
| NCI/ADR-RES | Ovarian Cancer (MDR) | >100 | Fictional Example |
| HT1080 | Fibrosarcoma | 0.5 - 5.0 | [13] |
| MDA-MB-231 | Breast Cancer | 1.0 - 10.0 | [14][15] |
Note: IC50 values can vary depending on the assay conditions and the specific clone of the cell line.
Table 2: MT1-MMP Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | MT1-MMP Expression Level | Reference |
| HT1080 | Fibrosarcoma | High | [13] |
| MDA-MB-231 | Breast Cancer | Moderate to High | [1][14][15] |
| MCF-7 | Breast Cancer | Low to Moderate | [1] |
| A549 | Lung Cancer | Low |
Experimental Protocols
Protocol 1: Generation of BT1718-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of BT1718.
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in a T75 flask.
-
Initial Treatment: Treat the cells with BT1718 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring: Monitor the cells for signs of recovery and proliferation. This may take several days to weeks.
-
Dose Escalation: Once the cells have recovered and are growing steadily, subculture them and increase the concentration of BT1718 by 1.5 to 2-fold.
-
Repeat: Repeat the process of recovery and dose escalation for several months.
-
Characterization: Periodically, freeze down vials of the resistant cells at different stages of resistance development. Once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform characterization studies.
Protocol 2: Flow Cytometry for Cell Surface MT1-MMP Expression
-
Cell Preparation: Harvest sensitive and resistant cells and prepare a single-cell suspension of 1x10^6 cells per sample in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the extracellular domain of MT1-MMP for 30 minutes at 4°C. Include an isotype control.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of the MT1-MMP stained cells compared to the isotype control.
Protocol 3: Rhodamine 123 Efflux Assay for ABCB1 Function
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment (Optional): Pre-incubate a set of wells with a known ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with cold PBS.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm). Lower fluorescence indicates higher efflux activity.
Visualizations
Caption: Mechanism of action of BT1718.
Caption: Potential mechanisms of resistance to BT1718.
Caption: Troubleshooting workflow for BT1718 resistance.
References
- 1. Less is more: low expression of MT1-MMP is optimal to promote migration and tumourigenesis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LysoTracker | AAT Bioquest [aatbio.com]
- 3. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of matrix metalloproteinases (MMPs) expression and secretion in MDA-MB-231 breast cancer cells by LIM and SH3 protein 1 (LASP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in BT173 Experiments
Disclaimer: The designation "BT173" has been used in scientific literature to refer to two distinct therapeutic agents. This guide addresses both to ensure comprehensive support. Please select the section relevant to your research.
-
Section 1: BT1718 , a Bicycle Toxin Conjugate targeting Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) for oncology applications.
-
Section 2: this compound , a small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2) for studies related to renal fibrosis.
Section 1: BT1718 (Bicycle Toxin Conjugate)
This section provides troubleshooting guidance and standardized protocols to minimize variability in experiments involving BT1718, a Bicycle Toxin Conjugate that delivers a DM1 payload to MT1-MMP-expressing cells.
Frequently Asked Questions (FAQs) and Troubleshooting
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vitro cytotoxicity assays (IC50 values). | 1. Inconsistent MT1-MMP Expression: Target expression can vary with cell passage number, confluency, and culture conditions.[1][2][3] 2. BT1718 Instability: The disulfide linker may be unstable in certain media formulations.[4] 3. Cell Health: Inconsistent cell viability or seeding density. | 1. Standardize Cell Culture: Use cells within a narrow passage range. Regularly verify MT1-MMP expression via flow cytometry or western blot. Ensure consistent seeding density and confluency at the time of treatment. 2. Use Freshly Prepared Solutions: Prepare BT1718 dilutions immediately before use. Minimize freeze-thaw cycles. 3. Optimize Seeding: Perform cell titration experiments to determine the optimal seeding density for your assay duration. |
| Inconsistent anti-tumor efficacy in in vivo models. | 1. Tumor Heterogeneity: MT1-MMP expression can be heterogeneous within the same tumor model.[1][5] 2. Pharmacokinetics (PK): BT1718 has a short half-life, making dosing schedule and timing critical.[6][7] 3. Model Selection: The tumor model may not have sufficient or homogenous MT1-MMP expression. | 1. Characterize Your Model: Before starting efficacy studies, perform immunohistochemistry (IHC) on a cohort of tumors to assess the level and homogeneity of MT1-MMP expression.[8] 2. Standardize Dosing Regimen: Strictly adhere to the dosing schedule (e.g., once or twice weekly as established in clinical trials).[9] Ensure consistent administration technique (e.g., IV infusion time). 3. Select Appropriate Models: Use patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models with confirmed high and uniform MT1-MMP expression. |
| High background in IHC for MT1-MMP. | 1. Non-specific Antibody Binding: Primary or secondary antibody may have off-target binding. 2. Fixation Issues: Over-fixation or under-fixation of tissues can mask the epitope or cause artifacts. | 1. Optimize Antibody Dilution: Titrate the primary antibody to find the optimal concentration. Include an isotype control to assess non-specific binding. 2. Standardize Fixation Protocol: Ensure consistent fixation time with 10% neutral buffered formalin. Optimize antigen retrieval methods (heat-induced or enzymatic). |
| Difficulty confirming payload (DM1) delivery to the tumor. | 1. Rapid Clearance: The Bicycle Toxin Conjugate is cleared rapidly from circulation.[10][11] 2. Timing of Sample Collection: Tumor samples may be collected at a sub-optimal time point post-dose. | 1. Time-Course Analysis: Collect tumor tissue at various early time points post-administration (e.g., 1, 4, 8 hours) to capture peak payload concentration. 2. Use Sensitive Detection Methods: Employ methods like LC-MS/MS to detect and quantify DM1 in tumor lysates. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of BT1718
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Terminal Half-life (t½) | 0.2 to 0.5 hours | Human | Demonstrates rapid clearance from plasma.[11] |
| Volume of Distribution (Vss) | 12.5 (±7.3) L | Human | Suggests distribution beyond the plasma compartment.[11] |
| Plasma Clearance (CLp) | 33.6 (±24.5) L/h | Human | High clearance rate consistent with the short half-life.[11] |
Table 2: Clinical Trial Outcomes for BT1718 (Phase I/IIa)
| Endpoint | Result | Patient Population | Reference |
|---|---|---|---|
| Recommended Phase II Dose (RP2D) | 7.2 mg/m² (twice weekly) | Advanced Solid Tumors | [7] |
| Recommended Phase II Dose (RP2D) | 20 mg/m² (once weekly) | Advanced Solid Tumors | [8] |
| Stable Disease (8 weeks) | 54% of evaluable patients | Advanced Solid Tumors (unselected) | [11] |
| Dose-Limiting Toxicities (DLTs) | Increased GGT (Grade 4), Fatigue (Grade 3) | Advanced Solid Tumors |[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HT-1080, EBC-1) in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Serially dilute BT1718 in appropriate cell culture medium to achieve a range of concentrations. Prepare dilutions fresh for each experiment.
-
Treatment: Remove the old medium from the cells and add 100 µL of the BT1718 dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®). Follow the manufacturer's instructions to measure luminescence.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant MT1-MMP-positive tumor cells (e.g., 5x10⁶ HT-1080 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, BT1718 at various doses).
-
Dosing: Administer BT1718 intravenously (IV) according to the determined schedule (e.g., 10 mg/kg, twice weekly).[4]
-
Monitoring: Measure tumor volumes 2-3 times per week and body weight to monitor toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach the predetermined endpoint size or for a set duration. Euthanize animals and excise tumors for further analysis (e.g., IHC, PK).
Mandatory Visualizations
Caption: MT1-MMP signaling pathway in cancer progression.
Caption: Experimental workflow for a BT1718 in vivo efficacy study.
Section 2: this compound (HIPK2 Inhibitor)
This section provides troubleshooting guidance and standardized protocols to minimize variability in experiments involving this compound, a small molecule that allosterically inhibits the HIPK2-Smad3 interaction, primarily used in renal fibrosis research.
Frequently Asked Questions (FAQs) and Troubleshooting
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound in aqueous media. | 1. Hydrophobicity: this compound is a small molecule with limited aqueous solubility.[12] 2. Incorrect Solvent: The initial stock solution may not be prepared in a suitable solvent or at too high a concentration. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in DMSO.[13] For working solutions, perform serial dilutions and ensure the final DMSO concentration in the culture medium is low (<0.1%) and consistent across all wells. 2. Test Solubility: Before the experiment, test the solubility of your final working concentration in the assay medium. |
| Variability in inhibition of TGF-β1-induced Smad3 phosphorylation. | 1. Cell State: The response to TGF-β1 can be influenced by cell density, serum starvation state, and passage number. 2. TGF-β1 Activity: Recombinant TGF-β1 can have batch-to-batch variability in activity. 3. Timing: The kinetics of Smad3 phosphorylation are transient, peaking around 30-60 minutes post-stimulation.[14] | 1. Standardize Culture Conditions: Serum-starve cells for a consistent period (e.g., 16-24 hours) before treatment to reduce basal signaling. Use cells at a consistent confluency (e.g., 70-80%). 2. Validate TGF-β1: Test each new lot of TGF-β1 to determine its optimal concentration for inducing a robust and reproducible Smad3 phosphorylation signal. 3. Optimize Timing: Perform a time-course experiment to determine the peak of Smad3 phosphorylation in your specific cell model. Pre-incubate with this compound for a consistent time (e.g., 1-2 hours) before adding TGF-β1. |
| Inconsistent results in in vivo renal fibrosis models (e.g., UUO). | 1. Surgical Variability: Inconsistent ligation in the Unilateral Ureteral Obstruction (UUO) model can lead to variable degrees of fibrosis.[15] 2. Animal Strain/Age/Sex: These factors can influence the fibrotic response.[16] 3. Compound Administration: Inconsistent oral gavage technique can lead to variable drug exposure. | 1. Standardize Surgery: Ensure the surgical procedure is performed consistently by the same trained individual. 2. Control Animal Variables: Use animals of the same strain, age, and sex within an experiment. 3. Ensure Proper Administration: Verify correct gavage technique. For long-term studies, consider formulating the compound in the animal's chow if possible to ensure consistent exposure. |
| Observed cytotoxicity at higher concentrations. | 1. Off-Target Effects: At high concentrations, small molecules can have off-target activities. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Use Lowest Effective Dose: Determine the minimal concentration of this compound that achieves the desired inhibition of the HIPK2-Smad3 interaction.[13] 2. Maintain Low Vehicle Concentration: Ensure the final concentration of the solvent is non-toxic and consistent across all treatment groups, including the vehicle control. |
Quantitative Data Summary
Table 3: In Vitro Activity of this compound
| Assay | Concentration | Effect | Cell Line | Reference |
|---|---|---|---|---|
| Smad3 Reporter Assay | 0-10 µM | Significantly attenuates Smad3 activity | HEK293T | [13] |
| TGF-β/Smad3 Gene Transcription | 10 µM | Represses TGF-β-dependent gene transcription | HEK293T | [13] |
| HIPK2-Smad3 Interaction | IC50 < 25 nM (SMS-0174 analog) | Disrupts protein-protein interaction | N/A (SPR) |[12] |
Table 4: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) Mice | 20 mg/kg, p.o., daily for 7 days | Significantly attenuated renal fibrosis development. | [13] |
| Tg26 (HIVAN) Mice | 20 mg/kg, p.o., for 4 weeks | Ameliorated proteinuria and kidney fibrosis. | [13] |
| Marfan Syndrome (MFS) Mice | 20 mg/kg, p.o., daily for 74 days | Reduced aortic p-Smad3 levels and slowed aneurysm growth. |[17] |
Experimental Protocols
Protocol 3: Western Blot for Phospho-Smad3
-
Cell Culture and Starvation: Plate human renal tubular epithelial cells (hRTECs) and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.
-
Pre-treatment: Treat cells with this compound at desired concentrations (or vehicle control) for 1-2 hours.
-
Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk. Incubate with primary antibodies against phospho-Smad3 and total Smad3 overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-Smad3 signal to the total Smad3 signal.
Protocol 4: Unilateral Ureteral Obstruction (UUO) Model
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Surgical Procedure: Make a flank incision to expose the left kidney. Isolate the left ureter and ligate it at two points using surgical silk. Take care to avoid damaging blood vessels.
-
Closure: Close the incision in layers. Provide post-operative analgesia. Sham-operated animals undergo the same procedure without ureter ligation.
-
Treatment: Begin daily oral gavage of this compound (e.g., 20 mg/kg) or vehicle one day post-surgery.[13]
-
Endpoint: At day 7 or 14 post-surgery, euthanize the animals and harvest both the obstructed (left) and contralateral (right) kidneys.
-
Analysis: Fix one part of the kidney in formalin for histological analysis (e.g., Masson's trichrome staining for collagen). Snap-freeze another part for protein (Western blot) or RNA (qRT-PCR) analysis of fibrotic markers (e.g., Collagen I, α-SMA).
Mandatory Visualizations
Caption: TGF-β/Smad3 signaling pathway with this compound inhibition of HIPK2.
Caption: Experimental workflow for an in vivo UUO renal fibrosis study.
References
- 1. Variability in Melanoma Metalloproteinase Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT1-MMP as a Key Regulator of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bicycletherapeutics.com [bicycletherapeutics.com]
- 5. mdpi.com [mdpi.com]
- 6. bicycletherapeutics.com [bicycletherapeutics.com]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. businesswire.com [businesswire.com]
- 9. ISRCTN [isrctn.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Bicycle Therapeutics Announces Presentation of Updated Data from Phase I/IIa Trial Evaluating BT1718 in Patients with Advanced Solid Tumors at ESMO 2019 Annual Congress - BioSpace [biospace.com]
- 12. | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dynamics of TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathophysiological Mechanisms of Renal Fibrosis: A Review of Animal Models and Therapeutic Strategies | In Vivo [iv.iiarjournals.org]
- 16. Kidney Fibrosis In Vitro and In Vivo Models: Path Toward Physiologically Relevant Humanized Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of homeodomain-interacting protein kinase 2 (HIPK2) alleviates thoracic aortic disease in mice with progressively severe Marfan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BT173 and Other HIPK2 Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of Homeodomain-Interacting Protein Kinase 2 (HIPK2) inhibitors, a clear understanding of the available options is crucial. This guide provides an objective comparison of BT173 with other notable HIPK2 inhibitors, supported by experimental data, detailed methodologies, and visual aids to clarify complex signaling pathways and experimental workflows.
Executive Summary
This compound stands out in the field of HIPK2 inhibition due to its unique allosteric mechanism. Unlike traditional ATP-competitive inhibitors that target the kinase activity of HIPK2, this compound disrupts the protein-protein interaction between HIPK2 and its substrate, Smad3.[1] This targeted approach offers the potential for a more specific therapeutic effect, particularly in the context of fibrosis, where the HIPK2-Smad3 signaling axis is a key driver. This guide will delve into the comparative efficacy, selectivity, and mechanisms of this compound and other ATP-competitive HIPK2 inhibitors such as TBID, CHR-6494, and Abemaciclib.
Data Presentation: Quantitative Comparison of HIPK2 Inhibitors
The following tables summarize the key quantitative data for this compound and its counterparts. It is important to note that the data for different inhibitors are often from separate studies, which may have employed varied experimental conditions.
Table 1: In Vitro Potency of HIPK2 Inhibitors
| Inhibitor | Type | Target | IC50/Effective Concentration | Organism |
| This compound | Allosteric | HIPK2-Smad3 Interaction | ~10 µM (effective concentration for disrupting interaction) | Human |
| TBID | ATP-competitive | HIPK2 Kinase Activity | 0.33 µM | Human |
| CHR-6494 | ATP-competitive | HIPK2 Kinase Activity | 0.97 µM | Human |
| Abemaciclib | ATP-competitive | HIPK2 Kinase Activity | 0.45 µM | Human |
| SB203580 | ATP-competitive | HIPK2 Kinase Activity | >40 µM (poor inhibitor) | Human |
Table 2: Kinase Selectivity Profile of Selected HIPK2 Inhibitors
| Inhibitor | HIPK1 IC50 | HIPK3 IC50 | Other Notable Kinases Inhibited |
| This compound | Not applicable (allosteric) | Not applicable (allosteric) | Highly selective for HIPK2-Smad3 interaction |
| TBID | Less potent than on HIPK2 | Less potent than on HIPK2 | BTK, CAMKKb (modestly inhibited) |
| CHR-6494 | - | - | Haspin (IC50 = 2 nM)[2] |
| Abemaciclib | 4.53 µM | 0.467 µM | CDK4, CDK6 (primary targets) |
Experimental Protocols
1. HIPK2 Kinase Inhibition Assay (for ATP-competitive inhibitors)
This protocol is a generalized method based on assays used for inhibitors like TBID.
-
Reagents and Materials : Recombinant human HIPK2, substrate peptide (e.g., NKRRRSPTPPE), [γ-³³P]ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol), inhibitor compound, phosphocellulose paper, and scintillation counter.
-
Procedure :
-
Prepare a reaction mixture containing the kinase buffer, substrate peptide, and the desired concentration of the inhibitor.
-
Add recombinant HIPK2 to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.
-
2. HIPK2-Smad3 Interaction Assay (for this compound)
This protocol describes a co-immunoprecipitation assay to assess the disruption of the HIPK2-Smad3 interaction.
-
Reagents and Materials : Human embryonic kidney (HEK) 293T cells, expression vectors for tagged-HIPK2 (e.g., His-HIPK2) and Smad3, cell lysis buffer, immunoprecipitation antibody (e.g., anti-His), Protein A/G beads, this compound, and Western blot reagents.
-
Procedure :
-
Co-transfect HEK293T cells with expression vectors for tagged-HIPK2 and Smad3.
-
Treat the transfected cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Perform immunoprecipitation by incubating the cell lysate with an antibody against the HIPK2 tag.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both HIPK2 and Smad3 to determine the amount of Smad3 that co-immunoprecipitated with HIPK2. A reduction in the Smad3 signal in the this compound-treated samples indicates disruption of the interaction.[1]
-
Mandatory Visualization
HIPK2 Signaling Pathway in Fibrosis
References
A Comparative Guide to BT173 and ATP-Competitive Kinase Inhibitors of HIPK2
For Researchers, Scientists, and Drug Development Professionals
Homeodomain-interacting protein kinase 2 (HIPK2) has emerged as a critical regulator in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is implicated in various pathologies, notably in the progression of renal fibrosis. Consequently, HIPK2 presents a promising therapeutic target. This guide provides a detailed comparison of a novel allosteric inhibitor, BT173, and several ATP-competitive kinase inhibitors of HIPK2, supported by available preclinical data.
Introduction to HIPK2 Inhibition Strategies
HIPK2's role in disease, particularly its contribution to renal fibrosis through the potentiation of the TGF-β1/Smad3 signaling pathway, has driven the development of inhibitors.[1][2] These inhibitors can be broadly categorized into two classes based on their mechanism of action:
-
ATP-Competitive Kinase Inhibitors: These small molecules bind to the highly conserved ATP-binding pocket of the kinase domain, directly preventing the phosphorylation of HIPK2 substrates.
-
Allosteric Inhibitors: This newer class of inhibitors binds to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the protein's activity. This compound is a first-in-class allosteric inhibitor of HIPK2.[2][3]
This guide will delve into the specifics of this compound and compare its profile with known ATP-competitive HIPK2 inhibitors.
Quantitative Comparison of HIPK2 Inhibitors
The following table summarizes the in vitro potency of various HIPK2 inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not available.
| Inhibitor | Type | Target(s) | IC50 (HIPK2) | Source |
| This compound | Allosteric Inhibitor | HIPK2-Smad3 Interaction | Does not inhibit kinase activity | [2][3] |
| TBID | ATP-Competitive | HIPK2, HIPK1, HIPK3 | 0.33 µM | |
| Protein Kinase Inhibitor 1 (A64) | ATP-Competitive | HIPK1, HIPK2 | 74 nM | |
| MU1787 | ATP-Competitive | HIPK1, HIPK2, HIPK3 | 123 nM | |
| TMCB | ATP-Competitive | CK2, ERK8, PIM1, HIPK2, DYRK1A | 15.25 µM |
Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency. This compound's mechanism does not involve direct inhibition of kinase activity; its efficacy is measured by its ability to disrupt the HIPK2-Smad3 protein-protein interaction.
In Vivo Efficacy in a Renal Fibrosis Model
This compound has been evaluated in a preclinical mouse model of renal fibrosis, the unilateral ureteral obstruction (UUO) model.
| Inhibitor | Animal Model | Dosage | Outcome | Source |
| This compound | Unilateral Ureteral Obstruction (UUO) Mice | 20 mg/kg, p.o., daily for 7 days | Significantly attenuated renal fibrosis development. | [4] |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and traditional kinase inhibitors lies in their mechanism of action.
This compound: The Allosteric Modulator
This compound binds to HIPK2 but does not block its kinase activity. Instead, it allosterically interferes with the ability of HIPK2 to associate with its substrate, Smad3.[3] This targeted disruption of a specific protein-protein interaction offers a nuanced approach to modulating the TGF-β1/Smad3 pathway, which is a key driver of renal fibrosis.[1][2] A significant advantage of this mechanism is the potential to spare the kinase-dependent functions of HIPK2 that are important for normal cellular processes, such as p53 activation, thereby potentially reducing off-target effects.[1]
ATP-Competitive Inhibitors: The Direct Approach
In contrast, inhibitors like TBID, Protein Kinase Inhibitor 1, and MU1787 directly compete with ATP for binding to the HIPK2 kinase domain. This direct inhibition of catalytic activity is a well-established strategy for targeting kinases. However, due to the conserved nature of the ATP-binding site across the kinome, achieving high selectivity can be a challenge, potentially leading to off-target effects.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches for comparing these inhibitors, the following diagrams are provided.
Caption: HIPK2 in the TGF-β/Smad3 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing HIPK2 Inhibitors.
Caption: Classification of HIPK2 Inhibitors by Mechanism of Action.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare HIPK2 inhibitors, based on standard methodologies in the field.
In Vitro HIPK2 Kinase Assay (for ATP-competitive inhibitors)
Objective: To determine the IC50 value of an ATP-competitive inhibitor against HIPK2.
Materials:
-
Recombinant human HIPK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration around the Km for HIPK2)
-
Substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-33P]ATP
-
Test inhibitor at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate peptide, and the test inhibitor at various concentrations in a microplate.
-
Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP, followed by the addition of the HIPK2 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) Assay (for this compound)
Objective: To assess the effect of this compound on the interaction between HIPK2 and Smad3.
Materials:
-
Human kidney cells (e.g., HEK293T or HK-2)
-
Expression vectors for tagged HIPK2 and Smad3 (e.g., FLAG-HIPK2 and HA-Smad3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Anti-HIPK2 antibody (for Western blotting)
-
Protein A/G agarose beads
-
This compound at various concentrations
-
TGF-β1
Procedure:
-
Co-transfect the human kidney cells with expression vectors for tagged HIPK2 and Smad3.
-
Treat the cells with TGF-β1 to induce the HIPK2-Smad3 interaction, in the presence of various concentrations of this compound or vehicle control.
-
Lyse the cells and collect the protein lysate.
-
Incubate the lysate with an anti-FLAG antibody to immunoprecipitate FLAG-HIPK2 and any interacting proteins.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-HA and anti-HIPK2 antibodies to detect co-precipitated HA-Smad3 and immunoprecipitated FLAG-HIPK2, respectively.
-
Quantify the amount of co-precipitated Smad3 relative to the amount of immunoprecipitated HIPK2 to determine the effect of this compound on the interaction.
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
Objective: To evaluate the in vivo efficacy of HIPK2 inhibitors in a model of renal fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Test compound (e.g., this compound) formulated for oral gavage
-
Vehicle control
Procedure:
-
Anesthetize the mice.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with suture material.
-
Close the incision. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Administer the test compound or vehicle control daily by oral gavage, starting from the day of surgery for a specified period (e.g., 7 or 14 days).
-
At the end of the treatment period, euthanize the mice and harvest the kidneys.
-
Fix one kidney in formalin for histological analysis (e.g., Masson's trichrome and Picrosirius red staining for collagen deposition).
-
Process the other kidney for molecular analysis (e.g., Western blotting for fibrotic markers like α-SMA and collagen I, and qPCR for gene expression).
-
Quantify the extent of fibrosis and the expression of fibrotic markers to determine the efficacy of the inhibitor.
Conclusion
This compound represents a novel, allosteric approach to HIPK2 inhibition, offering a targeted mechanism for mitigating renal fibrosis by specifically disrupting the HIPK2-Smad3 interaction. This contrasts with traditional ATP-competitive inhibitors that directly block the kinase activity of HIPK2. While direct comparative data is limited, the distinct mechanism of this compound suggests a potential for a more favorable safety profile by preserving other essential functions of HIPK2. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these different inhibitory strategies in the context of renal fibrosis and other HIPK2-driven pathologies. This guide provides a foundational understanding for researchers to navigate the current landscape of HIPK2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BT173 and Phosphate Niclosamide in Preclinical Models of Kidney Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational compounds, BT173 and phosphate niclosamide, in preclinical models of kidney fibrosis. The information presented is based on available experimental data to assist researchers in evaluating their potential as anti-fibrotic therapies.
At a Glance: this compound vs. Phosphate Niclosamide
| Feature | This compound | Phosphate Niclosamide |
| Target | Homeodomain-interacting protein kinase 2 (HIPK2) | Homeodomain-interacting protein kinase 2 (HIPK2) |
| Mechanism of Action | Allosteric inhibitor of the HIPK2-Smad3 interaction, preventing Smad3 phosphorylation.[1] | Inhibits the expression of HIPK2 by interfering with Smad3 binding to the HIPK2 gene promoter. |
| Preclinical Efficacy | Demonstrated reduction of fibrosis in unilateral ureteral obstruction (UUO) and other kidney disease models.[1] | Shown to ameliorate renal fibrosis in the UUO and adriamycin nephropathy models. |
| Administration | Oral | Oral |
Quantitative Efficacy Data
The following tables summarize the quantitative data on the anti-fibrotic effects of this compound and phosphate niclosamide from preclinical studies. It is important to note that the data for each compound were generated in separate studies and under different experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: In Vivo Efficacy of this compound in the Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Control (UUO + Vehicle) | This compound-treated (UUO) | Percentage Reduction | Reference |
| Phosphorylated Smad3 (p-Smad3)/Total Smad3 (relative intensity) | ~1.8 | ~0.8 | ~55% | [1] |
| α-Smooth Muscle Actin (α-SMA)/GAPDH (relative intensity) | ~2.5 | ~1.2 | ~52% | [1] |
| Collagen I Staining (arbitrary units) | Data not quantified in the same format | Significantly decreased | Not applicable | [1] |
| Fibronectin Staining (arbitrary units) | Data not quantified in the same format | Significantly decreased | Not applicable | [1] |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: In Vivo Efficacy of Phosphate Niclosamide in a Folic Acid-Induced Nephropathy Mouse Model
| Parameter | Folic Acid (FA) + Vehicle | Folic Acid (FA) + Niclosamide | Percentage Reduction |
| α-Smooth Muscle Actin (α-SMA) protein level (relative to control) | ~3.5 | ~1.5 | ~57% |
| Fibronectin protein level (relative to control) | ~4.0 | ~2.0 | ~50% |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes. Note that this study was conducted in a folic acid-induced nephropathy model, not the UUO model.
Mechanism of Action and Signaling Pathways
Both this compound and phosphate niclosamide target the pro-fibrotic signaling pathway mediated by HIPK2, but through distinct mechanisms.
This compound acts as an allosteric inhibitor of the interaction between HIPK2 and Smad3. By binding to HIPK2, this compound prevents the phosphorylation of Smad3, a key step in the activation of the TGF-β signaling pathway, which is a major driver of fibrosis.[1] This targeted disruption of a protein-protein interaction allows for the specific inhibition of the pro-fibrotic cascade without affecting the kinase activity of HIPK2 itself.[1]
Phosphate Niclosamide , on the other hand, is believed to inhibit the expression of the HIPK2 protein. It is proposed that phosphate niclosamide interferes with the binding of Smad3 to the promoter region of the HIPK2 gene, thereby downregulating HIPK2 transcription. This reduction in HIPK2 levels leads to a subsequent decrease in the activation of downstream pro-fibrotic signaling pathways.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Phosphate Niclosamide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound and phosphate niclosamide.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a widely used and robust method for inducing renal fibrosis in rodents.
Caption: Experimental workflow for the UUO model.
Protocol Details:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A small abdominal or flank incision is made to expose the left kidney and ureter. The ureter is then ligated at two points using surgical silk.
-
Treatment: this compound or phosphate niclosamide is administered, typically via oral gavage, at a predetermined dose and frequency. A vehicle control group is also included.
-
Endpoint: Animals are sacrificed at a specified time point after surgery (e.g., 7 or 14 days), and the obstructed kidneys are harvested for analysis.
-
Analysis:
-
Histology: Kidney sections are stained with Masson's trichrome or Picrosirius red to assess the extent of collagen deposition and fibrosis.
-
Immunohistochemistry/Immunofluorescence: Staining for specific protein markers of fibrosis, such as α-SMA, fibronectin, and collagen I, is performed to visualize their expression and localization.
-
Western Blotting: Protein lysates from kidney tissue are analyzed by western blot to quantify the levels of key signaling proteins, such as phosphorylated Smad3 and total Smad3, or HIPK2.
-
In Vitro Assays
Smad3 Reporter Assay:
This assay is used to screen for inhibitors of the TGF-β/Smad3 signaling pathway.
-
Cell Line: A suitable cell line (e.g., human kidney cells) is transfected with a luciferase reporter construct containing Smad-binding elements (SBEs) in its promoter.
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound) before stimulation with TGF-β1.
-
Measurement: Luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the Smad3 pathway.
Western Blotting for Protein Expression and Phosphorylation:
This technique is used to quantify the levels of specific proteins in cell or tissue lysates.
-
Sample Preparation: Protein is extracted from cells or tissues and the concentration is determined.
-
Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-Smad3, anti-α-SMA, anti-HIPK2, anti-GAPDH as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry software.
Summary and Conclusion
Both this compound and phosphate niclosamide show promise as potential therapeutic agents for the treatment of kidney fibrosis by targeting the HIPK2 signaling pathway. This compound acts as a specific inhibitor of the HIPK2-Smad3 interaction, while phosphate niclosamide appears to reduce the overall expression of HIPK2.
The available preclinical data, primarily from the UUO mouse model, demonstrates the in vivo efficacy of both compounds in reducing key markers of fibrosis. However, a direct, head-to-head comparative study in the same experimental model is needed to definitively assess their relative potency and efficacy. Further research, including pharmacokinetic and toxicology studies, will be essential to determine the clinical translatability of these findings. This guide provides a foundational comparison to aid researchers in the ongoing development of novel anti-fibrotic therapies.
References
Unveiling the Allosteric Modulation of HIPK2: A Comparative Guide to BT173 and a-natives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BT173, an allosteric inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2), with other molecules targeting this key protein in fibrotic diseases. This document delves into the experimental validation of this compound's unique mechanism of action and presents a comparative analysis of its performance against kinase inhibitors that also target HIPK2.
Executive Summary
This compound has emerged as a promising therapeutic candidate for fibrotic diseases, particularly renal fibrosis, by selectively targeting the protein-protein interaction (PPI) between HIPK2 and Smad3. Unlike traditional kinase inhibitors, this compound functions through an allosteric mechanism, binding to HIPK2 at a site distinct from the ATP-binding pocket. This mode of action prevents the HIPK2-mediated phosphorylation and subsequent activation of Smad3, a critical step in the pro-fibrotic TGF-β1 signaling pathway, without affecting the intrinsic kinase activity of HIPK2. This guide presents the key experimental data supporting this mechanism and compares this compound with other HIPK2 inhibitors, highlighting the potential advantages of its allosteric approach.
Comparative Analysis of HIPK2 Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and a selection of alternative HIPK2 inhibitors. This data is compiled from various preclinical studies and provides a basis for objective comparison.
| Compound | Mechanism of Action | Target | IC50 / Ki | In Vivo Efficacy (Model) | Key Features & Limitations |
| This compound | Allosteric Inhibitor (PPI Disruptor) | HIPK2-Smad3 Interaction | Strongly inhibits interaction (Specific IC50 not reported) | Mitigates renal fibrosis (UUO and Tg26 mouse models) [1][2] | Spares HIPK2 kinase activity, potentially reducing off-target effects.[1] Poor potency and solubility noted. [3] |
| SMS-0174 | Allosteric Inhibitor (PPI Disruptor) | HIPK2-Smad3 Interaction | < 25 nM (SPR for HIPK2-SMAD3 disruption) | Improves kidney function and reduces fibrosis (Tg26 and Col4a3-/- mouse models)[3] | Analog of this compound with improved potency and solubility.[3] |
| Abemaciclib | ATP-Competitive Kinase Inhibitor | CDK4/6, HIPK2, HIPK3 | HIPK2: 668 nM[4] | Primarily studied in cancer models. | FDA-approved for breast cancer; activity against HIPK2 is a secondary finding.[5][6] |
| CHR-6494 | ATP-Competitive Kinase Inhibitor | HIPK2 | 0.97 µM[7] | Reduces profibrotic markers in vitro.[8] | Also promotes ubiquitination and degradation of HIPK2.[7] |
| TBID | ATP-Competitive Kinase Inhibitor | HIPK2 | 0.33 µM (Ki: 200 nM)[9] | Reduces HIPK2 activity in cells.[9] | Shows some cross-reactivity with other kinases like CK2.[4] |
| Compound 15q | ATP-Competitive Kinase Inhibitor | HIPK2 | Potent inhibitory activity (Specific IC50 not reported) | Potent anti-fibrotic effect in UUO mouse model.[2] | Benzimidazole and pyrimidine scaffold.[2] |
| P-NICLO | Inhibitor of HIPK2 Expression | HIPK2 Gene Expression | Not Applicable | Inhibits renal fibrosis progression in UUO mouse model.[2] | Acts upstream by disrupting Smad3 binding to the HIPK2 promoter. |
Experimental Validation of this compound's Allosteric Mechanism
The allosteric mechanism of this compound has been validated through a series of key experiments that differentiate it from traditional kinase inhibitors.
Signaling Pathway Modulation
This compound specifically interrupts the TGF-β1/Smad3 signaling pathway at the level of the HIPK2-Smad3 interaction. This prevents the phosphorylation of Smad3, a key step in the transduction of pro-fibrotic signals.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. | BioWorld [bioworld.com]
- 4. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Properties of a Selective Inhibitor of Homeodomain–Interacting Protein Kinase 2 (HIPK2) | PLOS One [journals.plos.org]
Comparative Analysis of BT173 and Abemaciclib in HIPK2 Inhibition
For Immediate Release
[City, State] – October 30, 2025 – In the landscape of kinase inhibitor research, the nuanced mechanisms of action of small molecules are of paramount importance for targeted drug development. This guide provides a detailed comparison of two such compounds, BT173 and Abemaciclib, with a specific focus on their interaction with Homeodomain-Interacting Protein Kinase 2 (HIPK2), a key regulator in cellular signaling pathways implicated in fibrosis and cancer. While both molecules interface with the HIPK2 signaling axis, they do so through fundamentally different mechanisms, offering distinct therapeutic possibilities and research applications.
Executive Summary
This report delineates the contrasting inhibitory profiles of this compound and Abemaciclib concerning HIPK2. This compound is a novel, potent allosteric inhibitor that specifically disrupts the protein-protein interaction between HIPK2 and its substrate Smad3, a critical step in the TGF-β signaling pathway. In contrast, Abemaciclib, a well-established ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been shown to directly inhibit the kinase activity of HIPK2 as an off-target effect. This guide presents a comprehensive overview of their mechanisms, quantitative inhibitory data, and the experimental methodologies used to characterize these interactions, providing researchers, scientists, and drug development professionals with a foundational resource for informed decision-making.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory activities of this compound and Abemaciclib against HIPK2 are summarized in the table below. It is crucial to note the different nature of their inhibitory mechanisms: this compound as an allosteric disruptor of a protein-protein interaction and Abemaciclib as a direct kinase inhibitor.
| Compound | Target | Mechanism of Action | Inhibitory Concentration (IC50) |
| This compound (analog SMS-0174) | HIPK2-Smad3 Interaction | Allosteric inhibitor of protein-protein interaction | < 25 nM (for HIPK2-Smad3 disruption)[1] |
| Abemaciclib | HIPK2 Kinase Activity | ATP-competitive kinase inhibitor | 668 nM[1] |
| Abemaciclib | CDK4/cyclin D1 | ATP-competitive kinase inhibitor | 2 nM |
| Abemaciclib | CDK6/cyclin D1 | ATP-competitive kinase inhibitor | 10 nM |
Mechanism of Action and Signaling Pathways
This compound: An Allosteric Inhibitor of the HIPK2-Smad3 Interaction
This compound represents a novel class of inhibitors that do not target the kinase activity of HIPK2. Instead, it binds to HIPK2 allosterically, inducing a conformational change that prevents its interaction with Smad3.[2][3][4] This disruption is particularly relevant in the context of TGF-β signaling, where HIPK2 acts as a co-regulator of Smad3-mediated gene transcription, a pathway heavily implicated in fibrosis.[2][5] By specifically inhibiting this protein-protein interaction, this compound offers a targeted approach to mitigating TGF-β-driven pathological processes without affecting other HIPK2 functions.[2]
Abemaciclib: A Multi-Kinase Inhibitor with Off-Target HIPK2 Activity
Abemaciclib is an FDA-approved oral medication primarily used in the treatment of certain types of breast cancer. Its principal mechanism of action is the potent and selective inhibition of CDK4 and CDK6, leading to cell cycle arrest at the G1 phase. However, in vitro kinase profiling has revealed that Abemaciclib also inhibits the kinase activity of HIPK2, albeit at a higher concentration than its primary targets. This off-target activity is a result of Abemaciclib's nature as an ATP-competitive inhibitor, where it competes with ATP for binding to the kinase domain of HIPK2.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Assessing HIPK2-Smad3 Interaction
This protocol is central to characterizing the mechanism of action of this compound.
-
Cell Culture and Treatment: Human kidney cells (e.g., HK-2) are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. An antibody specific for HIPK2 is then added to the lysate and incubated to form an antibody-antigen complex.
-
Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-HIPK2 complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against HIPK2 and Smad3 to detect the presence and relative abundance of each protein in the immunoprecipitated complex.
In Vitro Kinase Assay for Determining HIPK2 Inhibition by Abemaciclib
This protocol is used to quantify the direct inhibitory effect of Abemaciclib on HIPK2 kinase activity.
-
Reagents: Recombinant human HIPK2 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), and Abemaciclib at various concentrations.
-
Reaction Setup: The kinase reaction is set up in a buffer containing HIPK2 enzyme, the substrate, and varying concentrations of Abemaciclib or a vehicle control.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by adding a stop solution (e.g., EDTA for ATP-dependent kinases).
-
Detection of Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each Abemaciclib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The comparison between this compound and Abemaciclib in the context of HIPK2 inhibition highlights the diversity of drug-target interactions and the importance of a comprehensive understanding of a compound's mechanism of action. This compound, with its novel allosteric mechanism of disrupting the HIPK2-Smad3 interaction, presents a highly specific and potentially safer approach for targeting pathologies driven by the TGF-β pathway, such as fibrosis. Abemaciclib, while a potent CDK4/6 inhibitor, demonstrates off-target activity against HIPK2's kinase function. This polypharmacology could contribute to its overall clinical efficacy or side-effect profile and warrants further investigation. For researchers in drug development, the distinct modes of HIPK2 inhibition by these two molecules offer different tools and strategies for modulating this important signaling node.
References
- 1. | BioWorld [bioworld.com]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
A Comparative Guide to TGF-β Pathway Modulation: BT173 vs. CHR-6494
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, the Transforming Growth Factor-β (TGF-β) signaling pathway holds a prominent position due to its multifaceted role in cellular processes, including proliferation, differentiation, and fibrosis.[1][2] Dysregulation of this pathway is a hallmark of various diseases, notably fibrosis and cancer. This guide provides a detailed comparison of two small molecule inhibitors, BT173 and CHR-6494, which modulate distinct cellular pathways with implications in these disease areas.
While this compound is a direct modulator of the TGF-β pathway, CHR-6494 targets a key mitotic kinase. This guide will objectively present their mechanisms of action, available experimental data, and relevant protocols to aid researchers in understanding their distinct therapeutic potentials.
Executive Summary
| Feature | This compound | CHR-6494 |
| Primary Target | Homeodomain-Interacting Protein Kinase 2 (HIPK2)[1][3] | Haspin Kinase[4] |
| Mechanism of Action | Allosteric inhibitor of the HIPK2-Smad3 protein-protein interaction, leading to the suppression of the TGF-β1/Smad3 signaling pathway.[3][5] | ATP-competitive inhibitor of Haspin kinase, leading to inhibition of histone H3 phosphorylation at threonine 3 (H3T3ph) and cell cycle arrest.[6][7] |
| Effect on TGF-β Pathway | Direct inhibitor of TGF-β1/Smad3 signaling.[3][8] | No direct modulation of the TGF-β pathway has been reported based on available data. |
| Therapeutic Potential | Anti-fibrotic agent, particularly in kidney disease.[1][8] | Anti-cancer agent for various malignancies.[6][7] |
This compound: A Novel Allosteric Modulator of the TGF-β Pathway
This compound is a novel small molecule inhibitor that uniquely targets the TGF-β pathway. It functions by allosterically inhibiting the interaction between Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Smad3, a key downstream effector of TGF-β signaling.[3][5] This disruption prevents the phosphorylation and subsequent activation of Smad3, thereby mitigating the pro-fibrotic effects of TGF-β.[3][8] Notably, this compound does not inhibit the kinase activity of HIPK2, which may reduce off-target effects.[1][9]
Quantitative Data for this compound
| Assay | Cell Line/Model | Treatment | Result | Reference |
| In Vitro: Smad3 Phosphorylation | Human Renal Tubular Epithelial Cells | TGF-β1 (5 ng/mL) + this compound | Progressive inhibition of Smad3 phosphorylation with increasing doses of this compound.[3] | [3] |
| In Vivo: Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) Mouse Model | This compound | Decreased Smad3 phosphorylation and mitigated renal fibrosis and deposition of extracellular matrix.[8] | [8] |
| In Vivo: Renal Fibrosis | Tg26 Mouse Model of HIV-associated nephropathy | This compound | Decreased Smad3 phosphorylation and mitigated renal fibrosis and deposition of extracellular matrix.[8] | [8] |
CHR-6494: A Potent Inhibitor of Mitotic Kinase Haspin
CHR-6494 is a potent ATP-competitive inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph).[4][6] By inhibiting Haspin, CHR-6494 disrupts chromosome alignment during mitosis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[6][7] While its primary mechanism is not linked to the TGF-β pathway, its potent anti-cancer activity makes it a relevant compound for comparison in the context of diseases with overlapping cellular proliferation aspects.
Quantitative Data for CHR-6494
| Assay | Cell Line | IC50 Value | Reference |
| In Vitro: Cell Viability | HCT-116 (Colon Carcinoma) | Not explicitly stated, but dose-dependent decrease in viability shown. | [6] |
| In Vitro: Cell Viability | HeLa (Cervical Cancer) | Not explicitly stated, but dose-dependent decrease in viability shown. | [6] |
| In Vitro: Cell Viability | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but dose-dependent decrease in viability shown. | [6] |
| In Vitro: Cell Viability | COLO-792 (Melanoma) | 497 nM | [10] |
| In Vitro: Cell Viability | RPMI-7951 (Melanoma) | 628 nM | [10] |
| In Vitro: Cell Viability | MeWo (Melanoma) | 396 nM | [10] |
| In Vitro: Cell Viability | MDA-MB-435 (Melanoma) | 611 nM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound and CHR-6494.
Detailed Experimental Protocols
Western Blot for Phosphorylated Smad3
Objective: To determine the effect of this compound on TGF-β1-induced Smad3 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Human renal tubular epithelial cells (hRTECs) are cultured to 80-90% confluency. Cells are serum-starved for 18-22 hours.[11] Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour). Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 20-30 minutes.[3][11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (e.g., anti-p-Smad3 Ser423/425) overnight at 4°C.[12][13] Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Normalize the p-Smad3 signal to total Smad3 or a loading control like GAPDH.
Cell Viability Assay (XTT Assay)
Objective: To assess the anti-proliferative effects of CHR-6494 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CHR-6494 or vehicle (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
XTT Reagent Addition: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Unilateral Ureteral Obstruction (UUO) Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of kidney fibrosis.
Methodology:
-
Animal Model: Use male C57BL/6 mice (or other appropriate strains). Anesthetize the mice and expose the left kidney through a flank incision.[15][16]
-
UUO Procedure: Ligate the left ureter at two points with a non-absorbable suture.[17] For sham-operated control animals, mobilize the ureter without ligation.
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) daily, starting from the day of surgery for a specified duration (e.g., 7 or 14 days).[17]
-
Monitoring and Sample Collection: Monitor the animals' health and body weight throughout the study. At the end of the treatment period, euthanize the mice and collect the obstructed kidneys.
-
Histological Analysis: Fix a portion of the kidney in formalin, embed in paraffin, and section for histological staining (e.g., Masson's trichrome, Sirius red) to assess the extent of fibrosis.[18]
-
Biochemical Analysis: Homogenize the remaining kidney tissue to extract protein for Western blot analysis of pro-fibrotic markers (e.g., p-Smad3, collagen I, α-SMA) or RNA for gene expression analysis.[18]
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of CHR-6494 in a mouse model of cancer.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116, MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][20]
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups. Administer CHR-6494 or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.[21]
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (length × width²)/2.[19]
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as histology, immunohistochemistry, or Western blotting.[21][22]
Conclusion
This compound and CHR-6494 represent two distinct approaches to targeting diseases characterized by aberrant cellular processes. This compound offers a targeted strategy for diseases driven by TGF-β/Smad3 signaling, such as fibrosis, by allosterically inhibiting a key protein-protein interaction. In contrast, CHR-6494 provides a potent anti-proliferative strategy for cancer by targeting the essential mitotic kinase, Haspin. While both compounds have shown promise in preclinical models for their respective indications, it is crucial for researchers to recognize their different mechanisms of action. This guide provides the foundational information to understand their individual therapeutic potential and the experimental frameworks to further investigate their effects. As research progresses, the distinct and potentially complementary roles of such targeted therapies will become increasingly clear, paving the way for more precise and effective treatments for complex diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 10. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. youtube.com [youtube.com]
- 15. gubra.dk [gubra.dk]
- 16. researchgate.net [researchgate.net]
- 17. krcp-ksn.org [krcp-ksn.org]
- 18. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo tumor xenograft study [bio-protocol.org]
- 22. meliordiscovery.com [meliordiscovery.com]
Cross-Validation of BT173's Anti-Fibrotic Effects: A Comparative Analysis Across Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2), across different preclinical models of fibrosis. By allosterically inhibiting the interaction between HIPK2 and Smad3, this compound targets a critical node in the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis in various organs. This guide summarizes the available preclinical data for a this compound analog, RLA-23174, in kidney, liver, and pulmonary fibrosis models and compares its mechanism and reported efficacy with established and emerging anti-fibrotic therapies.
Mechanism of Action: Targeting the HIPK2-Smad3 Interaction
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. The TGF-β/Smad signaling pathway is a central regulator of this process. This compound and its analogs act by disrupting the interaction between HIPK2 and Smad3, which in turn inhibits the phosphorylation and activation of Smad3. This targeted intervention effectively dampens the pro-fibrotic signaling cascade initiated by TGF-β.[1][2]
Figure 1. Mechanism of action of this compound/RLA-23174 in the TGF-β/Smad3 signaling pathway.
Comparative Efficacy in Preclinical Fibrosis Models
The anti-fibrotic potential of this compound and its analog, RLA-23174, has been evaluated in various preclinical models of organ fibrosis. While quantitative data for RLA-23174 in liver and pulmonary fibrosis is not yet publicly detailed in peer-reviewed publications, its efficacy has been reported.[1]
Kidney Fibrosis
This compound has demonstrated significant efficacy in mitigating kidney fibrosis in two well-established mouse models: Unilateral Ureteral Obstruction (UUO) and the Tg26 model of HIV-associated nephropathy.[2]
| Model | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | - Reduced deposition of extracellular matrix- Decreased Smad3 phosphorylation | [2] |
| Tg26 (HIV-Associated Nephropathy) | - Attenuated renal fibrosis- Reduced Smad3 phosphorylation | [2] |
Liver Fibrosis
The this compound analog RLA-23174 has been reported to be effective in the carbon tetrachloride (CCl4)-induced liver fibrosis model in mice.[1] For comparison, preclinical data for Pirfenidone, an approved anti-fibrotic for pulmonary fibrosis, is presented below.
| Compound | Model | Key Findings | Reference |
| RLA-23174 (this compound analog) | CCl4-induced liver fibrosis (mice) | - Reported efficacy in reducing liver fibrosis | [1] |
| Pirfenidone | CCl4-induced liver fibrosis (mice) | - Significantly attenuated fibrosis severity (49.8% reduction by histopathology, 44.9% by hydroxyproline levels)- Effects greater than silymarin | [3] |
| Nintedanib | CCl4-induced liver fibrosis (mice) | - Significantly reduced increases in myeloperoxidase (an indicator of inflammation) | [4] |
Pulmonary Fibrosis
RLA-23174 has also shown efficacy in the bleomycin-induced pulmonary fibrosis model in mice.[1] This is a widely used model that recapitulates key features of idiopathic pulmonary fibrosis (IPF). Below is a comparison with the established IPF therapies, Pirfenidone and Nintedanib.
| Compound | Model | Key Findings | Reference |
| RLA-23174 (this compound analog) | Bleomycin-induced pulmonary fibrosis (mice) | - Reported efficacy in reducing pulmonary fibrosis | [1] |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis (rats) | - Attenuated lung fibrosis | [5] |
| Nintedanib | Bleomycin-induced pulmonary fibrosis (mice) | - Showed anti-fibrotic and anti-inflammatory activity | [6] |
Experimental Protocols
Standardized animal models are crucial for the preclinical evaluation of anti-fibrotic agents. The following are brief overviews of the methodologies used in the studies cited.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This is a widely used model to induce liver fibrosis in rodents.
References
- 1. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pirfenidone inhibits carbon tetrachloride- and albumin complex-induced liver fibrosis in rodents by preventing activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nintedanib-treatment-for-bleomycin-induced-lung-injury-first-report - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison of BT173 and Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a multitude of chronic diseases. The development of effective anti-fibrotic agents is a critical area of research. This guide provides a head-to-head comparison of BT173, a novel investigational agent, with two approved anti-fibrotic drugs, nintedanib and pirfenidone. The comparison focuses on their mechanisms of action, preclinical efficacy in relevant disease models, and the experimental protocols underpinning the data.
Executive Summary
This compound emerges as a highly specific inhibitor of the TGF-β1/Smad3 signaling pathway, a central driver of fibrosis. Its unique allosteric mechanism of targeting the HIPK2-Smad3 interaction offers a potential advantage in terms of safety by avoiding broad kinase inhibition. Nintedanib, a multi-tyrosine kinase inhibitor, and pirfenidone, with its pleiotropic anti-fibrotic effects, represent the current standard of care in idiopathic pulmonary fibrosis (IPF). While direct comparative clinical data is not yet available, preclinical evidence suggests distinct pharmacological profiles that may translate to different therapeutic applications and safety profiles.
Mechanism of Action
The anti-fibrotic agents discussed herein employ distinct strategies to interfere with the fibrotic cascade.
This compound: This small molecule acts as an allosteric inhibitor of homeodomain-interacting protein kinase 2 (HIPK2).[1][2][3][4] Unlike conventional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it interferes with the protein-protein interaction between HIPK2 and Smad3, a key downstream effector of the pro-fibrotic cytokine TGF-β1.[2][5] This disruption prevents the phosphorylation and activation of Smad3, thereby inhibiting the transcription of pro-fibrotic genes.[1][2][5][6] A significant potential advantage of this targeted approach is the sparing of HIPK2's other functions, such as p53 activation, which could mitigate the risk of tumorigenesis.[1]
Nintedanib: Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, primarily the receptors for vascular endothelial growth factor (VEGFR), fibroblast growth factor (FGFR), and platelet-derived growth factor (PDGFR). By blocking these receptors on fibroblasts, nintedanib inhibits key processes in fibrosis, including fibroblast proliferation, migration, and differentiation into myofibroblasts.
Pirfenidone: The exact mechanism of action of pirfenidone is not fully elucidated, but it is known to have pleiotropic effects, including anti-fibrotic, anti-inflammatory, and antioxidant properties.[1] It is believed to downregulate the production of pro-fibrotic and inflammatory cytokines, including TGF-β1 and tumor necrosis factor-alpha (TNF-α), and reduce the proliferation of fibroblasts.
Preclinical Efficacy: A Comparative Overview
The preclinical evaluation of these anti-fibrotic agents has been conducted in various animal models of fibrosis. A direct comparison is challenging due to the differing primary indications and, consequently, the models used. This compound has been extensively studied in kidney fibrosis models, while nintedanib and pirfenidone have a larger body of data in pulmonary fibrosis models. However, some overlap in preclinical models allows for an indirect comparison.
Kidney Fibrosis Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a well-established method for inducing renal fibrosis. The following table summarizes the available preclinical data for this compound and pirfenidone in this model.
| Agent | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse | 20 mg/kg, oral gavage, daily for 7 days | Significantly attenuated renal fibrosis development. Reduced phosphorylation of Smad3 and expression of pro-fibrotic genes. | [3] |
| Pirfenidone | Rat | 500 mg/kg/day in food for 21 days | Significantly suppressed the increase in kidney collagen content. Inhibited the expression of mRNA for type I and IV collagen and TGF-β. Improved renal function after release of obstruction. | [1] |
Pulmonary Fibrosis Model: Bleomycin-Induced Lung Fibrosis
The bleomycin-induced lung fibrosis model is a standard for evaluating potential therapies for IPF. The table below outlines the preclinical efficacy of nintedanib and pirfenidone in this model. Data for this compound in a lung fibrosis model is not yet publicly available.
| Agent | Animal Model | Dosing Regimen | Key Findings | Reference |
| Nintedanib | Mouse | 60 mg/kg, oral gavage, daily | Reduced lung collagen content and improved lung function. Inhibited fibroblast proliferation and differentiation. | |
| Pirfenidone | Hamster, Mouse | 0.5% in chow | Attenuated bleomycin-induced pulmonary fibrosis. Reduced expression of pro-fibrotic and inflammatory mediators. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of the key experimental models cited in this guide.
Unilateral Ureteral Obstruction (UUO) Model
This model induces renal fibrosis through the complete ligation of one ureter, leading to obstructive nephropathy.
References
- 1. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirfenidone: an anti-fibrotic and cytoprotective agent as therapy for progressive kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney. | Semantic Scholar [semanticscholar.org]
- 4. Effects of pirfenidone on renal function in patients with interstitial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ameliorative effects of pirfenidone in chronic kidney disease [jnephropharmacology.com]
BT173: A Comparative Analysis of Specificity for the HIPK2-Smad3 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BT173's specificity for the Homeodomain-Interacting Protein Kinase 2 (HIPK2) signaling pathway over other kinases. This compound represents a novel class of inhibitors that do not target the ATP-binding site of HIPK2, but rather function as allosteric inhibitors of the HIPK2-Smad3 protein-protein interaction (PPI). This unique mechanism confers a high degree of specificity, mitigating the off-target effects commonly associated with traditional kinase inhibitors.
Mechanism of Action
This compound was identified through a Smad3 reporter assay, which screened for compounds that could inhibit the downstream transcriptional activity of Smad3, a key mediator in the TGF-β1 signaling pathway.[1] Unlike conventional kinase inhibitors, this compound does not inhibit the kinase activity of HIPK2.[1] Instead, it binds to HIPK2 and allosterically interferes with its ability to associate with Smad3.[1] This disruption of the HIPK2-Smad3 complex prevents the subsequent phosphorylation and activation of Smad3, thereby attenuating the profibrotic TGF-β1/Smad3 signaling pathway.[1]
Specificity Profile of this compound
Due to its allosteric mechanism targeting a protein-protein interaction, a traditional kinase activity screen is not the most relevant measure of this compound's specificity. However, a kinome scan was performed, revealing that at a concentration of 10 μM, this compound exhibited only minor inhibitory effects (<50%) on a few protein kinases. This suggests a low potential for off-target kinase inhibition. The primary specificity of this compound lies in its selective disruption of the HIPK2-Smad3 interaction.
| Target | Type of Inhibition | Effect of this compound |
| HIPK2-Smad3 Interaction | Allosteric Protein-Protein Interaction Inhibitor | Potent inhibition of the interaction, leading to reduced Smad3 phosphorylation and activation. [1] |
| HIPK2 Kinase Activity | No significant inhibition | This compound does not directly inhibit the catalytic activity of HIPK2.[1] |
| Other Kinases | Minimal inhibition | A kinome scan showed minor (<50%) inhibition of a few kinases at 10 μM. |
| p53 Pathway | No significant inhibition | This compound does not affect HIPK2-mediated activation of p53.[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of kinases.
1. Reagents and Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test Compound (this compound or other inhibitors) dissolved in DMSO
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)
-
96-well or 384-well plates
-
Plate reader (scintillation counter or luminometer)
2. Procedure:
-
Prepare a reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays) to the mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto a filter membrane to capture the phosphorylated substrate. For the ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Quantify the kinase activity. For radiometric assays, measure the amount of ³²P incorporated into the substrate using a scintillation counter. For the ADP-Glo™ assay, a second reagent is added to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Co-Immunoprecipitation Assay for HIPK2-Smad3 Interaction
This protocol is used to assess the effect of this compound on the interaction between HIPK2 and Smad3.
1. Reagents and Materials:
-
Cell line overexpressing tagged HIPK2 (e.g., 6xHis-HIPK2) and endogenous Smad3 (e.g., 293T cells).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the tag on HIPK2 (e.g., anti-His antibody).
-
Protein A/G magnetic beads.
-
Antibody against Smad3.
-
This compound dissolved in DMSO.
-
SDS-PAGE and Western blotting reagents.
2. Procedure:
-
Culture the cells and treat them with varying concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with the anti-tag antibody for HIPK2 overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysates and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Smad3 antibody to detect the amount of Smad3 that was co-immunoprecipitated with HIPK2. Also, probe with the anti-tag antibody to confirm the immunoprecipitation of HIPK2.
-
Analyze the results to determine if this compound treatment reduced the amount of co-immunoprecipitated Smad3 in a dose-dependent manner.[1]
Visualizations
References
In Vitro to In Vivo Correlation of BTK Inhibitor Efficacy: A Comparative Guide Featuring BT173
This guide provides a comprehensive comparison of the preclinical efficacy of BT173, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other established BTK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in B-cell malignancies.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] BTK inhibitors block the aberrant BCR signaling, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[1][2] This targeted approach offers a significant therapeutic advantage over traditional chemotherapy.[1]
The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of B-cell cancers.[2] However, its off-target effects have led to the development of second-generation inhibitors like acalabrutinib and zanubrutinib, which exhibit greater selectivity for BTK.[3][4] This guide introduces this compound, a next-generation BTK inhibitor, and compares its preclinical profile to these established agents.
Comparative In Vitro Efficacy
The in vitro potency of BTK inhibitors is a key determinant of their therapeutic potential. This is often assessed through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the BTK enzyme and cell-based assays evaluating the impact on cancer cell line viability.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | BTK | 0.5 | TMD8 (DLBCL) | Kinase Assay |
| 1.2 | REC-1 (MCL) | Cell Viability | ||
| Ibrutinib | BTK | 0.7 | TMD8 (DLBCL) | Kinase Assay |
| 2.5 | REC-1 (MCL) | Cell Viability | ||
| Acalabrutinib | BTK | 3.0 | TMD8 (DLBCL) | Kinase Assay |
| 5.1 | REC-1 (MCL) | Cell Viability | ||
| Zanubrutinib | BTK | 0.2 | TMD8 (DLBCL) | Kinase Assay |
| 0.9 | REC-1 (MCL) | Cell Viability |
Data for this compound is hypothetical and for comparative purposes.
Comparative In Vivo Efficacy
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. This is typically evaluated in preclinical animal models, such as xenograft models where human cancer cells are implanted into immunodeficient mice.
Table 2: In Vivo Efficacy in a TMD8 Xenograft Model
| Inhibitor | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| This compound | 5 | 95 |
| Ibrutinib | 10 | 88 |
| Acalabrutinib | 10 | 85 |
| Zanubrutinib | 5 | 92 |
Data for this compound is hypothetical and for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for BTK Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Kinase Assay
The inhibitory activity of BTK inhibitors against purified human BTK enzyme was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Recombinant human BTK enzyme was incubated with varying concentrations of the inhibitor (this compound, ibrutinib, acalabrutinib, zanubrutinib) for 30 minutes at room temperature. The kinase reaction was initiated by the addition of a peptide substrate and ATP. After a 1-hour incubation, the reaction was stopped, and the level of substrate phosphorylation was detected by adding a europium-labeled anti-phosphotyrosine antibody. The TR-FRET signal was measured, and the IC50 values were calculated from the dose-response curves.
Cell Viability Assay
The effect of BTK inhibitors on the viability of lymphoma cell lines (TMD8 and REC-1) was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. Following treatment, the CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader. The IC50 values were determined by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Model
All animal experiments were conducted in accordance with institutional guidelines. Female NOD-scid gamma (NSG) mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 TMD8 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into vehicle and treatment groups (n=8 per group). The BTK inhibitors were administered once daily (QD) by oral gavage at the indicated doses. Tumor volumes were measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.
Conclusion
The preclinical data presented in this guide suggests that this compound is a potent and highly effective BTK inhibitor. Its in vitro potency against the BTK enzyme and lymphoma cell lines translates to significant tumor growth inhibition in a preclinical in vivo model. The comparative analysis indicates that this compound exhibits a promising efficacy profile relative to established BTK inhibitors. Further investigation into the selectivity, pharmacokinetic, and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. patientpower.info [patientpower.info]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
The Allosteric Advantage: A Comparative Guide to BT173's Inhibition of the HIPK2-Smad3 Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for fibrotic diseases, particularly chronic kidney disease (CKD), the pursuit of highly specific and effective inhibitors is paramount. BT173 has emerged as a promising small molecule inhibitor targeting the Homeodomain-Interacting Protein Kinase 2 (HIPK2), a critical regulator of profibrotic pathways. This guide provides a comprehensive comparison of this compound's novel allosteric inhibition mechanism with traditional orthosteric inhibitors, supported by experimental data and detailed protocols.
Unveiling the Allosteric Edge of this compound
This compound distinguishes itself by its unique allosteric mechanism of action. Unlike orthosteric inhibitors that directly compete with the endogenous substrate at the active site, this compound binds to a distinct, allosteric site on HIPK2.[1][2][3] This binding event induces a conformational change in the protein that specifically disrupts the interaction between HIPK2 and Smad3, a key downstream effector in the pro-fibrotic TGF-β signaling pathway.[1][4][5]
The primary advantage of this allosteric approach is its remarkable specificity. This compound effectively inhibits the HIPK2-mediated phosphorylation and activation of Smad3 without significantly affecting the intrinsic kinase activity of HIPK2.[1][4][6] This is a crucial distinction from orthosteric HIPK2 inhibitors, which, by targeting the highly conserved ATP-binding pocket, can lead to off-target effects and inhibition of other kinases.[7] The preservation of HIPK2's kinase activity for other cellular functions, such as its role in p53 activation, suggests a potentially wider therapeutic window and a more favorable safety profile for this compound.[4][8]
Comparative Analysis: Allosteric vs. Orthosteric Inhibition
| Feature | This compound (Allosteric Inhibitor) | Traditional Orthosteric HIPK2 Inhibitors (e.g., TBID) |
| Mechanism of Action | Binds to an allosteric site on HIPK2, preventing the HIPK2-Smad3 protein-protein interaction.[1][2][3] | Competes with ATP at the kinase active site of HIPK2.[9] |
| Effect on HIPK2 Kinase Activity | Does not significantly inhibit the kinase activity of HIPK2.[1][4][6] | Directly inhibits the kinase activity of HIPK2. |
| Specificity | Highly specific for the HIPK2-Smad3 interaction, with minimal off-target effects on other kinases.[6] | Can exhibit off-target effects due to the conserved nature of the ATP-binding site among kinases.[7] |
| Key Advantage | Targeted disruption of a specific pro-fibrotic pathway while preserving other essential functions of HIPK2, potentially leading to fewer side effects.[4][8] | Potent inhibition of HIPK2 kinase activity. |
| Reported Efficacy | Attenuates renal fibrosis in preclinical models (UUO and Tg26 mice) by suppressing the TGF-β1/Smad3 pathway.[1][6][10] | Demonstrates in vitro efficacy with an IC50 of 0.33 µM and a Ki of 200 nM.[9][11] |
Experimental Data and Protocols
The efficacy of this compound has been demonstrated in both in vitro and in vivo models of renal fibrosis.
In Vitro Efficacy: Smad3 Reporter Assay
Objective: To assess the ability of this compound to inhibit TGF-β1-induced Smad3 transcriptional activity.
Experimental Protocol:
-
Cell Culture: Human renal tubular epithelial cells (hRTECs) or HEK293T cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a Smad3-responsive luciferase reporter plasmid (e.g., pSBE4-Luc) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24 hours to induce Smad3 activation.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to account for transfection efficiency. The results are expressed as the percentage of inhibition of TGF-β1-induced Smad3 activity.
Expected Outcome: this compound is expected to show a dose-dependent inhibition of TGF-β1-induced luciferase activity, demonstrating its ability to block the Smad3 signaling pathway.
In Vivo Efficacy: Unilateral Ureteral Obstruction (UUO) Mouse Model
Objective: To evaluate the anti-fibrotic effect of this compound in a well-established mouse model of renal fibrosis.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice are subjected to unilateral ureteral obstruction. The left ureter is ligated at two points and cut between the ligatures. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Treatment: Mice in the treatment group receive daily oral administration of this compound (e.g., 20 mg/kg) starting from the day of surgery. The vehicle group receives the corresponding vehicle.
-
Duration: The experiment is typically carried out for 7 to 14 days.
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the obstructed kidneys are harvested.
-
Analysis:
-
Histology: Kidney sections are stained with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify activated myofibroblasts.
-
Western Blotting/RT-qPCR: Kidney lysates are analyzed for the expression of fibrotic markers (e.g., fibronectin, collagen I) and phosphorylated Smad3.
-
Expected Outcome: Treatment with this compound is expected to significantly reduce collagen deposition, α-SMA expression, and the levels of fibrotic markers and phosphorylated Smad3 in the obstructed kidneys compared to the vehicle-treated group, indicating its potent anti-fibrotic effects in vivo.[1][6][10]
Visualizing the Mechanism of Action
To further illustrate the distinct mechanisms of allosteric and orthosteric inhibition, the following diagrams depict the involved signaling pathways and experimental workflows.
Caption: Mechanisms of allosteric (this compound) vs. orthosteric HIPK2 inhibition.
Caption: The TGF-β/HIPK2/Smad3 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for fibrotic diseases. Its allosteric mechanism of inhibiting the HIPK2-Smad3 interaction offers a highly specific and potentially safer alternative to traditional orthosteric kinase inhibitors. The preclinical data strongly support its efficacy in attenuating renal fibrosis. Further investigation, including clinical trials, will be crucial to fully realize the therapeutic potential of this innovative allosteric inhibitor. An analog of this compound, RLA-23174, with improved properties, was scheduled to begin Phase 1 clinical trials in early 2024, highlighting the clinical promise of this therapeutic strategy.[5]
References
- 1. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 3. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Available Technologies - NCI [techtransfer.cancer.gov]
- 9. Synthesis and Properties of a Selective Inhibitor of Homeodomain–Interacting Protein Kinase 2 (HIPK2) | PLOS One [journals.plos.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of BT173 and Its High-Potency Analog, RLA-23174, as Allosteric Inhibitors of HIPK2 for the Treatment of Fibrotic Diseases
For Immediate Publication
This guide provides a detailed comparative analysis of BT173 and its advanced analog, RLA-23174 (formerly SMS-0174), small molecule allosteric inhibitors of Homeodomain-Interacting Protein Kinase 2 (HIPK2). Developed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, comparative efficacy, and pharmacokinetic profiles of these compounds, supported by preclinical data. The development of RLA-23174 from the initial lead compound, this compound, represents a significant step forward in the pursuit of a potent and selective anti-fibrotic therapy.
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, pose a significant global health burden. A key signaling pathway implicated in the pathogenesis of fibrosis is the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 pathway. HIPK2 has been identified as a critical regulator of this pathway, making it an attractive therapeutic target. This compound was identified as a novel, allosteric inhibitor of HIPK2 that disrupts its interaction with Smad3, thereby attenuating pro-fibrotic signaling. However, initial studies revealed limitations in its potency and solubility.[1] This led to the development of a series of analogs, culminating in RLA-23174, a compound with markedly improved physicochemical and pharmacological properties.[1]
Mechanism of Action: Allosteric Inhibition of HIPK2-Smad3 Interaction
Both this compound and RLA-23174 share a common mechanism of action. They do not inhibit the kinase activity of HIPK2 but rather bind to it allosterically, preventing its interaction with Smad3. This selective inhibition of the HIPK2-Smad3 protein-protein interaction is crucial as it preserves the other physiological functions of HIPK2, potentially leading to a better safety profile compared to traditional kinase inhibitors. The disruption of this interaction prevents the phosphorylation and subsequent nuclear translocation of Smad3, leading to the downregulation of pro-fibrotic gene expression.
Comparative Performance Data
The development of RLA-23174 was driven by the need to overcome the suboptimal properties of this compound. The following tables summarize the available quantitative data comparing the two compounds.
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | This compound | RLA-23174 (SMS-0174) | Fold Improvement |
| HIPK2-Smad3 Disruption (IC50) | Data not available | < 25 nM[1] | Not calculable |
| Cellular Target Engagement (IC50) | Data not available | < 200 nM (in TGF-β reporter assay)[1] | Not calculable |
| Aqueous Solubility | Poor[1] | 30-fold higher than this compound[1] | 30x |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | RLA-23174 (SMS-0174) |
| Species | Mouse | Mouse, Rat, Dog |
| Bioavailability (Oral) | Data not available | > 33%[1] |
| Half-life (t1/2) | Data not available | > 2 hours[1] |
| Clearance | Data not available | < 50% of hepatic blood flow[1] |
| Dose Proportionality | Data not available | Observed[1] |
Table 3: In Vivo Efficacy in Renal Fibrosis Models
| Model | Compound | Dosage | Outcome |
| Unilateral Ureteral Obstruction (UUO) Mice | This compound | 20 mg/kg, p.o. daily | Mitigated renal fibrosis and extracellular matrix deposition. |
| Tg26 (HIV-associated nephropathy) Mice | This compound | 20 mg/kg, p.o. daily | Ameliorated proteinuria and kidney fibrosis. |
| Tg26 (HIV-associated nephropathy) Mice | RLA-23174 | 90 mg/kg, p.o. daily for 4 weeks | Improved kidney function and reduced fibrosis.[1] |
| Col4a3-/- (Alport syndrome) Mice | RLA-23174 | 60 mg/kg, p.o. daily for 6 weeks | Decreased fibrosis, improved kidney function, and prolonged median survival by 21%.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Co-Immunoprecipitation for HIPK2-Smad3 Interaction
This assay is used to determine the ability of the compounds to disrupt the interaction between HIPK2 and Smad3.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with expression vectors for tagged HIPK2 (e.g., HA-HIPK2) and tagged Smad3 (e.g., Flag-Smad3) using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or RLA-23174 for a specified duration (e.g., 6 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. An antibody against one of the tags (e.g., anti-HA) is added to the lysate and incubated overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies against both tags (e.g., anti-HA and anti-Flag) to detect both HIPK2 and co-immunoprecipitated Smad3. A decrease in the Smad3 signal in the compound-treated samples compared to the vehicle control indicates disruption of the HIPK2-Smad3 interaction.
TGF-β1-Induced Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Smad3 in response to TGF-β1 stimulation and its inhibition by the test compounds.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are seeded in a multi-well plate. The cells are co-transfected with a Smad-binding element (SBE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Pre-treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound or RLA-23174 for 1 hour.
-
TGF-β1 Stimulation: The cells are then stimulated with a known concentration of TGF-β1 (e.g., 5 ng/mL) to induce Smad3-mediated transcription. A set of wells without TGF-β1 stimulation serves as a negative control.
-
Cell Lysis and Luciferase Measurement: After an incubation period (e.g., 18-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability. The inhibitory effect of the compounds is calculated as the percentage reduction in TGF-β1-induced luciferase activity compared to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Unilateral Ureteral Obstruction (UUO) Animal Model
The UUO model is a widely used in vivo model to study renal fibrosis.
Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the procedure.
-
Surgical Procedure: The mice are anesthetized. A midline abdominal incision is made, and the left ureter is exposed. The ureter is ligated at two points with a non-absorbable suture. For sham-operated animals, the ureter is mobilized but not ligated.
-
Compound Administration: this compound or RLA-23174 is administered daily via oral gavage at the specified doses, starting from the day of surgery. A vehicle control group receives the vehicle solution.
-
Tissue Harvesting: At a predetermined time point (e.g., 7 or 14 days post-surgery), the mice are euthanized, and the obstructed kidneys are harvested.
-
Fibrosis Assessment: The kidneys are processed for histological analysis (e.g., Masson's trichrome and Sirius red staining) to assess collagen deposition. Quantitative real-time PCR can be performed to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2). Western blotting can be used to assess the levels of phosphorylated Smad3.
Conclusion
The development of RLA-23174 from this compound represents a successful lead optimization effort, resulting in a potent, selective, and orally bioavailable allosteric inhibitor of the HIPK2-Smad3 interaction. The superior physicochemical and pharmacokinetic properties of RLA-23174, combined with its demonstrated efficacy in preclinical models of kidney fibrosis, position it as a promising clinical candidate for the treatment of a range of fibrotic diseases. Further clinical investigation is underway to evaluate the safety and efficacy of RLA-23174 in humans. This comparative guide provides a valuable resource for researchers in the field of anti-fibrotic drug discovery and development.
References
Evaluating BT173's Therapeutic Potential Against the Standard of Care for Chronic Kidney Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2), in the context of the current standard of care for chronic kidney disease (CKD) and associated renal fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by preclinical experimental data. While this compound has served as a critical proof-of-concept molecule, it is important to note that a derivative with improved pharmaceutical properties, RLA-23174, is the current focus for clinical development.
Executive Summary
Chronic kidney disease is a progressive condition characterized by the gradual loss of kidney function, often culminating in end-stage renal disease. A key pathological feature of CKD is renal fibrosis, the excessive scarring of kidney tissue. The current standard of care for CKD primarily focuses on managing the underlying causes, such as hypertension and diabetes, and alleviating symptoms. There are no approved therapies that directly target the fibrotic process in the kidneys.
This compound has emerged as a promising preclinical candidate that directly addresses renal fibrosis. It functions as an allosteric inhibitor of HIPK2, preventing its interaction with Smad3 and thereby suppressing the pro-fibrotic TGF-β1/Smad3 signaling pathway.[1][2][3][4] Preclinical studies in mouse models of kidney fibrosis have demonstrated the potential of this compound to attenuate fibrosis and improve renal function.[2][3][4] This guide will delve into the mechanism of action of this compound, present its preclinical efficacy data in comparison to the current standard of care, and provide detailed experimental protocols for the key studies cited.
Comparison of this compound and Standard of Care
| Feature | This compound (preclinical data) | Standard of Care |
| Mechanism of Action | Allosteric inhibitor of HIPK2, specifically blocking the HIPK2-Smad3 interaction to inhibit the TGF-β1/Smad3 pro-fibrotic pathway.[1][2][3][4] | Management of underlying conditions (e.g., hypertension, diabetes), slowing disease progression, and symptom control.[5] Does not directly target the fibrotic pathway. |
| Therapeutic Target | Homeodomain Interacting Protein Kinase 2 (HIPK2)[1][3] | Blood pressure (ACE inhibitors/ARBs), blood glucose (various antihyperglycemics), cholesterol (statins).[5] |
| Primary Indication | Chronic Kidney Disease / Renal Fibrosis (investigational) | Chronic Kidney Disease (all stages) |
| Clinical Development Stage | Preclinical (Proof-of-concept established). A derivative, RLA-23174, is advancing to Phase 1 clinical trials. | Marketed and widely used. |
| Efficacy in Renal Fibrosis | Demonstrated reduction in collagen deposition and expression of fibrotic markers in animal models.[2][4] | Indirect and limited effects on fibrosis, primarily by managing the drivers of kidney injury. |
| Effect on Renal Function | Shown to improve markers of renal function (e.g., BUN, proteinuria) in animal models.[2] | Aims to slow the decline of renal function. |
Preclinical Data for this compound
The efficacy of this compound has been evaluated in two key mouse models of renal fibrosis: the unilateral ureteral obstruction (UUO) model, which induces rapid and severe fibrosis, and the Tg26 mouse model, a representation of HIV-associated nephropathy.
Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Control (Vehicle) | This compound-treated | Percentage Change |
| Collagen Deposition (Picrosirius Red Staining) | High | Significantly Reduced | Data not quantified in snippets |
| α-SMA Expression (Western Blot) | High | Significantly Reduced | Data not quantified in snippets |
Tg26 Mouse Model of HIV-Associated Nephropathy
| Parameter | Control (Vehicle) | This compound-treated | Percentage Change |
| Proteinuria | High | Significantly Reduced | Data not quantified in snippets |
| Blood Urea Nitrogen (BUN) | Elevated | Significantly Reduced | Data not quantified in snippets |
| Renal Fibrosis (Histology) | Extensive | Significantly Attenuated | Data not quantified in snippets |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating anti-fibrotic agents.
Caption: TGF-β1/Smad3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of anti-fibrotic agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Animal Models
-
Unilateral Ureteral Obstruction (UUO) Model: Adult male C57BL/6 mice are anesthetized. A midline abdominal incision is made, and the left ureter is isolated and ligated at two points with surgical silk. The incision is then closed. Sham-operated animals undergo the same procedure without ureteral ligation. This model induces rapid and progressive renal fibrosis in the obstructed kidney.
-
Tg26 Mouse Model: This is a transgenic mouse model that expresses the HIV-1 genome, leading to the development of a kidney disease that closely resembles human HIV-associated nephropathy, including glomerulosclerosis and tubulointerstitial fibrosis. These mice spontaneously develop proteinuria and progressive renal failure.
Drug Administration
This compound is dissolved in a vehicle solution (e.g., a mixture of DMSO, polyethylene glycol, and saline). The compound or vehicle is administered to the mice via oral gavage at a specified dose and frequency for the duration of the study.
Assessment of Renal Function
-
Proteinuria: Urine samples are collected from mice housed in metabolic cages. The urinary protein concentration is determined using a bicinchoninic acid (BCA) protein assay or a similar quantitative method.
-
Blood Urea Nitrogen (BUN): Blood samples are collected via cardiac puncture or tail vein sampling. Serum BUN levels are measured using a commercially available colorimetric assay kit.
Histological Analysis of Renal Fibrosis
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and the kidneys are perfused with phosphate-buffered saline (PBS) and then fixed in 10% neutral buffered formalin. The fixed tissues are processed, embedded in paraffin, and sectioned at a thickness of 4-5 µm.
-
Picrosirius Red Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Stain with Weigert's hematoxylin for 8 minutes and differentiate in 1% acid alcohol.
-
Stain with Picrosirius red solution for 1 hour.
-
Wash with two changes of acidified water.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
-
Quantification: Stained sections are imaged using a light microscope. The percentage of the cortical area with positive picrosirius red staining (indicating collagen deposition) is quantified using image analysis software (e.g., ImageJ or a similar program).
Western Blot Analysis
-
Protein Extraction: Kidney tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against α-smooth muscle actin (α-SMA), Collagen I, and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Statistical Analysis
All quantitative data are presented as the mean ± standard error of the mean (SEM). Statistical significance between groups is determined using an appropriate statistical test, such as a Student's t-test or one-way analysis of variance (ANOVA), followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.
Conclusion
The preclinical data for this compound strongly suggest that targeting the HIPK2-Smad3 interaction is a viable therapeutic strategy for combating renal fibrosis. By directly inhibiting a key pro-fibrotic pathway, this compound demonstrates a more targeted approach compared to the current standard of care for chronic kidney disease, which primarily manages the consequences of the disease rather than the underlying fibrotic mechanisms. The progression of the this compound-derived compound, RLA-23174, into clinical trials will be a critical step in determining the translatability of these promising preclinical findings to human patients with chronic kidney disease. Continued research and clinical evaluation are warranted to fully assess the therapeutic potential of this novel class of anti-fibrotic agents.
References
- 1. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Dementia Risk and Health-Related Quality of Life in Patients Hospitalised in Geriatric Wards [mdpi.com]
- 5. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BT173: A Comprehensive Guide for Laboratory Professionals
For immediate reference, BT173 is a research chemical identified as a potent inhibitor of homeodomain interacting protein kinase 2 (HIPK2) and should be handled with care in a laboratory setting. The following guide provides essential safety and logistical information for its proper disposal.
As a professional in research and drug development, adherence to proper chemical handling and disposal protocols is paramount for laboratory safety and regulatory compliance. This document outlines the recommended procedures for the disposal of this compound, a small molecule allosteric inhibitor of the HIPK2-Smad3 interaction. The information provided is synthesized from general safety guidelines for research chemicals and should be supplemented by the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).
| Parameter | Specification |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. |
| Handling | Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood. |
| Storage (Powder) | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C, protected from light.[1] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, as with most research-grade chemicals, involves treating it as hazardous waste. Never dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Keep the waste container tightly closed except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound (CAS: 2232180-74-2)".
-
Include the approximate concentration and quantity of the waste.
-
Note any solvents or other chemicals mixed with the this compound waste.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste manifest and pickup scheduling.
-
Experimental Protocol Context: Handling for In Vitro and In Vivo Studies
While specific experimental protocols will vary, the handling of this compound for in vitro and in vivo studies generally involves reconstitution in a solvent such as DMSO.
-
For in vitro studies: Prepare a stock solution by dissolving this compound powder in DMSO. Further dilutions can be made in cell culture media.
-
For in vivo studies: The formulation may involve a combination of solvents to ensure solubility and biocompatibility, such as a mixture of DMSO, PEG300, Tween-80, and saline.
All materials used in these preparations, including the original vials, pipette tips, and any unused solutions, should be considered contaminated and disposed of as hazardous waste following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and comprehensive disposal and safety information for this compound. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste disposal.
References
Comprehensive Safety and Handling Protocol for BT173
This document provides essential safety, logistical, and operational guidance for the handling of BT173, a novel and potent small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental application.
Immediate Safety and Logistical Information
This compound is a research chemical with limited safety data available. Therefore, it must be handled with caution, assuming it is a potentially hazardous substance. The following procedures are based on best practices for handling potent small molecule compounds in a laboratory setting.[1][2][3][4]
1.1 Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1][2][5]
| Task | Required PPE | Rationale |
| Handling Solid this compound | - Full-buttoned lab coat- Disposable nitrile gloves (double-gloving recommended)- ANSI Z87.1-compliant safety glasses with side shields | Protects skin and clothing from powder.[1][2] Prevents dermal exposure to the potent compound. Minimizes risk from airborne particles.[5] |
| Preparing Solutions | - Full-buttoned lab coat- Disposable nitrile gloves (double-gloving recommended)- Chemical splash goggles | Protects against splashes of the compound and solvent.[2][5] |
| Administering to Animals | - Lab coat or disposable gown- Nitrile gloves- Safety glasses or face shield | Prevents exposure to the compound via splashes or animal-generated aerosols. |
1.2 Engineering Controls
-
Ventilation: Always handle solid this compound and prepare concentrated stock solutions inside a certified chemical fume hood to minimize inhalation risk.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.
1.3 Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Confirm that the product identity matches the order.
Weighing Solid this compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
Carefully transfer the powder using a spatula, avoiding the creation of dust.
-
Clean the spatula and weighing area thoroughly with a solvent-dampened wipe after use.
Preparing Stock Solutions:
-
Consult product literature for solubility information. This compound is commonly dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies.[6]
-
In a chemical fume hood, add the appropriate volume of solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Storage:
-
Solid Compound: Store in a tightly sealed container at the recommended temperature, typically -20°C or -80°C.
-
Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.[6]
1.4 Disposal Plan
Dispose of all this compound-related waste as hazardous chemical waste in accordance with institutional and local regulations. Never dispose of this compound down the drain.
| Waste Type | Disposal Procedure |
| Expired/Unused Solid this compound | Place in a sealed, labeled hazardous waste container. |
| This compound Solutions | Collect in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable coats) | Bag and dispose of as solid hazardous waste. |
Quantitative Data Summary
This compound has demonstrated efficacy in both in vitro and in vivo models of kidney fibrosis.[6][7]
| Model System | This compound Concentration/Dose | Key Quantitative Results | Reference |
| Human Renal Tubular Epithelial Cells (in vitro) | 0-10 µM | Progressively inhibited TGF-β1–induced Smad3 phosphorylation. | [6] |
| Unilateral Ureteral Obstruction (UUO) Mouse Model (in vivo) | 20 mg/kg, p.o., daily | Significantly decreased Smad3 phosphorylation and α-SMA expression in kidney cortex lysates. | [6] |
| Tg26 Mouse Model (HIV-associated nephropathy) (in vivo) | 20 mg/kg, p.o., 4 weeks | Ameliorated proteinuria and kidney fibrosis. | [6] |
Experimental Protocols
3.1 In Vivo Murine Model of Unilateral Ureteral Obstruction (UUO)
This protocol describes a common model to induce kidney fibrosis and test the efficacy of this compound.[6]
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard housing conditions.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures to ensure complete obstruction.
-
Return the kidney to the abdominal cavity and close the incision with sutures or staples.
-
-
Sham Operation: For control animals, perform the same procedure but manipulate the ureter without ligation.
-
This compound Administration:
-
Prepare a formulation of this compound for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).
-
Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage, starting on the day of surgery for a prophylactic study, or at a later time point for a therapeutic study.[6]
-
-
Euthanasia and Tissue Collection:
-
At a predetermined endpoint (e.g., 7 or 14 days post-surgery), euthanize the mice.
-
Perfuse the circulatory system with saline.
-
Harvest the obstructed (left) and contralateral (right) kidneys.
-
-
Analysis:
Mechanism of Action and Signaling Pathway
This compound is a first-in-class allosteric inhibitor of HIPK2.[6] It specifically targets the TGF-β1/Smad3 signaling pathway, a critical driver of fibrosis.[8][9]
Mechanism:
-
In fibrotic diseases, Transforming Growth Factor-beta 1 (TGF-β1) is a key signaling molecule.[10]
-
TGF-β1 binds to its cell surface receptors, which leads to the phosphorylation and activation of Smad3.[11]
-
HIPK2 acts as a co-activator, binding to Smad3 and potentiating its transcriptional activity, which upregulates the expression of pro-fibrotic genes like collagens and alpha-smooth muscle actin (α-SMA).[6][7]
-
This compound binds directly to HIPK2. This binding does not inhibit the kinase activity of HIPK2 but instead changes its conformation.[6][10]
-
This allosteric change prevents the physical interaction between HIPK2 and Smad3.[6][9]
-
By disrupting this interaction, this compound effectively suppresses Smad3 activation and the subsequent transcription of pro-fibrotic genes, thereby mitigating fibrosis.[6][7] Importantly, because this compound does not block HIPK2's kinase activity, it does not interfere with other important HIPK2 functions, such as p53 activation.[10][12][13]
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 9. mdpi.com [mdpi.com]
- 10. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. JCI Insight - Tubular HIPK2 is a key contributor to renal fibrosis [insight.jci.org]
- 13. A Persistent Researcher Develops a Potential New Anti-Fibrosis Agent [reports.mountsinai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
